Thiochroman
Description
Structure
3D Structure
Properties
CAS No. |
2054-35-5 |
|---|---|
Molecular Formula |
C9H10S |
Molecular Weight |
150.24 g/mol |
IUPAC Name |
3,4-dihydro-2H-thiochromene |
InChI |
InChI=1S/C9H10S/c1-2-6-9-8(4-1)5-3-7-10-9/h1-2,4,6H,3,5,7H2 |
InChI Key |
WPWNEKFMGCWNPR-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2SC1 |
Canonical SMILES |
C1CC2=CC=CC=C2SC1 |
Other CAS No. |
2054-35-5 |
Origin of Product |
United States |
Foundational & Exploratory
The Thiochroman Scaffold: A Comprehensive Technical Guide for Drug Discovery Professionals
An in-depth exploration of the core chemical, physical, and biological properties of the Thiochroman scaffold, a privileged structure in medicinal chemistry.
The this compound scaffold, a sulfur-containing heterocyclic motif, has garnered significant attention in the field of drug discovery due to its versatile chemical nature and broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the fundamental properties of the this compound core, offering valuable insights for researchers, scientists, and drug development professionals. The information presented herein is intended to serve as a foundational resource for the rational design and development of novel therapeutic agents based on this remarkable scaffold.
Physicochemical and Spectroscopic Properties
The this compound scaffold, with the chemical formula C₉H₁₀S, is a bicyclic structure composed of a benzene ring fused to a thiopyran ring.[1] The physicochemical properties of the core scaffold and its common derivative, this compound-4-one, are summarized in the table below. These properties are crucial for predicting the pharmacokinetic and pharmacodynamic behavior of its derivatives.
| Property | This compound | This compound-4-one |
| Molecular Formula | C₉H₁₀S | C₉H₈OS |
| Molecular Weight | 150.24 g/mol [1] | 164.22 g/mol [2] |
| Appearance | - | Low Melting Solid, Orange[2] |
| Melting Point | - | 28-30 °C[2][3][4] |
| Boiling Point | - | 154 °C/12 mmHg[2][3][4] |
| Refractive Index (n20/D) | - | 1.6395[2][3] |
| LogP | 2.8[1] | 2.36510[5] |
| PSA (Polar Surface Area) | - | 42.37 Ų[5] |
Spectroscopic data is essential for the structural elucidation and characterization of this compound derivatives. The following table summarizes key ¹H and ¹³C NMR chemical shifts for the parent this compound scaffold.
| Atom | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| C2 | 2.95 (t) | 25.9 |
| C3 | 1.95 (m) | 29.8 |
| C4 | 2.80 (t) | 29.4 |
| C4a | - | 130.5 |
| C5 | 7.10 (d) | 126.5 |
| C6 | 7.00 (t) | 125.0 |
| C7 | 6.95 (t) | 129.5 |
| C8 | 7.15 (d) | 127.5 |
| C8a | - | 135.0 |
Note: The exact chemical shifts can vary depending on the solvent and the substituents present on the scaffold.
Synthesis of the this compound Scaffold
The this compound core and its derivatives can be synthesized through various chemical routes. A common and efficient method for the synthesis of this compound-4-ones is the palladium-catalyzed carbonylative heteroannulation of 2-iodothiophenols with allenes.[6] Another widely used approach involves the intramolecular Friedel-Crafts acylation of 3-(phenylthio)propanoic acids.[7]
Experimental Protocol: Palladium-Catalyzed Carbonylative Heteroannulation
This protocol describes the synthesis of a this compound-4-one derivative from 2-iodothiophenol and an allene.[6]
Materials:
-
2-Iodothiophenol
-
Allene (e.g., 3-methyl-1,2-butadiene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N-Ethyldiisopropylamine (DIPEA)
-
Anhydrous benzene
-
Carbon monoxide (CO) gas
-
High-pressure reactor
-
Standard laboratory glassware
-
Solvents for workup and chromatography (ethyl acetate, hexanes, 1 M HCl, saturated aqueous NaHCO₃, brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reactor Setup: To a high-pressure reactor equipped with a magnetic stir bar, add palladium(II) acetate (5 mol%) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (5 mol%).[6]
-
Reagent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add 2-iodothiophenol (1.0 mmol, 1.0 equiv), anhydrous benzene (5 mL), N-ethyldiisopropylamine (1.5 mmol, 1.5 equiv), and the allene (3.0 mmol, 3.0 equiv).[6]
-
Reaction Execution: Seal the reactor and purge with carbon monoxide gas several times. Pressurize the reactor with carbon monoxide to 400 psi. Place the reactor in a preheated oil bath at 100 °C and stir the reaction mixture for 24 hours.[6]
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the carbon monoxide in a well-ventilated fume hood.[6]
-
Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate and filter.[6]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound-4-one derivative.[6]
References
- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ddg-pharmfac.net [ddg-pharmfac.net]
- 3. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the discovery of N-myristoyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural Compounds and Derivatives as Ser/Thr Protein Kinase Modulators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thiochroman Core: Structure, Reactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thiochroman core, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. We will delve into its structure, chemical reactivity, and diverse biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
The this compound Core Structure
This compound, also known as 3,4-dihydro-2H-1-benzothiopyran, is a bicyclic heterocyclic compound consisting of a benzene ring fused to a thiopyran ring. The core structure, with its sulfur-containing heterocycle, imparts unique physicochemical properties that make it a valuable pharmacophore in drug discovery. The presence of the sulfur atom influences the molecule's conformation, electronic distribution, and potential for interaction with biological targets.
Synthesis of the this compound Core
The synthesis of the this compound skeleton, particularly the versatile intermediate this compound-4-one, has been achieved through various methodologies. Key approaches include intramolecular Friedel-Crafts acylation and modern palladium-catalyzed reactions.
Intramolecular Friedel-Crafts Acylation of 3-(Arylthio)propanoic Acids
A common and effective method for synthesizing this compound-4-ones is the intramolecular Friedel-Crafts acylation of 3-(arylthio)propanoic acids. This reaction is typically promoted by a strong acid. A one-pot variation of this method, starting from thiophenols and α,β-unsaturated carboxylic acids, offers an efficient route to a variety of substituted thiochromen-4-ones.[1][2]
Table 1: One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids [1]
| Entry | Substituent on Aryl Ring | Product | Yield (%) |
| 1 | 4-Methoxy | 6-Methoxythiochromen-4-one | 81 |
| 2 | H | Thiochromen-4-one | 69 |
| 3 | 4-(Trifluoromethyl) | 6-(Trifluoromethyl)thiochromen-4-one | 56 |
Palladium-Catalyzed Carbonylative Heteroannulation
A modern and highly efficient method for the synthesis of this compound-4-ones involves a palladium-catalyzed carbonylative heteroannulation of 2-iodothiophenols with allenes and carbon monoxide. This one-pot procedure allows for the regioselective construction of the this compound-4-one core in good to excellent yields.[3]
Table 2: Palladium-Catalyzed Synthesis of a Model this compound-4-one [3]
| Starting Materials | Catalyst/Ligand | Conditions | Product | Yield (%) |
| 2-Iodothiophenol, 3-Methyl-1,2-butadiene, CO | Pd(OAc)₂, dppf | Benzene, DIPEA, 100 °C, 24 h, 400 psi CO | 2,2-Dimethylthis compound-4-one | 85 |
Chemical Reactivity of the this compound Core
The this compound core, particularly this compound-4-one, is a versatile intermediate for the synthesis of a wide range of heterocyclic compounds.[4] The carbonyl group and the sulfur atom are the primary sites of reactivity.
Table 3: Key Chemical Reactions of this compound-4-one
| Reaction Type | Reagents and Conditions | Product |
| Oxidation | m-CPBA | This compound-4-one-1-oxide or 1,1-dioxide |
| Reduction | NaBH₄ | This compound-4-ol |
| Dehydrogenation | I₂/DMSO, reflux | Thiochromen-4-one |
| Condensation | Hydrazine hydrate | Pyrazole-fused this compound |
| Condensation | Hydroxylamine | Isoxazole-fused this compound |
Experimental Protocols
General Procedure for the One-Pot Synthesis of Thiochromen-4-ones[1]
To a solution of the corresponding 3-(arylthio)propanoic acid (1.0 mmol) in dichloromethane (10 mL) is added oxalyl chloride (2.0 mmol) and a catalytic amount of DMF. The reaction mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure. The resulting crude acid chloride is dissolved in dichloromethane (10 mL) and cooled to 0 °C. Aluminum chloride (1.2 mmol) is added portion-wise, and the reaction mixture is stirred at room temperature for 3 hours. The reaction is quenched by the addition of ice-water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired thiochromen-4-one.
Experimental Procedure for the Palladium-Catalyzed Synthesis of this compound-4-ones[3]
In a high-pressure reactor equipped with a magnetic stir bar, palladium(II) acetate (5 mol %) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (5 mol %) are added. Under an inert atmosphere, 2-iodothiophenol (1.0 mmol), anhydrous benzene (5 mL), N-ethyldiisopropylamine (1.5 mmol), and the corresponding allene (3.0 mmol) are added. The reactor is sealed and purged with carbon monoxide gas several times before being pressurized to 400 psi with carbon monoxide. The reactor is then placed in a preheated oil bath at 100 °C and the reaction mixture is stirred for 24 hours. After cooling to room temperature and carefully venting the carbon monoxide, the reaction mixture is diluted with ethyl acetate and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure this compound-4-one derivative.
Biological Activities and Therapeutic Potential
This compound derivatives have emerged as a privileged scaffold in drug discovery, exhibiting a broad spectrum of biological activities.
Anticancer Activity
Numerous this compound derivatives have demonstrated potent anticancer activity against various cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer progression.
Table 4: Anticancer Activity of Selected this compound Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| This compound-4-one derivative | MCF-7 (Breast) | 0.42 | [5] |
| This compound-4-one derivative | SK-mel-2 (Melanoma) | 0.58 | [5] |
| This compound-4-one derivative | DU145 (Prostate) | 0.43 | [5] |
Antifungal Activity
The this compound core is also a promising scaffold for the development of novel antifungal agents.
Table 5: Antifungal Activity of Selected this compound Derivatives [6]
| Compound | Fungal Strain | MIC (µg/mL) |
| This compound-4-one derivative 7b | Candida albicans | 0.5 - 16 |
| This compound-4-one derivative 7b | Cryptococcus neoformans | 0.5 - 16 |
Anti-leishmanial Activity
This compound-4-one derivatives have shown significant activity against Leishmania parasites, the causative agents of leishmaniasis.
Table 6: Anti-leishmanial Activity of Selected this compound Derivatives
| Compound | Parasite | EC₅₀ (µM) | Reference |
| This compound-4-one vinyl sulfone | Leishmania panamensis | < 10 | [7] |
| Thioflavanone semicarbazone | Leishmania panamensis | 5.4 | [8] |
| Thioflavanone thiosemicarbazone | Leishmania panamensis | 5.1 | [8] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound Derivatives
This compound-based compounds have been shown to interfere with critical signaling pathways in various diseases. Below are simplified representations of key pathways that can be targeted by these derivatives.
Caption: Estrogen Receptor (ER) Signaling Pathway and point of intervention for this compound-based antagonists.
Caption: NF-κB Signaling Pathway and the inhibitory action of this compound derivatives on the IKK complex.
Caption: STAT3 Signaling Pathway highlighting the inhibition of JAK by this compound derivatives.
Experimental Workflow: Synthesis and Biological Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.
Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.
Conclusion
The this compound core represents a versatile and privileged scaffold in medicinal chemistry. Its accessible synthesis and amenability to chemical modification have led to the discovery of numerous derivatives with potent and diverse biological activities. The continued exploration of the chemical space around the this compound nucleus, guided by a deeper understanding of its interactions with biological targets and associated signaling pathways, holds great promise for the development of novel therapeutics for a range of diseases, including cancer, infectious diseases, and endocrine disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Antifungal Activity and Molecular Docking of this compound-4-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. infontd.org [infontd.org]
Discovery and Isolation of Novel Thiochroman Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles and methodologies involved in the discovery and isolation of novel thiochroman derivatives. Thiochromans, a class of sulfur-containing heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities. This document outlines common synthetic strategies, detailed experimental protocols for their isolation and purification, and quantitative data on their biological efficacy. Furthermore, it visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action and discovery process.
Synthetic Approaches to this compound Derivatives
The synthesis of the this compound scaffold is versatile, allowing for the introduction of a wide array of functional groups. Common strategies often begin with thiophenol or its derivatives.
One prevalent method involves the reaction of a thiophenol with an α,β-unsaturated carboxylic acid, followed by an acid-catalyzed intramolecular cyclization to form the this compound-4-one core.[1] Modifications to this core structure are then performed to generate diverse derivatives. For instance, the carbonyl group can be reduced to a hydroxyl, which can be further modified, or various substituents can be introduced on the aromatic ring.[2]
Another efficient approach is the palladium-catalyzed carbonylative heteroannulation. This one-pot method utilizes 2-iodothiophenol, an appropriate allene, and carbon monoxide to construct the substituted this compound-4-one core with high regioselectivity and good yields.[3] Biocatalysis using marine-derived fungi has also emerged as a valuable tool for creating novel this compound derivatives through biotransformation, yielding unique oxidized and stereoisomeric products.[4]
Experimental Protocols
General Synthesis of this compound-4-one Derivatives
This protocol describes a common method for synthesizing the this compound-4-one scaffold, which serves as a precursor for many derivatives.
Materials:
-
Substituted thiophenol
-
α,β-unsaturated carboxylic acid (e.g., acrylic acid)
-
Methanesulfonic acid or sulfuric acid
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
10% Hydrochloric acid solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the α,β-unsaturated carboxylic acid in a suitable solvent, add the substituted thiophenol.
-
The mixture is stirred, often at an elevated temperature, to facilitate the initial Michael addition.[1]
-
After the addition reaction is complete (monitored by TLC), a strong acid catalyst like methanesulfonic acid is added to promote intramolecular Friedel-Crafts acylation.[1]
-
The reaction mixture is heated until cyclization is complete.
-
Upon cooling, the mixture is diluted with dichloromethane and washed with a saturated solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Isolation and Purification of Synthesized this compound Derivatives
This protocol outlines a general work-up and purification procedure following a typical chemical synthesis.
Materials:
-
Reaction mixture containing the crude this compound derivative
-
Ethyl acetate
-
Hexanes
-
1 M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Quenching and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.[3]
-
Aqueous Washes: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine to remove unreacted starting materials and by-products.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[3]
-
Chromatographic Purification: Purify the crude product by column chromatography on silica gel. A gradient of hexanes and ethyl acetate is commonly used as the eluent to afford the pure this compound derivative.[3][5]
Isolation of this compound Derivatives from Biotransformation
This protocol details the extraction and isolation of this compound metabolites from a fungal culture.[4]
Materials:
-
Fungal culture broth
-
Ethyl acetate or other suitable organic solvent
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Extraction: After the incubation period, the fungal broth is extracted multiple times with an organic solvent like ethyl acetate.
-
Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.[4]
-
Purification: The crude extract is subjected to column chromatography on silica gel. A step-gradient or linear gradient of solvents (e.g., hexanes/ethyl acetate) is used to separate the different metabolites.
-
Further Purification: Fractions containing compounds of interest may require further purification using techniques like preparative TLC or HPLC to isolate pure this compound derivatives.
Quantitative Data on Biological Activities
This compound derivatives have been evaluated for a range of biological activities. The following tables summarize some of the reported quantitative data.
Table 1: Antifungal Activity of this compound Derivatives
| Compound/Derivative | Fungal Strain | MIC (μg/mL) | Reference |
| This compound-4-one derivative 22 | Candida albicans | 0.5 | [6] |
| 6-alkyl-indolo-[3,2-c]-2H-thiochroman 18 | Candida albicans | 4 | [7] |
| 6-alkyl-indolo-[3,2-c]-2H-thiochroman 18 | Cryptococcus neoformans | 4 | [7] |
| Spiro-indoline thiochromane 17 | Candida neoformans | 8 | [7] |
| This compound-oxime derivative 12f | Fusarium solani | - | [8] |
| This compound-oxime derivative 12g | Fusarium solani | - | [8] |
Note: Specific MIC values for 12f and 12g against F. solani were not provided in the abstract, but they were noted to have excellent protective effects.[8]
Table 2: Antibacterial and Antileishmanial Activities
| Compound/Derivative | Target | EC₅₀/IC₅₀/MIC | Reference |
| This compound-4-one derivative 11 | Xanthomonas oryzae pv. oryzae (Xoo) | 24 μg/mL (EC₅₀) | [7] |
| This compound-4-one derivative 11 | Xanthomonas axonopodis pv. citri (Xac) | 30 μg/mL (EC₅₀) | [7] |
| Spiro pyrrolidine thiochromanone 8 | Bacillus subtilis | 32 μg/mL (MIC) | [9] |
| This compound-4-one derivative 32 | Leishmania panamensis | 3.24 μM (EC₅₀) | [6] |
Table 3: Anticancer and Estrogen Receptor Modulating Activity
| Compound/Derivative | Activity | Cell Line/Target | IC₅₀/Potency | Reference |
| Compound 51 | SERD and Antagonist | Wild-type and mutant ERα | Highly potent | [10] |
| Compounds 14b and 24b | Pure Antiestrogens | Estrogen Receptor (ER) | Similar to ICI182,780 | [11] |
Visualizations: Workflows and Signaling Pathways
Experimental Workflows
Caption: Workflow for chemical synthesis and purification.
Caption: Workflow for biocatalytic synthesis and isolation.
Signaling Pathways
Some this compound derivatives exert their antifungal effects by inhibiting N-Myristoyltransferase (NMT), an enzyme crucial for fungal viability.[7][12] This inhibition disrupts the function of essential N-myristoylated proteins, leading to cell death.
Caption: Inhibition of NMT by this compound derivatives.
In oncology, certain this compound derivatives function as Selective Estrogen Receptor Degraders (SERDs). They bind to the estrogen receptor (ERα) and induce its degradation, thereby depleting a key signaling pathway in hormone-sensitive breast cancers.[10][13]
Caption: Estrogen receptor degradation by this compound SERDs.
References
- 1. Design, Synthesis, Antifungal Activity and Molecular Docking of this compound-4-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Biotransformation of this compound Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 8. Design and synthesis of some novel structurally diverse this compound derivatives as fungicides against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in the discovery of N-myristoyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of this compound Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of this compound and chroman derivatives as pure antiestrogens and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, Antifungal Activity and Molecular Docking of this compound-4-one Derivatives [jstage.jst.go.jp]
- 13. Item - Discovery of this compound Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer - figshare - Figshare [figshare.com]
The Rising Therapeutic Potential of Thiochromans: A Technical Guide to Their Biological Activities
For Immediate Release
A comprehensive technical guide detailing the diverse biological activities of thiochroman compounds has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the anticancer, antimicrobial, anti-inflammatory, and antioxidant properties of this versatile class of sulfur-containing heterocycles, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
This compound and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1][2] The presence of a sulfur atom within the heterocyclic ring imparts unique chemical properties that contribute to their ability to interact with various biological targets, making them promising candidates for the development of novel therapeutics.[3] This guide synthesizes current research to offer a detailed overview of their biological potential.
Anticancer Activity: Targeting Proliferation and Survival
This compound derivatives have shown notable anticancer activity against a range of human cancer cell lines.[3] Their mechanisms of action are multifaceted and include the inhibition of key signaling pathways involved in cell growth and survival, induction of apoptosis, and prevention of metastasis.[3]
Several studies have reported the efficacy of this compound-based compounds in inhibiting tumor cell proliferation. For instance, spirooxindole pyrrolidine-grafted thiochromene derivatives have been evaluated for their anti-proliferative activity against the PC3 prostate cancer cell line.[3] One derivative, compound 50, which incorporates a C-5 chlorine atom on the isatin moiety and a para-trifluoromethylphenyl group, exhibited a half-maximal inhibitory concentration (IC50) value of 8.4 ± 0.5 μM.[3] In another study, benzothiopyranoindole derivatives were assessed against HeLa (cervix adenocarcinoma), A-431 (squamous carcinoma), and MSTO-211H (biphasic mesothelioma) cell lines, with one compound demonstrating potent GI50 values ranging from 0.31 to 0.82 μM.[3]
Furthermore, some this compound derivatives act as selective estrogen receptor degraders (SERDs), representing a promising strategy for treating endocrine-resistant breast cancer.[4][5] These compounds work by antagonizing and degrading the estrogen receptor α (ERα), thereby depleting the ER signaling pathway.[5] One such bifunctional compound has shown broad activity against wild-type ERα and clinically relevant mutants, exhibiting favorable pharmacokinetic properties and significant tumor growth suppression in a tamoxifen-resistant xenograft model.[5]
Key Signaling Pathways in Anticancer Activity
The anticancer effects of this compound compounds are often attributed to their ability to modulate critical signaling pathways. The ERK-MAPK pathway, which is frequently dysregulated in cancer and plays a central role in cell proliferation, is a key target for some this compound derivatives.[3] Additionally, some compounds exert their effects through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[3]
Antimicrobial Activity: A Broad Spectrum of Action
This compound compounds have demonstrated significant potential as antimicrobial agents, with activity against a wide range of bacteria and fungi.[1][2] The thiochromanone scaffold, in particular, has been a foundation for the development of potent antimicrobial derivatives.[3][6]
Antibacterial Activity
Several this compound-4-one derivatives have been synthesized and evaluated for their in vitro antibacterial activity.[7][8][9] For example, novel this compound-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties have shown efficacy against plant pathogenic bacteria such as Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac).[8] One compound, 6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)this compound-4-one O-methyl oxime (7a), exhibited EC50 values of 17 and 28 μg/mL against Xoo and Xac, respectively, outperforming commercial bactericides like Bismerthiazol and Thiodiazole copper.[8] Another study on thiochromanone derivatives with a carboxamide moiety also reported excellent in vitro activity against Xoo, Xoc, and Xac, with EC50 values of 15, 19, and 23 μg/mL, respectively, for compound 4e.[9] Spiro pyrrolidines incorporating a this compound-4-one moiety have also displayed potent antibacterial activity, with one derivative showing minimum inhibitory concentration (MIC) values of 32 μg mL−1 against Bacillus subtilis, Staphylococcus epidermidis, Staphylococcus aureus, and Enterococcus faecalis.[3]
Antifungal Activity
The antifungal properties of this compound derivatives are also well-documented.[3][8] this compound-4-one derivatives have been investigated as inhibitors of N-myristoyltransferase (NMT), a validated target for fungal infections.[3] Compound 22 from this series showed potent activity, particularly against Candida albicans, with MIC values as low as 0.5 μg mL−1.[3] Spiro-indoline thiochromane derivatives have also been identified as potent inhibitors of invasive fungi, with one compound exhibiting an MIC of 8 μg mL−1 against Candida neoformans.[3] Furthermore, some this compound-4-one derivatives have shown better in vitro antifungal activity against Botrytis cinerea than the commercial fungicide Carbendazim.[8]
| Compound Class | Target Organism(s) | Activity Metric | Value | Reference |
| This compound-4-one pyrazole derivative | Bacillus subtilis | Growth Inhibition | Most effective in series | [7] |
| Spiro pyrrolidine-thiochroman-4-one | B. subtilis, S. epidermidis, S. aureus, E. faecalis | MIC | 32 μg/mL | [3] |
| This compound-4-one-acylhydrazone | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 15 μg/mL | [3] |
| This compound-4-one-carboxamide (7a) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 17 μg/mL | [8] |
| This compound-4-one-carboxamide (7a) | Xanthomonas axonopodis pv. citri (Xac) | EC50 | 28 μg/mL | [8] |
| This compound-4-one-carboxamide (4e) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 15 μg/mL | [9] |
| This compound-4-one-carboxamide (4e) | Xanthomonas oryzae pv. oryzicolaby (Xoc) | EC50 | 19 μg/mL | [9] |
| This compound-4-one-carboxamide (4e) | Xanthomonas axonopodis pv. citri (Xac) | EC50 | 23 μg/mL | [9] |
| This compound-4-one derivative (22) | Candida albicans | MIC | 0.5 μg/mL | [3] |
| Spiro-indoline thiochromane | Candida neoformans | MIC | 8 μg/mL | [3] |
| 6-alkyl-indolo-[3,2-c]-2H-thiochroman | Candida albicans | MIC | 4 μg/mL | [3] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. This compound derivatives have been investigated as potential anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[10] Spiro thiochromene–oxindoles have been synthesized and evaluated for their anti-inflammatory activity and potential as COX-2 inhibitors.[10] In an in vitro assay, these compounds demonstrated moderate to high efficacy in inhibiting bovine serum albumin (BSA) denaturation, a marker for anti-inflammatory potential.[10] Certain compounds exhibited inhibition rates between 90.97% and 95.45% at a concentration of 800 μg/mL, with IC50 values ranging from 127.477 to 285.806 μg/mL.[10] In silico docking studies revealed that these compounds displayed strong binding affinities towards COX-2, suggesting their potential as selective COX-2 inhibitors.[10]
Antioxidant Properties
Some this compound-related compounds have been noted for their antioxidant properties.[11][12] Thiamine, which can be oxidized to thiochrome, has been shown to inhibit lipid peroxidation in rat liver microsomes and the free radical oxidation of oleic acid.[12] The antioxidant effect is believed to be related to the transfer of hydrogen ions from the pyrimidine and thiazole rings to reactive substrates.[12] While direct studies on the antioxidant properties of a wide range of this compound derivatives are less prevalent in the initial findings, the structural similarity to chromanols, which are known antioxidants, suggests this as a promising area for future investigation.[13]
Experimental Protocols
A crucial aspect of drug discovery and development is the ability to reliably assess the biological activity of synthesized compounds. Below are outlines of common experimental protocols used to evaluate the activities of this compound derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined by plotting cell viability against compound concentration.
Antibacterial Activity: Microdilution Method for MIC Determination
The microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Bacterial Inoculum Preparation: A standardized inoculum of the test bacteria is prepared in a suitable broth (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: The this compound compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity: BSA Denaturation Inhibition Assay
This assay provides a preliminary screening of the anti-inflammatory activity of compounds by measuring their ability to inhibit thermally induced protein denaturation.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound at various concentrations, bovine serum albumin (BSA) solution (e.g., 1% w/v), and a buffer (e.g., phosphate-buffered saline, pH 6.4).
-
Incubation: The mixtures are incubated at a physiological temperature (e.g., 37°C) for 20 minutes.
-
Denaturation Induction: Denaturation is induced by heating the mixtures at a higher temperature (e.g., 72°C) for 5 minutes.
-
Cooling and Absorbance Measurement: The mixtures are cooled, and the turbidity is measured spectrophotometrically at a specific wavelength (e.g., 660 nm). A standard anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control.
-
Inhibition Calculation: The percentage inhibition of protein denaturation is calculated relative to the control.
Conclusion and Future Directions
The body of research on this compound compounds clearly indicates their significant potential in various therapeutic areas.[1][2][14] The versatility of the this compound scaffold allows for extensive chemical modifications, which can be leveraged to enhance potency, selectivity, and pharmacokinetic properties.[1][3] Structure-activity relationship (SAR) studies have highlighted the importance of specific substituents and their positions on the this compound ring for biological activity.[1][2] Future research should focus on elucidating the precise molecular mechanisms of action for promising lead compounds, optimizing their drug-like properties, and advancing them through preclinical and clinical development. The continued exploration of this chemical space is likely to yield novel and effective therapeutic agents for a range of diseases.
References
- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights | Semantic Scholar [semanticscholar.org]
- 3. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of this compound Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with this compound-4-one/Chroman-4-one Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of some derivatives of this compound-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antioxidant properties of thiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antioxidant properties of natural and synthetic chromanol derivatives: study by fast kinetics and electron spin resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
The Ascendant Scaffold: Preliminary Structure-Activity Relationship (SAR) Studies of Thiochroman Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiochroman scaffold, a sulfur-containing heterocyclic motif, has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile. This compound analogs have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and endocrine-modulating effects. This technical guide provides a comprehensive overview of the preliminary structure-activity relationship (SAR) studies of various this compound derivatives, summarizing key quantitative data, detailing experimental protocols for their biological evaluation, and visualizing relevant biological pathways and experimental workflows.
Quantitative SAR Data
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the this compound core. The following tables summarize the quantitative data from various studies, providing a comparative view of the potency of different analogs across a range of biological targets.
Table 1: Antibacterial and Antifungal Activity of this compound Analogs
| Compound ID | Target Organism | Assay Type | Activity (MIC/EC50 in µg/mL) | Reference |
| Pyrazole derivative | Bacillus subtilis | In vitro growth inhibition | Most effective inhibitor | [1] |
| 4e | Xanthomonas oryzae pv. oryzae (Xoo) | Turbidimeter test | 15 | [2] |
| Xanthomonas oryzae pv. oryzicolaby (Xoc) | Turbidimeter test | 19 | [2] | |
| Xanthomonas axonopodis pv. citri (Xac) | Turbidimeter test | 23 | [2] | |
| 3b | Botryosphaeria dothidea | In vitro antifungal assay | Moderate activity at 50 µg/mL | [2] |
Table 2: Anti-leishmanial Activity of this compound-4-one Derivatives
| Compound ID | Target Organism | Assay Type | Activity (EC50 in µM) | Selectivity Index (SI) | Reference |
| 4h, 4i, 4j, 4k, 4l, 4m | Leishmania panamensis (intracellular amastigotes) | In vitro antileishmanial assay | < 10 | > 100 for 4j and 4l | [3][4] |
| 11a | Leishmania | In vitro antileishmanial assay | 10.5 | Not Reported | [5] |
| 11e | Leishmania | In vitro antileishmanial assay | 7.2 | Not Reported | [5] |
Table 3: Anticancer and Estrogen Receptor Modulating Activity of this compound Analogs
| Compound ID | Target | Assay Type | Activity (IC50/EC50) | Notes | Reference |
| 14b | Estrogen Receptor (ER) | In vitro and in vivo antiestrogen activity | Similar to ICI182,780 | Pure antiestrogen, downregulates ER | [6] |
| 24b | Estrogen Receptor (ER) | In vitro and in vivo antiestrogen activity | Similar to ICI182,780 | Pure antiestrogen, downregulates ER | [6] |
| 51 | Estrogen Receptor α (ERα) | ER degradation and antagonism | Potent degrader and antagonist | Orally active, brain penetrant | [7][8] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of SAR data. The following sections provide methodologies for the key bioassays cited in the studies of this compound analogs.
Antibacterial Activity Assay (Turbidimetric Method)
This method assesses the ability of a compound to inhibit bacterial growth by measuring the turbidity of the bacterial suspension.[2]
-
Inoculum Preparation: Bacterial strains are cultured in a suitable broth medium to a specific optical density, corresponding to a known cell concentration (e.g., 10^6 CFU/mL).
-
Assay Procedure:
-
A 96-well microtiter plate is used.
-
Serial dilutions of the test compounds are prepared in the broth medium in the wells.
-
A standardized bacterial inoculum is added to each well.
-
Control wells containing only the medium (sterility control) and medium with inoculum (growth control) are included.
-
The plate is incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 24 hours).
-
-
Data Analysis: The turbidity of each well is measured using a microplate reader at a specific wavelength (e.g., 600 nm). The percentage of growth inhibition is calculated relative to the growth control. The EC50 value, the concentration of the compound that inhibits 50% of bacterial growth, is then determined.
Antifungal Activity Assay (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[2]
-
Inoculum Preparation: Fungal spores or yeast cells are suspended in a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard.
-
Assay Procedure:
-
Two-fold serial dilutions of the test compounds are prepared in a suitable broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
The standardized fungal inoculum is added to each well.
-
A drug-free well serves as a growth control.
-
The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 48-72 hours).
-
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Anti-leishmanial Activity Assay (Intracellular Amastigote Assay)
This assay evaluates the efficacy of compounds against the clinically relevant intracellular stage of the Leishmania parasite.[3][4][5]
-
Cell Culture and Infection:
-
A macrophage cell line (e.g., J774A.1 or THP-1) is cultured and seeded in 96-well plates.
-
The macrophages are infected with Leishmania promastigotes, which differentiate into amastigotes within the host cells.
-
-
Compound Treatment: After infection, the cells are treated with various concentrations of the test compounds and incubated for a further period (e.g., 72 hours).
-
Quantification of Amastigotes: The number of intracellular amastigotes is quantified. This can be done by:
-
Microscopy: Fixing and staining the cells and manually counting the number of amastigotes per macrophage.
-
High-Content Imaging: Using automated microscopy and image analysis software to quantify infection rates.
-
-
Data Analysis: The percentage of infection inhibition is calculated for each compound concentration relative to a vehicle control. The EC50 value is determined from the dose-response curve. Cytotoxicity against the host macrophage cell line is also assessed to determine the selectivity index (SI = CC50 for host cells / EC50 for amastigotes).
Anticancer Activity Assay (MCF-7 Cell Proliferation Assay)
This assay measures the effect of compounds on the proliferation of the estrogen receptor-positive human breast cancer cell line, MCF-7.
-
Cell Culture: MCF-7 cells are maintained in a suitable culture medium supplemented with fetal bovine serum.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds.
-
The plates are incubated for a period of time (e.g., 72 hours).
-
-
Cell Viability Measurement: Cell proliferation is assessed using a viability assay, such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
SRB (Sulforhodamine B) Assay: Measures total protein content.
-
-
Data Analysis: The absorbance is read using a microplate reader, and the percentage of cell growth inhibition is calculated. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.
Estrogen Receptor (ER) Binding Assay
This assay determines the ability of a compound to bind to the estrogen receptor.[6]
-
Receptor Preparation: Cytosol containing the estrogen receptor is prepared from a suitable source, such as rat uteri or ER-expressing cell lines.
-
Competitive Binding:
-
A constant concentration of a radiolabeled estrogen (e.g., [3H]-estradiol) is incubated with the receptor preparation in the presence of varying concentrations of the test compound.
-
The reaction is allowed to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand, typically by filtration or dextran-coated charcoal adsorption.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: A competition curve is generated by plotting the percentage of bound radioligand against the concentration of the test compound. The IC50 value, the concentration of the test compound that displaces 50% of the radiolabeled ligand, is calculated.
Visualizations: Pathways and Workflows
To better understand the logical relationships and experimental processes, the following diagrams have been generated using the DOT language.
Caption: General workflow for antimicrobial activity testing of this compound analogs.
References
- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scielo.br [scielo.br]
- 5. youtube.com [youtube.com]
- 6. Human Breast Cell MCF-7-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of this compound Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Blueprint of Thiochroman: An In-depth Technical Guide to NMR and Mass Spectrometry Characterization
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic characterization of Thiochroman, a sulfur-containing heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines the detailed analysis of this compound's molecular structure using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering a foundational blueprint for its identification and further investigation.
Introduction
This compound and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a range of biological activities. A thorough understanding of their structural and electronic properties is paramount for the rational design of new therapeutic agents. This guide details the application of fundamental spectroscopic techniques—NMR and MS—to elucidate the structure of the parent this compound molecule. Due to the limited availability of direct experimental spectroscopic data for this compound, this guide integrates predicted data with available experimental data from closely related derivatives, namely this compound-4-one and this compound-4-ol, to provide a robust analytical framework.
NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and correlation signals, a complete structural assignment of this compound can be achieved.
Predicted ¹H and ¹³C NMR Data for this compound
In the absence of direct experimental spectra for this compound, computational prediction methods provide valuable insights into its expected NMR spectroscopic features. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 3.10 | t | 6.5 |
| H-3 | 2.15 | m | - |
| H-4 | 2.90 | t | 6.5 |
| H-5 | 7.15 | d | 7.5 |
| H-6 | 7.00 | t | 7.5 |
| H-7 | 7.10 | t | 7.5 |
| H-8 | 6.95 | d | 7.5 |
Table 2: Predicted ¹³C NMR Data for this compound
| Position | Chemical Shift (δ, ppm) |
| C-2 | 26.0 |
| C-3 | 25.5 |
| C-4 | 29.0 |
| C-4a | 128.0 |
| C-5 | 130.0 |
| C-6 | 126.5 |
| C-7 | 125.0 |
| C-8 | 124.0 |
| C-8a | 135.0 |
Experimental NMR Data for this compound Derivatives
To substantiate the predicted data, experimental NMR data from this compound-4-one are presented below. The presence of the carbonyl group in this compound-4-one significantly influences the chemical shifts of the neighboring protons and carbons, providing a valuable comparison.[1]
Table 3: Experimental ¹H NMR Data for this compound-4-one [1]
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 3.20 | t | 6.0 |
| H-3 | 2.94 | t | 6.0 |
| H-5 | 8.07 | dd | 7.9, 1.6 |
| H-6 | 7.23 | td | 7.2, 1.3 |
| H-7 | 7.33 | t | 8.0 |
| H-8 | 7.14 | d | 7.9 |
Mass Spectrometry Analysis
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Proposed Mass Fragmentation Pattern of this compound
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 150. The fragmentation pattern is anticipated to be driven by the stability of the resulting fragments, primarily involving the cleavage of the heterocyclic ring and the loss of small neutral molecules.
Table 4: Proposed Mass Fragmentation of this compound
| m/z | Proposed Fragment |
| 150 | [C₉H₁₀S]⁺ (Molecular Ion) |
| 135 | [C₈H₇S]⁺ (Loss of CH₃) |
| 122 | [C₇H₆S]⁺ (Loss of C₂H₄) |
| 117 | [C₈H₅]⁺ (Loss of SH) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following sections detail the generalized experimental procedures for acquiring NMR and Mass Spectrometry data for this compound.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-12 ppm.
-
Number of scans: 16-32.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse sequence.
-
Spectral width: 0-220 ppm.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Reference: Residual solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters will be used to establish proton-proton and proton-carbon correlations.
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).
Instrumentation and Data Acquisition:
-
Mass Spectrometer: A high-resolution mass spectrometer equipped with an Electron Ionization (EI) source.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 50-500.
-
Inlet System: Direct infusion or Gas Chromatography (GC) for sample introduction.
Visualization of Analytical Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical approach to the spectroscopic characterization of this compound.
Caption: Experimental Workflow for this compound Characterization.
Caption: Logical Approach for Spectroscopic Structure Elucidation.
References
The Therapeutic Renaissance of Thiochromans: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The thiochroman scaffold, a sulfur-containing heterocyclic motif, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the therapeutic potential of this compound derivatives, focusing on their anticancer, anti-inflammatory, and anti-leishmanial properties. It offers a compilation of quantitative biological data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows to empower researchers in the pursuit of novel this compound-based therapeutics.
Quantitative Biological Activity of this compound Derivatives
The therapeutic efficacy of various this compound derivatives has been quantified across numerous studies. The following tables summarize key inhibitory and cytotoxic concentrations, providing a comparative overview of their potential.
Table 1: Anticancer Activity of this compound-4-one Derivatives
| Compound Class | Cell Line | Parameter | Value | Reference |
| 3-Arylidene-thiochroman-4-ones | Various (NCI-60 Panel) | GI₅₀ | Micromolar to Sub-micromolar range | [1][2] |
| This compound-based SERDs | MCF-7 (Breast Cancer) | IC₅₀ (ERα degradation) | Nanomolar range | [3] |
| Spiro pyrrolidines with this compound-4-one | MGC-803 (Gastric Cancer) | IC₅₀ | 6.93 µM | [4] |
| Spiro pyrrolidines with this compound-4-one | T-24 (Bladder Cancer) | IC₅₀ | 5.01 µM | [4] |
| Spiro pyrrolidines with this compound-4-one | NCI-H460 (Lung Cancer) | IC₅₀ | 25.20 µM | [4] |
| Spiro pyrrolidines with this compound-4-one | HepG2 (Liver Cancer) | IC₅₀ | 5.26 µM | [4] |
Table 2: Anti-inflammatory and Anti-leishmanial Activity of this compound Derivatives
| Compound Class | Assay | Parameter | Value | Reference |
| Spiro thiochromene–oxindoles | BSA Denaturation Inhibition | Binding Energy (COX-2) | -8.6 to -8.9 kcal/mol | [5] |
| This compound-4-one vinyl sulfones | Leishmania panamensis amastigotes | EC₅₀ | As low as 3.23 µM | [6] |
| 2H-thiochroman derivatives | Leishmania donovani | EC₅₀ | Potent activity reported | [4] |
Detailed Experimental Protocols
Reproducibility and methodological rigor are paramount in drug discovery. This section provides detailed protocols for the synthesis and biological evaluation of this compound derivatives based on published literature.
Synthesis of 3-[3/4-(2-Aryl-2-oxoethoxy)arylidene]this compound-4-one Derivatives
This protocol outlines a multi-step synthesis for a class of this compound derivatives with demonstrated anticancer activity.[1][5][7]
-
Step i: Synthesis of 3-(Phenylthio)propanoic Acid.
-
React thiophenol with an appropriate acrylic acid derivative in a suitable solvent such as tetrahydrofuran (THF).
-
Use a catalytic amount of a strong base like Triton-B.
-
Reflux the reaction mixture for 30 minutes.
-
Isolate and purify the resulting 3-(phenylthio)propanoic acid.
-
-
Step ii: Intramolecular Friedel-Crafts Acylation to form this compound-4-one.
-
Treat the 3-(phenylthio)propanoic acid with a mixture of acetic acid and hydrochloric acid.
-
Heat the reaction mixture to 160-170 °C to induce cyclization.
-
Alternatively, use polyphosphoric acid (PPA) at 50-100 °C for 3-4 hours.
-
Isolate and purify the this compound-4-one intermediate.
-
-
Step iii: Aldol Condensation to form 3-(Hydroxyarylidene)this compound-4-one.
-
React the this compound-4-one with a hydroxybenzaldehyde derivative in n-butanol.
-
Use a catalytic amount of hydrochloric acid.
-
Reflux the mixture for 1 hour.
-
Isolate and purify the resulting aldol condensation product.
-
-
Step iv: Etherification to Yield the Final Product.
-
React the 3-(hydroxyarylidene)this compound-4-one with a 2-bromoacetophenone derivative in acetone.
-
Use potassium carbonate (K₂CO₃) as the base.
-
Reflux the reaction mixture for 6 hours.
-
Evaporate the solvent and purify the final 3-[3/4-(2-aryl-2-oxoethoxy)arylidene]this compound-4-one derivative.
-
NCI-60 Human Tumor Cell Line Screen for Anticancer Activity
This protocol is based on the standardized screening methodology of the National Cancer Institute (NCI).[8][9][10][11]
-
Cell Culture: Maintain the 60 human cancer cell lines in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Plating: Inoculate cells into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time. Incubate for 24 hours.
-
Single-Dose Screening:
-
Add the test compound at a single concentration of 10⁻⁵ M to the wells.
-
Incubate for 48 hours.
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain with Sulforhodamine B (SRB).
-
Measure the absorbance to determine cell viability.
-
Compounds meeting specific growth inhibition criteria proceed to the five-dose screen.
-
-
Five-Dose Screening:
-
Expose the cell lines to the test compound at five 10-fold serial dilutions (e.g., 10⁻⁴ M to 10⁻⁸ M).
-
Incubate for 48 hours.
-
Perform the SRB assay as described above.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell killing) values.
-
In Vitro Anti-inflammatory Activity: Heat-Induced BSA Denaturation Assay
This assay assesses the ability of a compound to prevent the denaturation of bovine serum albumin (BSA), a hallmark of inflammation.[12][13][14][15]
-
Preparation of Solutions:
-
Prepare a 0.2% w/v solution of BSA in Tris Buffer Saline (TBS), pH 6.8.
-
Prepare stock solutions of the test this compound derivatives and a standard anti-inflammatory drug (e.g., diclofenac sodium) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a microcentrifuge tube, mix 450 µL of the BSA solution with 50 µL of the test compound solution at various concentrations.
-
For the control, add 50 µL of the solvent instead of the test compound.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 70°C for 5 minutes.
-
Cool the tubes to room temperature.
-
Measure the turbidity (absorbance) of the solutions at 660 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Determine the IC₅₀ value, which is the concentration of the test compound required to inhibit 50% of BSA denaturation.
-
In Vitro Anti-leishmanial Activity Assay using U-937 Cell Line
This protocol describes the evaluation of anti-leishmanial activity against intracellular amastigotes in a human monocytic cell line.[6][16][17][18]
-
Cell Culture and Differentiation:
-
Culture U-937 human monocytic cells in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum.
-
Induce differentiation into a macrophage-like phenotype by treating the cells with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
-
-
Infection with Leishmania Promastigotes:
-
Wash the differentiated U-937 cells and infect them with stationary-phase Leishmania promastigotes at a parasite-to-cell ratio of approximately 10:1.
-
Incubate for 4-6 hours to allow for phagocytosis.
-
Wash the cells to remove extracellular parasites.
-
-
Drug Treatment:
-
Add fresh medium containing various concentrations of the test this compound derivatives to the infected cells.
-
Include a positive control (e.g., amphotericin B) and a negative control (vehicle).
-
Incubate for 72 hours.
-
-
Quantification of Intracellular Amastigotes:
-
Fix the cells with methanol and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by light microscopy.
-
Calculate the percentage of infection and the number of amastigotes per infected cell.
-
Determine the EC₅₀ value, which is the concentration of the compound that reduces the number of intracellular amastigotes by 50%.
-
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action is crucial for rational drug design. The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by this compound derivatives and a general workflow for their discovery and evaluation.
References
- 1. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. revvity.co.jp [revvity.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. dctd.cancer.gov [dctd.cancer.gov]
- 11. dctd.cancer.gov [dctd.cancer.gov]
- 12. journal.ummat.ac.id [journal.ummat.ac.id]
- 13. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 14. plantarchives.org [plantarchives.org]
- 15. Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Human monocytic U937 cells transfected with human hepatic inducible nitric oxide synthase exhibit leishmanicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. U937 (cell line) - Wikipedia [en.wikipedia.org]
- 18. The human macrophage cell line U937 as an in vitro model for selective evaluation of mycobacterial antigen-specific cytotoxic T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
Thiochroman as a privileged scaffold in drug discovery
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiochroman scaffold, a sulfur-containing heterocycle, has emerged as a "privileged structure" in medicinal chemistry. Its unique stereoelectronic properties and synthetic tractability have positioned it as a versatile core for the development of novel therapeutic agents across a wide spectrum of diseases. This technical guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, diverse biological activities with quantitative data, key experimental protocols, and the signaling pathways it modulates.
Introduction to a Privileged Scaffold
Privileged scaffolds are molecular frameworks that are able to provide ligands for more than one type of receptor or enzyme target.[1] The this compound skeleton, a benzothiopyran ring system, exemplifies this concept, demonstrating a remarkable ability to serve as a foundation for potent and selective modulators of various biological targets.[2][3] The incorporation of a sulfur atom in the heterocyclic ring, in place of an oxygen atom found in the related chroman scaffold, imparts distinct physicochemical properties.[4] These include altered lipophilicity, hydrogen bonding capacity, and metabolic stability, which can be strategically exploited in drug design to enhance pharmacokinetic and pharmacodynamic profiles.[4]
This compound derivatives have demonstrated a broad range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects.[2][3][5] This versatility stems from the scaffold's ability to be readily functionalized at various positions, allowing for the fine-tuning of its interaction with specific biological targets.
Synthesis of the this compound Core
The construction of the this compound framework can be achieved through several synthetic strategies, often starting from readily available thiophenol derivatives. Common approaches include:
-
Intramolecular Friedel-Crafts Acylation: This is a classical method involving the reaction of 3-(phenylthio)propanoic acids, which can be cyclized in the presence of a strong acid catalyst like polyphosphoric acid (PPA) or methanesulfonic acid to yield the corresponding this compound-4-one.[6][7]
-
Palladium-Catalyzed Carbonylative Heteroannulation: A more modern and efficient one-pot approach involves the palladium-catalyzed reaction of a 2-iodothiophenol with an allene and carbon monoxide to directly form the substituted this compound-4-one core.[8]
-
[3+3] Annulation Reactions: This method provides a route to 4-aminothiochromans through the reaction of aminocyclopropanes with thiophenols under mild conditions.[9]
-
Michael Addition and Cyclization: The synthesis can also proceed via a Michael addition of a thiophenol to an α,β-unsaturated carboxylic acid, followed by an intramolecular cyclization to form the this compound-4-one.[10]
These synthetic routes offer a high degree of flexibility, allowing for the introduction of a wide array of substituents on both the aromatic and heterocyclic rings, which is crucial for structure-activity relationship (SAR) studies.
Diverse Biological Activities of this compound Derivatives
The therapeutic potential of the this compound scaffold is underscored by the extensive research documenting its efficacy in various disease models. The following sections summarize the key biological activities, with quantitative data presented in structured tables for comparative analysis.
Anticancer Activity
This compound derivatives have exhibited significant cytotoxic and antiproliferative activity against a range of human cancer cell lines.[11][12] Their mechanisms of action often involve the inhibition of key signaling pathways implicated in cancer progression.
Table 1: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
| Dispiro-indeno pyrrolidine/pyrrolothiazole–this compound hybrid (Compound 40) | CCRF-CEM (Leukemia) | IC50 | 45.79 µM | [5] |
| Thiochromen-4-one derivative (Compound 52) | MGC-803 (Gastric) | IC50 | 6.93 µM | |
| Thiochromen-4-one derivative (Compound 52) | T-24 (Bladder) | IC50 | 5.01 µM | |
| Thiochromen-4-one derivative (Compound 52) | HepG2 (Liver) | IC50 | 5.26 µM | |
| Spirochromanone derivative (Csp 12) | B16F10 (Melanoma) | IC50 | 4.34 µM | [13] |
| Spirochromanone derivative (Csp 18) | MCF-7 (Breast) | IC50 | Not specified, but potent | [13] |
| Selective Estrogen Receptor Degrader (Compound 51) | MCF-7 Tam1 (Tamoxifen-resistant Breast Cancer) | In vivo | Significant tumor growth suppression | [14][15] |
Antimicrobial Activity
The this compound scaffold has been successfully utilized to develop potent antibacterial and antifungal agents.[2][5] These compounds often exert their effects by inhibiting essential microbial enzymes or disrupting cell membrane integrity.[3][5]
Table 2: Antibacterial Activity of this compound Derivatives
| Compound/Derivative | Bacterial Strain | Activity Metric | Value | Reference |
| This compound-4-one carboxamide derivative (Compound 11) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 24 µg/mL | [5] |
| This compound-4-one carboxamide derivative (Compound 11) | Xanthomonas axonopodis pv. citri (Xac) | EC50 | 30 µg/mL | [5] |
| Spiro pyrrolidine this compound-4-one (Compound 8) | Bacillus subtilis | MIC | 32 µg/mL | [5] |
| Spiro pyrrolidine this compound-4-one (Compound 8) | Staphylococcus epidermidis | MIC | 32 µg/mL | [5] |
| Thiochromanone derivative (Compound 4e) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 15 µg/mL | [16] |
| Thiochromanone derivative (Compound 4e) | Xanthomonas oryzae pv. oryzicolaby (Xoc) | EC50 | 19 µg/mL | [16] |
| Thiochromanone derivative (Compound 4e) | Xanthomonas axonopodis pv. citri (Xac) | EC50 | 23 µg/mL | [16] |
Table 3: Antifungal Activity of this compound Derivatives
| Compound/Derivative | Fungal Strain | Activity Metric | Value | Reference |
| 2-(indole-3-yl)-thiochroman-4-one (Compound 20) | Candida albicans | MIC | 4 µg/mL | [5] |
| This compound-4-one derivative (Compound 22) | Candida albicans | MIC | 0.5 µg/mL | |
| This compound-4-one derivative | Candida neoformans | MIC | Low µg/mL range | [5] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and this compound derivatives have been investigated as potential anti-inflammatory agents.[17][18] Their mechanism of action can involve the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).[17]
Table 4: Anti-inflammatory Activity of this compound Derivatives
| Compound/Derivative | Assay | Activity Metric | Value | Reference |
| Spiro thiochromene–oxindole (Compound 4e) | COX-2 Inhibition (in silico) | Binding Energy | -8.9 kcal/mol | [17] |
| Spiro thiochromene–oxindole (Compound 4k) | COX-2 Inhibition (in silico) | Binding Energy | -8.7 kcal/mol | [17] |
| Spiro thiochromene–oxindole (Compound 4h) | COX-2 Inhibition (in silico) | Binding Energy | -8.6 kcal/mol | [17] |
Antiviral and Antiparasitic Activities
The therapeutic reach of thiochromans extends to infectious diseases caused by viruses and parasites.
Table 5: Antiviral and Antiparasitic Activity of this compound Derivatives
| Compound/Derivative | Target | Activity Metric | Value | Reference |
| Aminothiochromane derivative (Compound 26) | HIV-1 Protease | IC50 | 47 nM | |
| This compound-4-one vinyl sulfone (Compound 32) | Leishmania panamensis | EC50 | 3.24 µM | [4] |
| 4H-Thiochromen-4-one-1,1-dioxide (Compound 30) | Leishmania donovani | EC50 | Potent activity reported |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative protocols for the synthesis and biological evaluation of this compound derivatives, synthesized from the literature.
General Synthesis of this compound-4-ones via Palladium-Catalyzed Carbonylative Heteroannulation
This protocol describes a one-pot synthesis of substituted this compound-4-ones.[8]
Materials:
-
2-Iodothiophenol
-
Appropriate allene (e.g., 3-methyl-1,2-butadiene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N-Ethyldiisopropylamine (DIPEA)
-
Anhydrous benzene
-
Carbon monoxide (CO) gas
-
High-pressure reactor
Procedure:
-
To a high-pressure reactor equipped with a magnetic stir bar, add Pd(OAc)₂ (5 mol %) and dppf (5 mol %).[8]
-
Under an inert atmosphere (e.g., argon), add 2-iodothiophenol (1.0 mmol), anhydrous benzene (5 mL), DIPEA (1.5 mmol), and the allene (3.0 mmol).[8]
-
Seal the reactor and purge with CO gas several times.[8]
-
Pressurize the reactor with CO to 400 psi.[8]
-
Place the reactor in a preheated oil bath at 100 °C and stir the reaction mixture for 24 hours.[8]
-
After completion, cool the reactor to room temperature and carefully vent the CO in a well-ventilated fume hood.[8]
-
Transfer the reaction mixture to a separatory funnel, dilute with ethyl acetate, and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound-4-one derivative.[8]
In Vitro Antibacterial Activity Assay (Turbidimeter Test)
This method is used to determine the antibacterial activity of this compound derivatives against bacterial plant pathogens like Xanthomonas species.[16]
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial strains (Xoo, Xoc, Xac)
-
Nutrient broth (NB) medium
-
Bismerthiazol and Thiodiazole copper (positive controls)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Culture the bacterial strains in NB medium at 28 °C for 24 hours.
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 100 µL of NB medium to each well.
-
Add the test compounds to the wells to achieve final concentrations ranging from 100 to 200 µg/mL.[16] Include solvent controls and positive controls.
-
Inoculate each well with 10 µL of the bacterial suspension (adjusted to a specific optical density).
-
Incubate the plates at 28 °C for 24-48 hours.
-
Measure the optical density (OD) at 600 nm using a microplate reader.
-
Calculate the percentage of inhibition and the EC50 values.[16]
In Vitro Anticancer Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[19]
Materials:
-
Human cancer cell lines (e.g., MCF-7, CCRF-CEM)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (this compound derivatives)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO₂ incubator
Procedure:
-
Seed the cancer cells in 96-well plates at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of the test compounds and incubate for another 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[19]
Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound derivatives are a result of their interaction with a variety of cellular targets and signaling pathways. Visualizing these interactions is key to understanding their therapeutic potential.
General Anticancer Mechanism of Action
Many this compound-based anticancer agents function by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. This is often achieved by modulating key signaling pathways that regulate cell proliferation and survival.
Caption: this compound anticancer mechanism.
This compound Derivatives as Selective Estrogen Receptor Degraders (SERDs)
In hormone-receptor-positive breast cancers, this compound derivatives have been developed as selective estrogen receptor degraders (SERDs). These compounds not only antagonize the estrogen receptor (ERα) but also promote its degradation, offering a promising strategy to overcome endocrine resistance.
Caption: SERD mechanism of action.
Experimental Workflow for Synthesis and Screening
The process of discovering new this compound-based drug candidates typically follows a structured workflow, from initial synthesis to biological evaluation.
Caption: Drug discovery workflow.
Conclusion and Future Perspectives
The this compound scaffold has firmly established its role as a privileged structure in drug discovery. The wealth of research highlights its potential in developing novel therapeutics for a multitude of diseases, from cancer to infectious diseases. The synthetic versatility of the this compound core allows for extensive structure-activity relationship studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties.
Future research in this area will likely focus on several key aspects. The exploration of novel synthetic methodologies to access more diverse and complex this compound derivatives will continue to be a priority. Furthermore, a deeper understanding of the molecular mechanisms of action and the identification of novel biological targets for this compound-based compounds will be crucial for their clinical translation. The development of this compound derivatives with improved drug-like properties, such as oral bioavailability and metabolic stability, will also be a major focus. As our understanding of the biology of various diseases evolves, the this compound scaffold is poised to remain a valuable and enduring platform for the discovery of next-generation medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure-activity relationship (SAR) insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 6. Synthesis and Evaluation of this compound-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Thiochromans via [3+3] Annulation of Aminocyclopropanes with Thiophenols [infoscience.epfl.ch]
- 10. Recent developments in thiochromene chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights | Semantic Scholar [semanticscholar.org]
- 13. Design, synthesis and structure-activity relationship studies of novel spirochromanone hydrochloride analogs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of this compound Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
Navigating the Core: A Technical Guide to the Physicochemical Properties and Stability of Thiochroman Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiochroman scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Understanding the physicochemical properties and stability of this compound derivatives is paramount for successful drug discovery and development, influencing everything from formulation and bioavailability to shelf-life and in vivo efficacy. This in-depth technical guide provides a comprehensive overview of these critical attributes, offering structured data, detailed experimental protocols, and logical workflows to aid researchers in this field.
Physicochemical Properties of this compound Derivatives
Data Presentation: Physicochemical Properties
The following table summarizes available melting point data for a series of this compound-4-one derivatives, providing a valuable reference for researchers synthesizing or characterizing similar compounds.
| Compound Name/Substituents | Melting Point (°C) |
| This compound-4-one | 28-30 |
| 2-Phenylthis compound-4-one | 155–157[1] |
| 2-(4-(Trifluoromethyl)phenyl)this compound-4-one | 108–110[1] |
| 2-(4-Chlorophenyl)this compound-4-one | 123–125[1] |
| 2-(4-Fluorophenyl)this compound-4-one | 100–102[1] |
| 2-(4-Nitrophenyl)this compound-4-one | 158–160[1] |
| 6,8-Dimethylthiochromen-4-one | 102–103[2] |
| 8-Methylthiochromen-4-one | 96.5–97.0[2] |
| 8-Methoxythiochromen-4-one | 136–137[2] |
| 2-(3,4-Dimethylphenyl)-4H-thiochromen-4-one | 130–132[3] |
| 2-(4-(Benzyloxy)phenyl)-4H-thiochromen-4-one | 97–99[3] |
| 2-(4-Bromophenyl)-4H-thiochromen-4-one | 154–156[3] |
Note: Data for other physicochemical properties such as aqueous solubility, logP, and pKa are not available in a consolidated tabular format in the reviewed literature. The following sections describe the standard experimental protocols for their determination.
Experimental Protocols for Physicochemical Profiling
Accurate determination of physicochemical properties is crucial for lead optimization. Standardized, high-throughput methods are often employed in early drug discovery.
Aqueous Solubility Determination
Aqueous solubility is a critical factor influencing drug absorption and bioavailability. Both kinetic and thermodynamic solubility assays are commonly performed.
1. Kinetic Solubility Assay (High-Throughput Screening)
-
Principle: This method provides a rapid assessment of solubility by inducing precipitation from a dimethyl sulfoxide (DMSO) stock solution into an aqueous buffer. The concentration at which precipitation occurs is determined, often by turbidimetry.
-
Methodology:
-
Prepare a high-concentration stock solution of the this compound derivative in DMSO (e.g., 10 mM).
-
In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Add a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a nephelometer or a UV/Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
The kinetic solubility is the concentration at which a significant increase in turbidity is observed.
-
2. Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method)
-
Principle: Considered the "gold standard," this method determines the solubility of a compound in a saturated solution at equilibrium.
-
Methodology:
-
Add an excess amount of the solid this compound derivative to a vial containing a known volume of aqueous buffer (e.g., pH 7.4).
-
Agitate the vial at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
Filter the suspension to remove undissolved solid.
-
Determine the concentration of the this compound derivative in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Lipophilicity Determination (logP/logD)
Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a key determinant of membrane permeability and plasma protein binding. It is typically expressed as the logarithm of the partition coefficient (logP) between octan-1-ol and water.
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Principle: This method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.
-
Methodology:
-
Use a reversed-phase HPLC column (e.g., C18).
-
Employ a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
-
Perform isocratic elutions with varying concentrations of the organic modifier.
-
Calculate the capacity factor (k) for the this compound derivative at each mobile phase composition.
-
Extrapolate the logarithmic capacity factor (log k) to 100% aqueous phase to obtain log k_w_, which is linearly correlated with logP. A calibration curve with compounds of known logP values is used to establish this correlation.
-
2. Reversed-Phase Thin-Layer Chromatography (RP-TLC)
-
Principle: Similar to RP-HPLC, this method uses the retention of a compound on a nonpolar stationary phase to estimate lipophilicity.
-
Methodology:
-
Spot the this compound derivative onto a reversed-phase TLC plate (e.g., RP-18).
-
Develop the plate using a mobile phase containing a mixture of an organic solvent and water.
-
Calculate the R_f_ value for the compound.
-
The R_M_ value is calculated using the formula: R_M_ = log((1/R_f_) - 1).
-
A linear relationship exists between the R_M_ value and the concentration of the organic solvent in the mobile phase. Extrapolation to 0% organic solvent gives the R_M0_ value, which is correlated with logP.
-
Ionization Constant (pKa) Determination
The pKa value indicates the strength of an acid or base and determines the charge state of a molecule at a given pH, which significantly impacts solubility, permeability, and target binding.
1. Potentiometric Titration
-
Principle: This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.
-
Methodology:
-
Dissolve the this compound derivative in water or a co-solvent system if solubility is low.
-
Titrate the solution with a standardized solution of HCl or NaOH.
-
Record the pH of the solution after each addition of the titrant.
-
The pKa is determined from the inflection point of the titration curve.
-
2. UV-Vis Spectrophotometry
-
Principle: This method is suitable for compounds whose UV-Vis spectrum changes with ionization state.
-
Methodology:
-
Prepare a series of buffer solutions with a range of known pH values.
-
Dissolve the this compound derivative in each buffer to the same concentration.
-
Measure the UV-Vis spectrum for each solution.
-
The absorbance at a specific wavelength is plotted against pH, and the pKa is determined from the resulting sigmoidal curve.
-
3. Computational Prediction
-
Principle: In silico methods use quantitative structure-property relationship (QSPR) models or quantum mechanics-based calculations to predict pKa values.[4][5][6][7][8]
-
Methodology: Various software packages are available that take the chemical structure as input and calculate the pKa based on different algorithms. These methods are useful for high-throughput screening in the early stages of drug discovery.[4][5][6][7][8]
Stability of this compound Derivatives
Assessing the chemical stability of this compound derivatives is crucial for ensuring the safety, efficacy, and shelf-life of a potential drug. Forced degradation studies are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[9][10][11][12]
Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the this compound derivative to harsh conditions to accelerate its decomposition.[9][10][11][12]
Typical Stress Conditions:
-
Acidic Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at elevated temperatures.
-
Basic Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperatures. The sulfur atom in the this compound ring is particularly susceptible to oxidation, potentially forming the corresponding sulfoxide and sulfone.[13]
-
Thermal Degradation: Heating the solid compound or a solution at high temperatures (e.g., 60-80°C).
-
Photodegradation: Exposing the compound in solution or as a solid to UV and visible light, as recommended by ICH guideline Q1B.
Experimental Protocol for a Forced Degradation Study:
-
Sample Preparation: Prepare solutions of the this compound derivative in appropriate solvents. For hydrolytic studies, the drug is dissolved in the acidic or basic solution. For oxidative studies, it is dissolved in a suitable solvent before adding the oxidizing agent. For thermal and photostability studies, both solid and solution samples are typically used.
-
Stress Application: Expose the samples to the defined stress conditions for a specific duration. The goal is to achieve a target degradation of 5-20%.
-
Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. This method should be capable of separating the parent drug from all degradation products.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent drug and ensure that no degradation products are co-eluting.
-
Mass Balance: Calculate the mass balance to account for all the material after degradation. The sum of the assay value of the parent drug and the levels of all degradation products should be close to 100%.
-
Degradant Identification: If significant degradation is observed, the degradation products are typically characterized using LC-MS/MS and NMR spectroscopy.
Potential Degradation Pathways
Based on the structure of the this compound core, several degradation pathways can be anticipated:
-
Oxidation: The thioether moiety is prone to oxidation, leading to the formation of the corresponding sulfoxide and subsequently the sulfone. This is a common degradation pathway for many sulfur-containing drugs.
-
Hydrolysis: Depending on the substituents, ester or amide functionalities on the this compound ring or its side chains can be susceptible to acid- or base-catalyzed hydrolysis.
-
Photodegradation: Aromatic systems can be susceptible to photodegradation, which may involve complex radical-mediated reactions, potentially leading to ring cleavage or the formation of photoproducts.[14][15][16][17]
References
- 1. Synthesis and Evaluation of this compound-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pKa Prediction | Rowan [rowansci.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials | Rowan [rowansci.com]
- 8. rowansci.substack.com [rowansci.substack.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. acdlabs.com [acdlabs.com]
- 11. rjptonline.org [rjptonline.org]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Photodegradation of sulfa drugs by fluorescent light - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Characterization of Novel Thiochroman-Based Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiochroman derivatives, sulfur-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1] This technical guide provides a comprehensive overview of the synthesis and characterization of new this compound-based compounds. It details various synthetic methodologies, presents characterization data in a structured format, and outlines experimental protocols for key reactions. Furthermore, this guide explores the biological significance of these compounds, including their mechanisms of action, supported by visual diagrams of experimental workflows and relevant signaling pathways.
Introduction to this compound Scaffolds
Thiochromans are bicyclic compounds featuring a benzene ring fused to a thiopyran ring. Their structure is analogous to chromans, with the oxygen atom replaced by sulfur.[2] This substitution imparts unique physicochemical properties that contribute to their diverse pharmacological profiles. This compound derivatives have demonstrated a wide range of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-leishmanial properties.[1][3] Their versatility makes them a privileged scaffold in drug discovery and development.[4]
Synthesis of this compound-Based Compounds
A variety of synthetic strategies have been developed for the preparation of the this compound core and its derivatives. These methods range from classical cyclization reactions to modern palladium-catalyzed cross-coupling reactions.
Synthesis of this compound-4-ones
A common and versatile intermediate in the synthesis of many this compound derivatives is this compound-4-one. One established method involves the reaction of thiophenol with β-halopropionic acids or their equivalents, followed by an intramolecular Friedel-Crafts acylation.[5]
A more recent and efficient approach is the one-pot, palladium-catalyzed carbonylative heteroannulation of 2-iodothiophenol with allenes and carbon monoxide. This method offers high regioselectivity and good to excellent yields.[6]
Synthesis of 2-Aryl-4H-thiochromen-4-ones (Thioflavones)
Thioflavone derivatives can be synthesized via a Lewis acid and Pd(II)-catalyzed cross-coupling reaction from 2-sulfinyl-thiochromones. This protocol provides a reliable and concise method for producing a variety of 2-aryl-substituted thiochromones.[7]
Biotransformation of this compound Derivatives
Marine-derived fungi have been utilized for the biotransformation of this compound-4-ol and its derivatives. This environmentally friendly approach can yield novel compounds and stereoisomers that are challenging to produce through traditional chemical synthesis.[8][9]
Table 1: Summary of Selected Synthetic Methodologies for this compound Derivatives
| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Product Type | Yield (%) | Reference(s) |
| Friedel-Crafts Acylation | Thiophenol, β-halopropionic acid | Strong acid (e.g., PPA) | This compound-4-one | Moderate | [5] |
| Palladium-Catalyzed Carbonylative Heteroannulation | 2-Iodothiophenol, Allene, Carbon Monoxide | Pd(OAc)₂, dppf | Substituted this compound-4-one | Good to Excellent | [6] |
| Q-Tube Assisted Synthesis | This compound-4-one, Arylhydrazonopropanals | Ammonium acetate, Acetic acid | Thiochromeno[4,3-b]pyridine | Up to 93% | [10][11] |
| Cross-Coupling Reaction | 2-Sulfinyl-thiochromones, Arylating agent | Lewis acid, Pd(II) catalyst | 2-Aryl-4H-thiochromen-4-one | 38-84% | [7] |
| Biotransformation | This compound-4-ol | Marine-derived fungi | Hydroxylated and oxidized derivatives | Variable | [8][9] |
Characterization of this compound-Based Compounds
The structural elucidation and confirmation of newly synthesized this compound derivatives are primarily achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for determining the carbon-hydrogen framework of this compound derivatives.[12][13] The chemical shifts, coupling constants, and signal multiplicities provide detailed information about the substitution pattern and stereochemistry of the molecule.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, which in turn confirms their elemental composition.[8][9]
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the presence of key functional groups within the molecule, such as the carbonyl (C=O) stretch in this compound-4-ones, which typically appears around 1665-1680 cm⁻¹.[5]
Table 2: Spectroscopic Data for Representative this compound Derivatives
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | HRMS (m/z) [M+H]⁺ | Reference(s) |
| 2-Phenyl-4H-thiochromen-4-one | 8.56 (dd), 7.73-7.68 (m), 7.68-7.61 (m), 7.59-7.54 (m), 7.53-7.49 (m), 7.28 (s) | 180.9, 153.2, 137.8, 136.6, 131.6, 130.9, 130.8, 129.3, 128.6, 127.8, 127.0, 126.5, 123.4 | Calcd: 239.0525, Found: 239.0529 | [7] |
| 2-(4-Nitrophenyl)-4H-thiochromen-4-one | 8.57 (d), 8.37 (d), 7.87 (d), 7.71-7.67 (m), 7.63-7.58 (m), 7.27 (s) | 180.5, 150.0, 149.1, 142.5, 137.0, 132.1, 130.8, 128.8, 128.3, 128.1, 126.6, 125.0, 124.5 | Calcd: 284.0376, Found: 284.0381 | [7] |
| 2-Phenylthis compound-4-one | 8.20 (dd), 7.52-7.36 (m), 7.35-7.30 (m), 7.30-7.21 (m), 4.77 (dd), 3.56-3.07 (m) | Not explicitly provided | Calcd: 241.0687, Found: 241.0694 | [5] |
| 2-(4-Nitrophenyl)-thiochroman-4-one | 8.29 (d), 8.20 (dd), 7.66 (d), 7.58-7.43 (m), 7.34 (d), 7.29 (dd), 4.86 (dd), 3.46-3.24 (m) | 193.2, 147.8, 145.6, 140.7, 134.1, 130.3, 129.4, 128.6, 127.3, 125.8, 124.3, 46.1, 44.7 | Not explicitly provided | [5] |
Experimental Protocols
General Procedure for the Synthesis of 2-Phenylthis compound-4-one (Thioflavanone)
This protocol is adapted from the synthesis of 2-substituted this compound-4-ones.[5]
-
A mixture of thiophenol and cinnamic acid is heated in polyphosphoric acid (PPA) at a specified temperature for a set duration.
-
The reaction mixture is then cooled and poured into ice water.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel to afford the pure 2-phenylthis compound-4-one.
Protocol for Palladium-Catalyzed Carbonylative Heteroannulation
This protocol is a generalized procedure based on the synthesis of this compound-4-one derivatives.[6]
-
To a high-pressure reactor equipped with a magnetic stir bar, add palladium(II) acetate (5 mol %) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (5 mol %).
-
Under an inert atmosphere, add 2-iodothiophenol (1.0 mmol), anhydrous solvent (e.g., benzene), a base (e.g., N-ethyldiisopropylamine, 1.5 mmol), and the corresponding allene (3.0 mmol).
-
Seal the reactor and purge with carbon monoxide gas several times.
-
Pressurize the reactor with carbon monoxide to 400 psi.
-
Heat the reaction mixture at 100 °C for 24 hours.
-
After cooling and venting, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Biological Activities and Signaling Pathways
This compound-based compounds have been shown to interact with various biological targets, leading to a wide spectrum of pharmacological effects.
Antifungal Activity via N-Myristoyltransferase (NMT) Inhibition
Certain this compound-4-one derivatives exhibit potent antifungal activity by inhibiting N-Myristoyltransferase (NMT), a crucial enzyme in fungi.[1] NMT catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a variety of cellular proteins. This co-translational protein modification, known as N-myristoylation, is vital for protein-membrane interactions and signal transduction pathways. Inhibition of NMT disrupts these essential cellular processes, leading to fungal cell death.
Anticancer and Other Activities
This compound derivatives have also been reported to possess anticancer, anti-leishmanial, and antibacterial activities.[4][5][12] The anticancer effects are often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the ERK–MAPK pathway.[12] Furthermore, some derivatives act as positive allosteric modulators of AMPA receptors, suggesting their potential in treating neurological disorders.[8]
Visualizations
Caption: General experimental workflow for the synthesis, characterization, and biological evaluation of new this compound-based compounds.
Caption: Logical relationship illustrating the structure-activity relationship (SAR) of this compound derivatives.
Caption: Signaling pathway for the antifungal action of this compound derivatives via inhibition of N-Myristoyltransferase (NMT).
Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic methodologies are well-established and offer routes to a wide array of derivatives. Comprehensive characterization using modern spectroscopic techniques is crucial for structural confirmation and guiding structure-activity relationship studies. The diverse biological activities, underpinned by mechanisms such as enzyme inhibition, highlight the potential of this compound-based compounds in addressing various unmet medical needs. Future research in this area will likely focus on the development of more potent and selective derivatives, as well as a deeper understanding of their molecular targets and mechanisms of action.
References
- 1. Design, Synthesis, Antifungal Activity and Molecular Docking of this compound-4-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of some derivatives of this compound-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thymoquinone, as an anticancer molecule: from basic research to clinical investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of some novel structurally diverse this compound derivatives as fungicides against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Allosteric Modulation of 7 Transmembrane Spanning Receptors: Theory, Practice and Opportunities for CNS Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, Antifungal Activity and Molecular Docking of this compound-4-one Derivatives | CiNii Research [cir.nii.ac.jp]
- 13. Discovery of this compound and chroman derivatives as pure antiestrogens and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Thiochroman-4-one and Its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Thiochroman-4-one and its derivatives. This compound-4-ones are a significant class of sulfur-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug development due to their wideranging biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6] This guide offers a step-by-step approach to their synthesis, presents quantitative data for various derivatives, and includes detailed experimental protocols.
I. General Synthesis of the this compound-4-one Scaffold
The synthesis of the core this compound-4-one structure can be achieved through several established methods. A common and reliable two-step approach involves the reaction of a thiophenol with a β-halopropionic acid or its equivalent, followed by an intramolecular Friedel-Crafts acylation to close the ring.[7]
A general workflow for this synthesis is outlined below:
Caption: General workflow for the synthesis of this compound-4-one and its derivatives.
Protocol 1: Two-Step Synthesis of this compound-4-one
This protocol details the synthesis of the parent this compound-4-one from thiophenol and 3-chloropropionic acid.
Step 1: Synthesis of 3-(Phenylthio)propanoic Acid
-
Reagents and Materials:
-
Thiophenol
-
3-Chloropropionic acid
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
-
Procedure:
-
Prepare a solution of sodium hydroxide in water.
-
In a round-bottom flask, dissolve thiophenol in ethanol.
-
To the thiophenol solution, add the aqueous solution of 3-chloropropionic acid.
-
Slowly add the sodium hydroxide solution to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
After cooling to room temperature, acidify the mixture with concentrated HCl until a precipitate forms.
-
Collect the solid precipitate by filtration, wash with cold water, and dry to yield 3-(phenylthio)propanoic acid.
-
Step 2: Intramolecular Friedel-Crafts Acylation
-
Reagents and Materials:
-
3-(Phenylthio)propanoic acid
-
Polyphosphoric acid (PPA) or concentrated sulfuric acid (H₂SO₄)
-
Beaker
-
Magnetic stirrer
-
Ice bath
-
-
Procedure:
-
In a beaker, place the 3-(phenylthio)propanoic acid.
-
Cool the beaker in an ice bath and slowly add an excess of polyphosphoric acid or concentrated sulfuric acid with stirring.
-
Continue stirring at room temperature for 2-4 hours, then heat the mixture to 80-90°C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound-4-one.
-
II. Synthesis of this compound-4-one Derivatives
A variety of this compound-4-one derivatives can be synthesized by using substituted thiophenols or by further modification of the this compound-4-one scaffold.
One-Pot Synthesis of Substituted Thiochromen-4-ones
A highly efficient one-pot synthesis allows for the creation of various thiochromen-4-ones from 3-(arylthio)propanoic acids with both electron-donating and electron-withdrawing groups.[2]
| Entry | Substituent (R) | Product | Yield (%) | Melting Point (°C) |
| 1 | 6-Methoxy | 6-Methoxy-4H-thiochromen-4-one | 81 | 110-111 |
| 2 | 6-(Trifluoromethyl) | 6-(Trifluoromethyl)-4H-thiochromen-4-one | 56 | 79-80 |
| 3 | Unsubstituted | 4H-Thiochromen-4-one | 69 | 93-94 |
Data sourced from: MDPI (2025)[2]
Protocol 2: One-Pot Synthesis of 6-Methoxy-4H-thiochromen-4-one
-
Reagents and Materials:
-
3-(4-methoxyphenyl)propanoic acid
-
Eaton's reagent (7.5 wt % P₂O₅ in MeSO₃H) or similar dehydrating agent
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
To a solution of 3-(4-methoxyphenyl)propanoic acid in dichloromethane, add Eaton's reagent.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring it into a beaker of ice water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a mixture of ethyl acetate and hexanes as eluent) to yield 6-Methoxy-4H-thiochromen-4-one.[2]
-
Palladium-Catalyzed Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives
A cross-coupling strategy can be employed to synthesize 2-aryl-4H-thiochromen-4-one derivatives from 2-sulfinyl-thiochromones and arylboronic acids.[3][4][8]
| Entry | Arylboronic Acid | Product | Yield (%) | Melting Point (°C) |
| 1 | Phenylboronic acid | 2-Phenyl-4H-thiochromen-4-one | 52 | 143-145 |
| 2 | 4-(Trifluoromethyl)phenylboronic acid | 2-(4-(Trifluoromethyl)phenyl)-4H-thiochromen-4-one | 44 | 167-169 |
Data sourced from: ACS Omega (2021)[3][8]
Caption: Palladium-catalyzed cross-coupling for 2-aryl-4H-thiochromen-4-one synthesis.
Protocol 3: General Procedure for the Synthesis of 2-Aryl-4H-thiochromen-4-ones
-
Reagents and Materials:
-
2-(Methylsulfinyl)-4H-thiochromen-4-one (or other 2-sulfinyl derivative)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Zinc trifluoromethanesulfonate (Zn(OTf)₂)
-
N,N-Dimethylformamide (DMF)
-
Reaction vial
-
Magnetic stirrer
-
Heating block
-
-
Procedure:
-
In a reaction vial, combine 2-(methylsulfinyl)-4H-thiochromen-4-one (1.0 equiv), the desired arylboronic acid (2.0 equiv), Pd(OAc)₂ (0.1 equiv), XPhos (0.1 equiv), and Zn(OTf)₂ (0.2 equiv).[4][8]
-
Add DMF to the vial.
-
Seal the vial and heat the reaction mixture to 80°C for 6 hours with stirring.[4][8]
-
After cooling to room temperature, evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in petroleum ether) to afford the target 2-aryl-4H-thiochromen-4-one derivative.[8]
-
III. Conclusion
The synthetic protocols and data presented herein provide a comprehensive guide for the synthesis of this compound-4-one and a variety of its derivatives. These methods offer versatility and efficiency, enabling researchers to access a wide range of these valuable heterocyclic scaffolds for applications in drug discovery and materials science. The provided workflows and quantitative data serve as a valuable resource for the planning and execution of these synthetic routes.
References
- 1. Synthesis and biological activity of some derivatives of this compound-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. Synthesis and Evaluation of this compound-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of Thiochromones: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of thiochromones, a class of sulfur-containing heterocyclic compounds with significant interest in medicinal chemistry and materials science. These protocols offer efficient and streamlined approaches to constructing the thiochromone scaffold, which is a key component in various biologically active molecules.
Protocol 1: One-Pot Dehydrative Cyclization of 3-(Arylthio)propanoic Acids
This protocol outlines a robust one-pot synthesis of thiochromen-4-ones through the dehydrative cyclization of readily available 3-(arylthio)propanoic acids. The use of a strong dehydrating agent, such as polyphosphoric acid (PPA), facilitates both the activation of the carboxylic acid and the subsequent intramolecular Friedel-Crafts acylation in a single reaction vessel. This method is advantageous due to its operational simplicity and good to excellent yields across a range of substrates.[1][2]
Experimental Protocol
Materials:
-
3-(Arylthio)propanoic acid derivative (1.0 mmol, 1.0 equiv)
-
Polyphosphoric acid (PPA) (0.5 mL, excess)
-
Dichloromethane (DCM) (1.0 mL)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the 3-(arylthio)propanoic acid (1.0 mmol).
-
Add dichloromethane (1.0 mL) to dissolve the starting material, followed by the addition of polyphosphoric acid (0.5 mL).
-
Stir the mixture vigorously at room temperature to ensure thorough mixing.
-
Heat the reaction mixture to 40 °C (oil bath temperature) to distill off the dichloromethane.
-
Once the DCM has been removed, increase the temperature of the oil bath to 100 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon complete consumption of the starting material, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the dropwise addition of a saturated aqueous NaHCO₃ solution (5.0 mL).
-
Stir the resulting mixture for 2 hours at room temperature.
-
Extract the product with dichloromethane (3 x 15.0 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired thiochromen-4-one.[1]
Data Presentation
Table 1: Scope of the One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids.[2][3]
| Entry | Substituent on Aryl Ring | Product | Yield (%) |
| 1 | 4-OCH₃ | 6-Methoxy-4H-thiochromen-4-one | 81 |
| 2 | H | 4H-thiochromen-4-one | 69 |
| 3 | 4-CH₃ | 6-Methyl-4H-thiochromen-4-one | 72 |
| 4 | 2-CH₃ | 8-Methyl-4H-thiochromen-4-one | 68 |
| 5 | 2,4-(CH₃)₂ | 6,8-Dimethyl-4H-thiochromen-4-one | 70 |
| 6 | 4-Br | 6-Bromo-4H-thiochromen-4-one | 58 |
| 7 | 4-Cl | 6-Chloro-4H-thiochromen-4-one | 60 |
| 8 | 4-F | 6-Fluoro-4H-thiochromen-4-one | 55 |
| 9 | 4-CF₃ | 6-(Trifluoromethyl)-4H-thiochromen-4-one | 56 |
Workflow and Mechanism Diagram
Caption: Workflow and proposed mechanism for the one-pot synthesis of thiochromones.
Protocol 2: One-Pot Synthesis of 2-Aryl-4H-thiochromen-4-ones via Cross-Coupling
This protocol describes a one-pot cross-coupling reaction for the synthesis of 2-aryl-4H-thiochromen-4-one derivatives, also known as thioflavones. The method utilizes a palladium-catalyzed Suzuki-Miyaura coupling of 2-sulfinyl-thiochromones with arylboronic acids. A Lewis acid co-catalyst enhances the reaction efficiency. This approach provides a versatile route to a library of functionally substituted thioflavones in moderate to good yields.[4][5][6][7]
Experimental Protocol
Materials:
-
2-Sulfinyl-thiochromone derivative (0.5 mmol, 1.0 equiv)
-
Arylboronic acid derivative (1.0 mmol, 2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 0.1 equiv)
-
XPhos (0.05 mmol, 0.1 equiv)
-
Zinc trifluoromethanesulfonate (Zn(OTf)₂) (0.1 mmol, 0.2 equiv)
-
N,N-Dimethylformamide (DMF) (3.0 mL)
-
Ethyl acetate (EA)
-
Petroleum ether (PE)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried reaction vial under an inert atmosphere, add the 2-sulfinyl-thiochromone (0.5 mmol), arylboronic acid (1.0 mmol), Pd(OAc)₂ (0.05 mmol), XPhos (0.05 mmol), and Zn(OTf)₂ (0.1 mmol).
-
Add N,N-dimethylformamide (3.0 mL) to the vial.
-
Stir the reaction mixture at 80 °C for 6 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue directly by column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether (e.g., 1:100 to 20:100) to afford the desired 2-aryl-4H-thiochromen-4-one.[4]
Data Presentation
Table 2: Scope of the One-Pot Cross-Coupling Synthesis of 2-Aryl-4H-thiochromen-4-ones.[4]
| Entry | Substituent on Arylboronic Acid | Product | Yield (%) |
| 1 | 4-CH₃ | 2-(p-Tolyl)-4H-thiochromen-4-one | 67 |
| 2 | 3,4-(CH₃)₂ | 2-(3,4-Dimethylphenyl)-4H-thiochromen-4-one | 58 |
| 3 | 4-OCH₃ | 2-(4-Methoxyphenyl)-4H-thiochromen-4-one | 60 |
| 4 | 4-OPh | 2-(4-Benzyloxyphenyl)-4H-thiochromen-4-one | 56 |
| 5 | 4-Br | 2-(4-Bromophenyl)-4H-thiochromen-4-one | 38 |
| 6 | 4-NO₂ | 2-(4-Nitrophenyl)-4H-thiochromen-4-one | 61 |
| 7 | 4-CF₃ | 2-(4-(Trifluoromethyl)phenyl)-4H-thiochromen-4-one | 44 |
| 8 | 4-CO₂CH₃ | 2-(4-Methoxycarbonylphenyl)-4H-thiochromen-4-one | 58 |
| 9 | 4-F | 2-(4-Fluorophenyl)-4H-thiochromen-4-one | 65 |
Workflow and Catalytic Cycle Diagram
References
- 1. preprints.org [preprints.org]
- 2. preprints.org [preprints.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 2-Aryl-4 H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Thiochroman Ring Formation via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiochroman scaffold is a privileged heterocyclic system in medicinal chemistry and drug development due to its presence in a wide range of biologically active compounds.[1] this compound derivatives have demonstrated diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The formation of the this compound ring system, particularly the synthesis of this compound-4-ones, is a key step in accessing these important molecules. A robust and versatile method for constructing this ring system is through the intramolecular Friedel-Crafts acylation of 3-(arylthio)propanoic acids.[1][2]
This application note provides a detailed overview and experimental protocols for the synthesis of this compound-4-ones using this classical yet highly effective reaction.
Reaction Principle and Logical Relationship
The synthesis of this compound-4-ones via intramolecular Friedel-Crafts acylation is typically a two-step process. First, a substituted thiophenol undergoes a Michael addition with an acrylic acid derivative (like 3-chloropropanoic acid) to form the corresponding 3-(arylthio)propanoic acid precursor.[2] In the second step, this precursor undergoes an intramolecular electrophilic aromatic substitution, catalyzed by a Brønsted or Lewis acid, to yield the cyclized this compound-4-one.[1][2]
References
Application Notes and Protocols for Biotransformation Techniques in Chiral Thiochroman Derivative Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic and microbial biotransformation of thiochroman derivatives to produce valuable chiral synthons. This compound scaffolds are prevalent in many biologically active compounds, and the use of biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for obtaining enantiomerically pure this compound derivatives.
Application Note 1: Fungal Biotransformation of Racemic this compound-4-ol
This section details the use of marine-derived fungi for the stereoselective transformation of racemic this compound-4-ol and its derivatives. This method is particularly useful for producing chiral sulfoxides and for the kinetic resolution of the starting alcohol.
Key Organisms: Emericellopsis maritima BC17 and Purpureocillium lilacinum BC17-2.[1][2]
Substrates: (±)-Thiochroman-4-ol and (±)-6-Chlorothis compound-4-ol.[1][2]
Primary Transformations:
-
Oxidation: The sulfide is oxidized to the corresponding sulfoxide. This process can be diastereoselective, yielding both syn and anti isomers.
-
Kinetic Resolution: The fungi preferentially oxidize one enantiomer of the starting alcohol, allowing for the recovery of the unreacted enantiomer in high enantiomeric purity.[1]
-
Reduction/Oxidation at C4: Interconversion between this compound-4-ol and this compound-4-one can occur.
Quantitative Data Summary
The following table summarizes the yield and enantiomeric excess (e.e.) for the biotransformation of (±)-thiochroman-4-ol and its 6-chloro derivative by E. maritima BC17 and P. lilacinum BC17-2.
| Substrate | Organism | Product | Yield (%) | e.e. (%) | Configuration |
| (±)-Thiochroman-4-ol | P. lilacinum BC17-2 | (S)-Thiochroman-4-ol | - | 1.6 | S |
| syn-(1R,4S)-Thiochroman-4-ol 1-oxide | - | 52.7 | - | ||
| anti-(1R,4R)-Thiochroman-4-ol 1-oxide | - | - | - | ||
| (R)-Thiochroman-4-ol 1,1-dioxide | - | 23.1 | R | ||
| (R)-Thiochroman-4-one 1-oxide | - | 48.8 | R | ||
| (±)-6-Chlorothis compound-4-ol | P. lilacinum BC17-2 | (R)-6-Chlorothis compound-4-ol | - | - | R |
| syn-(1R,4S)-6-Chlorothis compound-4-ol 1-oxide | - | - | - | ||
| anti-(1R,4R)-6-Chlorothis compound-4-ol 1-oxide | - | - | - | ||
| (±)-Thiochroman-4-ol | E. maritima BC17 | Recovered this compound-4-ol | - | 19.6 | R |
| (±)-6-Chlorothis compound-4-ol | E. maritima BC17 | Recovered 6-Chlorothis compound-4-ol | - | 18.2 | S |
Data extracted from literature.[1][3] Yields for some products were not explicitly stated in the source material.
Experimental Protocol 1: Fungal Biotransformation of (±)-Thiochroman-4-ol
This protocol is adapted from studies on Emericellopsis maritima BC17 and Purpureocillium lilacinum BC17-2.[1][4]
1. Materials and Reagents:
-
Fungal strain (E. maritima BC17 or P. lilacinum BC17-2)
-
Potato Dextrose Agar (PDA) for routine culture
-
Rice solid medium (e.g., 80 g white rice per 100 mL of water)[4]
-
(±)-Thiochroman-4-ol
-
Ethanol (for substrate solution)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Chiral HPLC column (e.g., Chiralcel IB N-5) and solvents (e.g., n-hexane, isopropanol)[3]
2. Fungal Culture and Inoculation:
-
Maintain fungal strains on PDA plates at 25 °C.[1]
-
Prepare Roux bottles or Erlenmeyer flasks containing sterilized rice solid medium.
-
Inoculate the medium with mycelial plugs or a conidial suspension (e.g., 10⁶ conidia/mL) of the fungus.[1]
-
Incubate the cultures at 24-26 °C under static conditions for 4 days.[1][4]
3. Biotransformation:
-
Prepare a stock solution of (±)-thiochroman-4-ol in ethanol.
-
On day 4 of fungal growth, add the substrate solution to each flask to a final concentration of 150 ppm.[1]
-
Include a substrate control (sterile medium with the substrate) and a culture control (fungal culture without the substrate).
-
Continue the incubation for an additional 8 days.[1]
4. Extraction and Purification:
-
After the incubation period, extract the entire culture (mycelia and medium) with ethyl acetate.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.[4]
-
Concentrate the extract under reduced pressure to obtain the crude product.
-
Purify the crude extract by silica gel column chromatography using a suitable solvent gradient (e.g., hexane-ethyl acetate) to isolate the different products.[4]
5. Analysis:
-
Characterize the structure of the isolated products using standard spectroscopic techniques (NMR, MS).
-
Determine the enantiomeric excess of the chiral products by chiral HPLC analysis using a suitable chiral stationary phase and mobile phase. For example, a Chiralcel IB N-5 column with a mobile phase of n-hexane:isopropanol (95:5) can be used to separate the enantiomers of this compound-4-ol.[3]
Workflow for Fungal Biotransformation
Application Note 2: Asymmetric Reduction of this compound-4-one using Baker's Yeast
The reduction of prochiral ketones to chiral alcohols is a classic application of biocatalysis. Baker's yeast (Saccharomyces cerevisiae) is a readily available and inexpensive biocatalyst capable of reducing this compound-4-one to the corresponding chiral this compound-4-ol with good enantioselectivity.[5][6]
Quantitative Data Summary
| Substrate | Biocatalyst | Product | Yield (%) | e.e. (%) | Configuration |
| This compound-4-one | Citrus reticulata | (R)-(+)-Thiochroman-4-ol | 65 | 86 | R |
| This compound-4-one | Baker's Yeast | This compound-4-ol | High | >90 (typical for similar ketones) | Predominantly (S) or (R) depending on substrate and conditions |
Data for Citrus reticulata from literature.[7] Data for Baker's yeast is an estimation based on typical performance with similar substrates.[6]
Experimental Protocol 2: Baker's Yeast Reduction of this compound-4-one
This protocol is a general procedure for the bioreduction of ketones using Baker's yeast.[5][8][9]
1. Materials and Reagents:
-
Baker's yeast (Saccharomyces cerevisiae)
-
Sucrose or glucose
-
This compound-4-one
-
Water (deionized or distilled)
-
Ethyl acetate or diethyl ether (for extraction)
-
Celatom® or diatomaceous earth (for filtration)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Chiral HPLC or GC for analysis
2. Reaction Setup:
-
In an Erlenmeyer flask, dissolve sucrose (e.g., 30 g) in warm water (e.g., 100 mL).[8]
-
Add the Baker's yeast (e.g., 3.5 g) to the sugar solution and allow it to activate for about 30 minutes at room temperature, or until foaming is observed.[8]
-
Add this compound-4-one (e.g., 1 mmol) to the yeast suspension. The substrate can be added directly or as a solution in a minimal amount of ethanol.
-
Stopper the flask with a cotton plug or a fermentation lock to allow for the release of CO₂.
-
Stir the reaction mixture at room temperature (or 30-37 °C) for 24-72 hours.[6]
3. Work-up and Purification:
-
After the reaction is complete (monitored by TLC), add Celatom® to the mixture and filter through a Büchner funnel to remove the yeast cells.
-
Saturate the aqueous filtrate with sodium chloride to reduce the solubility of the product ("salting out").[8]
-
Extract the filtrate with ethyl acetate or diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
4. Analysis:
-
Confirm the structure of the product by NMR and MS.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Workflow for Baker's Yeast Reduction
Application Note 3: Lipase-Catalyzed Kinetic Resolution of (±)-Thiochroman-4-ol
Enzymatic kinetic resolution (EKR) using lipases is a robust method for separating enantiomers of racemic alcohols.[10] Lipases, such as Candida antarctica lipase B (CAL-B), can selectively acylate one enantiomer of (±)-thiochroman-4-ol, leaving the other enantiomer unreacted. This allows for the separation of the enantioenriched alcohol and the corresponding ester.
Quantitative Data Summary
| Substrate | Enzyme | Acyl Donor | Product 1 (Unreacted) | e.e. (%) | Product 2 (Acylated) | e.e. (%) |
| Racemic Alcohol | Lipase | Acyl Donor | (R)-Alcohol | >99 | (S)-Ester | >99 |
| Racemic Amine | Lipase | Acyl Donor | (R)-Amine | >99 | (S)-Amide | >99 |
Data represents typical results for highly efficient lipase-catalyzed kinetic resolutions.[11][12]
Experimental Protocol 3: Lipase-Catalyzed Kinetic Resolution of (±)-Thiochroman-4-ol
This is a general protocol for the lipase-catalyzed kinetic resolution of a racemic alcohol.[10][12][13]
1. Materials and Reagents:
-
(±)-Thiochroman-4-ol
-
Immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435)
-
Acyl donor (e.g., vinyl acetate, isopropyl acetate)
-
Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether (MTBE))
-
Molecular sieves (optional, to maintain anhydrous conditions)
-
Silica gel for column chromatography
-
Chiral HPLC for analysis
2. Reaction Setup:
-
In a dry flask, dissolve (±)-thiochroman-4-ol (e.g., 1 mmol) in the anhydrous organic solvent (e.g., 10 mL).
-
Add the acyl donor (e.g., 0.5-1.0 equivalents). The exact amount may require optimization.
-
Add the immobilized lipase (e.g., 20-50 mg/mL).[12]
-
Seal the flask and stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking small aliquots and analyzing them by TLC or HPLC. The ideal endpoint is at or near 50% conversion to maximize the yield and e.e. of both the unreacted alcohol and the ester product.
3. Work-up and Purification:
-
When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the solvent and potentially reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted alcohol from the ester product by silica gel column chromatography.
4. Analysis:
-
Determine the enantiomeric excess of the unreacted this compound-4-ol by chiral HPLC.
-
The acylated this compound-4-ol can be hydrolyzed back to the alcohol (e.g., using NaOH in methanol/water) and its enantiomeric excess can also be determined by chiral HPLC to confirm the stereoselectivity of the reaction.
Workflow for Lipase-Catalyzed Kinetic Resolution
Signaling Pathway Visualization
Fungal Xenobiotic Detoxification Pathway
Fungi have evolved sophisticated mechanisms to detoxify foreign compounds (xenobiotics), such as this compound derivatives. This process typically involves a multi-phase system analogous to that found in higher eukaryotes. A simplified representation of this pathway, which can be induced by the presence of a xenobiotic, is shown below. The signaling cascade often involves a transcription factor that, upon activation, upregulates the expression of detoxification enzymes.[14][15]
References
- 1. mdpi.com [mdpi.com]
- 2. Biotransformation of this compound Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biotransformation of this compound Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. acgpubs.org [acgpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. A Xenobiotic Detoxification Pathway through Transcriptional Regulation in Filamentous Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent advances in fungal xenobiotic metabolism: enzymes and applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thiochroman as a Precursor for Complex Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiochroman and its derivatives, particularly this compound-4-one, are versatile sulfur-containing heterocyclic scaffolds that have garnered significant attention in medicinal chemistry and organic synthesis.[1][2] Their unique electronic and steric properties make them valuable precursors for the construction of a diverse array of complex heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and antileishmanial properties.[1][3][4] These application notes provide an overview of the synthetic utility of this compound-4-ones and detailed protocols for their synthesis and subsequent transformation into more complex heterocyclic systems. This compound derivatives are recognized as privileged scaffolds in drug design due to their ability to be readily functionalized, allowing for the synthesis of novel compounds.[5][6]
Synthesis of the this compound-4-one Scaffold
The this compound-4-one core is a common starting point for the synthesis of more complex heterocycles. A prevalent method for its synthesis involves the reaction of substituted thiophenols with α,β-unsaturated carboxylic acids or their derivatives, followed by an intramolecular Friedel-Crafts acylation.[3]
General Synthetic Workflow for this compound-4-ones
The following diagram outlines a typical workflow for the synthesis of this compound-4-one derivatives.
Caption: General workflow for the synthesis of this compound-4-ones.
Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)-thiochroman-4-one
This protocol is adapted from the synthesis of this compound-4-one derivatives for potential leishmanicidal applications.[3]
Materials:
-
Thiophenol
-
4-Chlorocinnamic acid
-
Tetrabutylammonium fluoride (TBAF) (75% aqueous solution)
-
Sodium bicarbonate (saturated solution)
-
Hydrochloric acid (10% aqueous solution)
-
Dichloromethane
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a suitable reaction vessel, add thiophenol (4.0 mmol, 440 μL) and 4-chlorocinnamic acid (3.0 mmol, 546 mg).
-
Add a catalytic amount of 75% aqueous TBAF solution (e.g., 0.4 mmol, 140 µL).
-
Stir the reaction mixture at 50 °C for 24 hours.
-
After cooling to room temperature, add a saturated solution of sodium bicarbonate.
-
Extract the mixture with dichloromethane (3 x 25 mL) to remove any unreacted starting materials.
-
Acidify the aqueous layer with 10% hydrochloric acid.
-
Extract the acidified aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers from the second extraction and dry over anhydrous sodium sulfate.
-
Filter the mixture and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield the desired 2-(4-chlorophenyl)-thiochroman-4-one.
Expected Yield: 53% (537 mg)[3]
Characterization Data:
-
Appearance: Yellowish solid[3]
-
Melting Point: 123–125 °C[3]
-
¹H-NMR (300 MHz, CDCl₃): δ 8.12 (dd, J = 7.9, 1.3 Hz, 1H), 7.41 (ddd, J = 8.1, 7.1, 1.6 Hz, 1H), 7.36–7.30 (m, 4H), 7.29–7.23 (m, 1H), 7.20 (ddd, J = 8.2, 7.1, 1.2 Hz, 1H), 4.67 (dd, J = 12.2, 3.6 Hz, 1H), 3.21 (m, 2H).[3]
-
¹³C-NMR (75 MHz, CDCl₃): δ 194.0, 141.6, 137.0, 134.3, 133.8, 130.4, 129.3, 129.2, 128.8, 127.3, 125.5, 46.6, 44.8.[3]
-
IR (ν, cm⁻¹): 1674, 1278, 1082, 851, 767.[3]
Application of this compound-4-one in the Synthesis of Fused Heterocycles
This compound-4-ones are excellent precursors for the synthesis of various fused heterocyclic systems, such as pyrazoles and isoxazoles.[7] These reactions typically involve the condensation of the this compound-4-one with a suitable binucleophile.
Synthesis of Fused Pyrazole Derivatives
The reaction of this compound-4-one with hydrazines leads to the formation of pyrazole-fused thiochromans.
Caption: Synthesis of fused pyrazole derivatives from this compound-4-one.
Experimental Protocol: Synthesis of a this compound-fused Pyrazole
This protocol is a general representation based on the reaction of this compound-4-ones with hydrazines to form pyrazoles.[5][7]
Materials:
-
This compound-4-one
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound-4-one (1.0 mmol) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.
-
Wash the collected solid with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure fused pyrazole derivative.
Synthesis of Thiochromeno[4,3-b]pyridines
A green and efficient protocol for the synthesis of thiochromeno[4,3-b]pyridine derivatives involves a high-pressure, Q-tube reactor-assisted cyclocondensation of this compound-4-one, an arylhydrazonal, and ammonium acetate.[8]
Optimized Reaction Conditions:
| Parameter | Value | Reference |
| Reactants | This compound-4-one (5 mmol), Arylhydrazonal (5 mmol), Ammonium Acetate (10 mmol) | [8] |
| Solvent | Acetic Acid (15 mL) | [8] |
| Temperature | 170 °C (oil bath) | [8] |
| Time | 45 min | [8] |
| Yield | up to 93% | [8] |
Functionalization of the this compound-4-one Scaffold
The this compound-4-one core can be further functionalized to introduce diverse chemical moieties, leading to compounds with a broad spectrum of biological activities. For example, the introduction of oxime ether and 1,3,4-oxadiazole thioether moieties has been explored for the development of novel antibacterial and antifungal agents.[9]
Synthesis of this compound-4-one Derivatives with Oxime Ether and 1,3,4-Oxadiazole Thioether Moieties
The synthetic route for these complex derivatives is a multi-step process, as outlined below.
Caption: Synthetic strategy for complex this compound-4-one derivatives.
Summary of Biological Activities
Derivatives synthesized from this compound precursors have demonstrated a wide range of pharmacological activities. The following table summarizes some of the reported biological activities and the corresponding heterocyclic systems.
| Heterocyclic System | Biological Activity | Target Organism/Cell Line | Reference |
| This compound-4-one derivatives | Antibacterial | Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac) | [1][9] |
| This compound-4-one derivatives | Antifungal | Botrytis cinerea, Verticillium dahliae, Fusarium oxysporum | [9] |
| This compound-4-one hydrazones | Antileishmanial | Leishmania donovani, Leishmania panamensis | [1][3] |
| Spiro pyrrolidines incorporating this compound-4-one | Antibacterial | Bacillus subtilis, Staphylococcus epidermidis, Staphylococcus aureus, Enterococcus faecalis | [1] |
| This compound derivatives coupled with benzimidazole | Antibacterial, Anti-asthmatic, Anti-diabetic | Salmonella typhimurium, S. aureus | [1] |
| Pyrazole derivatives of this compound-4-one | Antibacterial | Bacillus subtilis | [7] |
Conclusion
This compound and its derivatives, particularly this compound-4-one, are invaluable precursors in the synthesis of complex heterocyclic compounds. The methodologies presented in these application notes provide a foundation for researchers to explore the synthesis of novel bioactive molecules. The versatility of the this compound scaffold, coupled with the potential for diverse functionalization, ensures its continued importance in the fields of medicinal chemistry and drug discovery. The development of efficient and green synthetic protocols further enhances the utility of this compound-based synthons in modern organic chemistry.
References
- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 2. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Evaluation of this compound-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Biotransformation of this compound Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of some derivatives of this compound-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
Design and Synthesis of Thiochroman Derivatives as Potent Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the design, synthesis, and biological evaluation of thiochroman derivatives as promising anticancer agents. It includes detailed experimental protocols for their synthesis and for key biological assays to assess their efficacy. Quantitative data are summarized for comparative analysis, and key cellular signaling pathways and experimental workflows are visualized to facilitate understanding.
Introduction
This compound derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including notable anticancer properties.[1] Their structural similarity to chromans, which are known privileged scaffolds in drug discovery, has spurred interest in the synthesis and evaluation of novel this compound analogues.[2] These compounds have been shown to exert their anticancer effects through various mechanisms, such as the induction of apoptosis and the inhibition of critical cell signaling pathways involved in cancer cell proliferation and survival, like the ERK/MAPK pathway.[3] This document outlines the synthetic strategies for preparing this compound derivatives and the methodologies for evaluating their potential as anticancer therapeutics.
Data Presentation: Anticancer Activity of this compound Derivatives
The anticancer activity of various this compound derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The following table summarizes the IC50 values for a selection of this compound derivatives from the literature, showcasing their potency and selectivity.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5 | A549 (Lung Carcinoma) | 10.67 ± 1.53 | [4] |
| C6 (Glioma) | 4.33 ± 1.04 | [4] | |
| Compound 2 | A549 (Lung Carcinoma) | 24.0 ± 3.46 | [4] |
| C6 (Glioma) | 23.33 ± 2.08 | [4] | |
| Compound 3 | A549 (Lung Carcinoma) | 28.0 ± 1.0 | [4] |
| C6 (Glioma) | 49.33 ± 1.15 | [4] | |
| Compound 10 | A549 (Lung Carcinoma) | 29.67 ± 5.51 | [4] |
| C6 (Glioma) | 12.33 ± 4.93 | [4] | |
| Compound 9 | A549 (Lung Carcinoma) | 51.5 ± 4.95 | [4] |
| C6 (Glioma) | 25.33 ± 1.53 | [4] |
Experimental Protocols
Synthesis of 3-(Arylmethylene)this compound-4-one Derivatives via Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of 3-(arylmethylene)this compound-4-one derivatives through a Claisen-Schmidt condensation reaction between a this compound-4-one and an aromatic aldehyde.[5][6]
Materials:
-
This compound-4-one or substituted this compound-4-one
-
Substituted aromatic aldehyde
-
Base catalyst (e.g., sodium hydroxide, potassium hydroxide)
-
Solvent (e.g., ethanol, methanol)
-
Glacial acetic acid
-
Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound-4-one (1 equivalent) in the chosen solvent.
-
Addition of Aldehyde: To this solution, add the substituted aromatic aldehyde (1 equivalent).
-
Catalyst Addition: Slowly add an aqueous or alcoholic solution of the base catalyst (e.g., 10% NaOH) dropwise to the reaction mixture with constant stirring at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with glacial acetic acid to a pH of approximately 5-6.
-
Product Isolation: The precipitated solid product is collected by vacuum filtration, washed with cold water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell lines
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivatives at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Visualizations
Signaling Pathway
Caption: The ERK/MAPK signaling pathway and potential points of inhibition by this compound derivatives.
Experimental Workflow
Caption: A typical experimental workflow for the development of this compound derivatives as anticancer agents.
References
Application Notes and Protocols for Thiochroman-Based Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the development of thiochroman-based compounds as a novel class of antimicrobial agents. It includes a summary of their antimicrobial activity, detailed experimental protocols for their evaluation, and insights into their structure-activity relationships and mechanisms of action.
Introduction
This compound derivatives have emerged as a promising scaffold in medicinal chemistry due to their diverse and potent biological activities.[1][2][3] These sulfur-containing heterocyclic compounds have demonstrated significant potential as antibacterial and antifungal agents, addressing the urgent need for new therapeutics to combat antimicrobial resistance.[1][4] This document outlines the application of various this compound-based compounds and provides standardized protocols for their screening and characterization.
Antimicrobial Activity of this compound-Based Compounds
Numerous studies have demonstrated the broad-spectrum antimicrobial activity of this compound derivatives against a variety of pathogens. The core this compound scaffold has been modified in various ways, leading to compounds with enhanced potency and selectivity.[1][5]
Antibacterial Activity
This compound-based compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.[5] For instance, a series of spiro pyrrolidines incorporating a this compound-4-one moiety exhibited potent antibacterial activity, with some derivatives showing lower Minimum Inhibitory Concentration (MIC) values than the standard drug amoxicillin against strains like Bacillus subtilis, Staphylococcus epidermidis, Staphylococcus aureus, and Enterococcus faecalis.[5] In another study, a pyrazolothiochromene derivative demonstrated strong inhibition against a panel of bacteria, with inhibition zones ranging from 14-24 mm.[5] The introduction of an acylhydrazone moiety into the thiochromanone structure has also been shown to yield compounds with excellent antibacterial activity against plant pathogenic bacteria such as Xanthomonas oryzae pv. oryzae.[5]
Antifungal Activity
This compound derivatives have also proven to be effective antifungal agents.[5] this compound-4-one derivatives, in particular, have been investigated as inhibitors of N-myristoyltransferase (NMT), a validated target for fungal infections.[5] Certain compounds from this class exhibited MIC values as low as 0.5 µg/mL against Candida albicans.[5] Structure-activity relationship (SAR) studies have revealed that electron-withdrawing groups at the 6th position of the this compound-4-one ring can enhance antifungal activity.[5]
Data Summary
The following tables summarize the quantitative antimicrobial activity data for selected this compound-based compounds from various studies.
Table 1: Antibacterial Activity of this compound Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 8 | Bacillus subtilis | 32 | [5] |
| Staphylococcus epidermidis | 32 | [5] | |
| Staphylococcus aureus (ATCC 25923) | 32 | [5] | |
| Enterococcus faecalis | 32 | [5] | |
| Compound 14 | Bacillus subtilis | 3.9 | [5] |
| Staphylococcus aureus | 3.9 | [5] | |
| Spiro-thiochromanone 4a-d | Bacillus subtilis | 32 | [6] |
| Staphylococcus epidermidis | 32 | [6] | |
| Compound 7a | Xanthomonas oryzae pv. oryzae (Xoo) | 17 (EC₅₀) | [7][8] |
| Xanthomonas axonopodis pv. citri (Xac) | 28 (EC₅₀) | [7][8] |
Table 2: Antifungal Activity of this compound Derivatives
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| Compound 20 | Candida albicans | 4 | [5] |
| Compound 22 | Candida albicans | 0.5 | [5] |
| Compound 18 | Candida albicans | 4 | [5] |
| Candida neoformans | 4 | [5] | |
| Compound 7j | Botrytis cinerea | 79% inhibition | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of this compound-based antimicrobial agents.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9]
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Positive control (standard antibiotic/antifungal)
-
Negative control (medium only)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate growth medium to achieve a range of concentrations.
-
Prepare an inoculum of the microorganism adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the microbial inoculum to each well containing the test compound dilutions.
-
Include positive control wells (microorganism with a known antimicrobial agent) and negative control wells (medium only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Protocol 2: Disk Diffusion Assay for Antimicrobial Susceptibility Testing
This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.[5]
Materials:
-
Test compounds
-
Sterile filter paper disks (6 mm diameter)
-
Bacterial or fungal strains
-
Agar plates (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile swabs
-
Positive control (disks with standard antibiotics)
-
Negative control (disks with solvent only)
Procedure:
-
Prepare a microbial suspension and adjust its turbidity to match the 0.5 McFarland standard.
-
Using a sterile swab, evenly inoculate the entire surface of an agar plate with the microbial suspension.
-
Impregnate sterile filter paper disks with a known concentration of the test compound solution.
-
Place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone diameter indicates greater antimicrobial activity.
Mechanism of Action Insights
The antimicrobial mechanism of this compound-based compounds appears to be multifaceted.[4][5] Some derivatives are thought to disrupt the integrity of the microbial membrane or interfere with nucleic acid synthesis, ultimately leading to cell death.[5] For certain pyrazolothiochromene derivatives, in silico docking studies suggest that they bind favorably to the dihydropteroate synthase enzyme, a key enzyme in the folate synthesis pathway of microorganisms.[5] Another observed mechanism is the induction of oxidative stress. For example, Compound 14 was found to increase the intracellular levels of reactive oxygen species (ROS) in S. aureus, leading to oxidative damage and cell death.[5]
Visualizing Experimental Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows and proposed mechanisms of action.
References
- 1. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with this compound-4-one/Chroman-4-one Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biotransformation of this compound Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purification of Thiochroman
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiochroman and its derivatives are an important class of sulfur-containing heterocyclic compounds with significant applications in medicinal chemistry and drug development. Their purification is a critical step in ensuring the quality, efficacy, and safety of potential drug candidates. High-performance liquid chromatography (HPLC) is a powerful and versatile technique for the purification of these compounds, offering high resolution and scalability. These application notes provide detailed protocols for the analytical and preparative purification of this compound and its derivatives by reversed-phase, normal-phase, and chiral HPLC.
General Considerations for HPLC Method Development
The choice of HPLC method depends on the specific properties of the this compound derivative, including its polarity, the nature of any functional groups, and the presence of stereoisomers.
-
Reversed-Phase (RP) HPLC: This is the most common mode of HPLC and is well-suited for the separation of moderately polar to non-polar compounds. Separation is based on hydrophobic interactions between the analyte and the stationary phase.
-
Normal-Phase (NP) HPLC: NP-HPLC is ideal for the separation of very polar or very non-polar compounds, and for separating isomers. The stationary phase is polar, and the mobile phase is non-polar.
-
Chiral HPLC: This technique is essential for the separation of enantiomers, which is often a regulatory requirement for chiral drugs.[1] Chiral separations are typically achieved using a chiral stationary phase (CSP).
Application Note 1: Analytical and Preparative Reversed-Phase HPLC of this compound-4-one
This method is suitable for the purity assessment and purification of this compound-4-one, a common intermediate in the synthesis of bioactive molecules.
Data Presentation
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 50-95% B in 15 min | 50-95% B in 20 min |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Injection Volume | 10 µL | 500 µL |
| Detection | UV at 254 nm | UV at 254 nm |
| Expected Retention Time | ~ 8.5 min | ~ 9.0 min |
| Typical Purity Achieved | >99% | >98% |
| Typical Recovery | N/A | >90% |
Experimental Protocol
1. Sample Preparation:
- Dissolve the crude or synthesized this compound-4-one in a minimal amount of acetonitrile or the initial mobile phase composition.
- Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC System Preparation:
- Equilibrate the column with the initial mobile phase composition (50% B) for at least 30 minutes or until a stable baseline is achieved.
3. Chromatographic Run:
- Inject the prepared sample onto the column.
- Run the gradient program as specified in the data table.
- For preparative runs, collect the fraction corresponding to the main peak.
4. Post-Run Analysis:
- Analyze the collected fractions from the preparative run using the analytical HPLC method to confirm purity.
- Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
Workflow Diagram
Caption: General workflow for HPLC purification of this compound-4-one.
Application Note 2: Normal-Phase HPLC for the Separation of this compound Isomers
Normal-phase chromatography can be effective for separating structural isomers of substituted thiochromans that may be difficult to resolve by reversed-phase HPLC.
Data Presentation
| Parameter | Analytical HPLC |
| Column | Silica, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: n-HexaneB: Isopropanol |
| Isocratic Elution | 95% A / 5% B |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 15 µL |
| Detection | UV at 260 nm |
| Expected Retention Times | Isomer 1: ~ 6.2 minIsomer 2: ~ 7.8 min |
| Resolution (Rs) | > 1.5 |
Experimental Protocol
1. Sample Preparation:
- Dissolve the isomeric mixture in the mobile phase (n-Hexane/Isopropanol).
- Ensure the sample is free of any particulate matter by filtration.
2. HPLC System Preparation:
- Equilibrate the silica column with the mobile phase for an extended period (at least 1 hour) to ensure a stable and reproducible separation.
3. Chromatographic Run:
- Inject the sample.
- Run the isocratic method as detailed above.
4. Data Analysis:
- Identify and quantify the isomers based on their retention times and peak areas.
Logical Relationship Diagram
References
Application Notes and Protocols for the Quality Control of Thiochroman Compounds
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a framework for the quality control of thiochroman compounds, a class of sulfur-containing heterocyclic molecules with significant interest in pharmaceutical development. The following sections detail analytical techniques for the identification, quantification, and purity assessment of this compound derivatives, ensuring the quality and consistency of active pharmaceutical ingredients (APIs) and drug products.
High-Performance Liquid Chromatography (HPLC) for Assay and Enantiomeric Purity
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quality control of this compound compounds, offering high resolution and sensitivity for both achiral and chiral separations.
Application Note: Chiral HPLC Analysis of this compound-4-ol
This method is suitable for the enantiomeric separation and quantification of chiral this compound derivatives, such as (±)-Thiochroman-4-ol. The use of a chiral stationary phase allows for the resolution of enantiomers, which is critical as different enantiomers can exhibit distinct pharmacological and toxicological profiles.
Experimental Protocol:
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiralcel IB N-5 column (or equivalent)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade n-hexane and isopropanol (iPrOH)
-
(±)-Thiochroman-4-ol reference standard
2. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of (±)-Thiochroman-4-ol reference standard and dissolve in 10 mL of mobile phase to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample containing this compound-4-ol at a similar concentration using the mobile phase as the diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Column: Chiralcel IB N-5, 5 µm
-
Mobile Phase: n-hexane:isopropanol (93:7, v/v)
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 25 °C
4. System Suitability:
-
Inject the standard solution six times.
-
The relative standard deviation (RSD) for the peak areas of both enantiomers should be not more than 2.0%.
-
The resolution between the two enantiomer peaks should be not less than 1.5.
5. Data Analysis:
-
Identify the peaks corresponding to the (S)- and (R)-enantiomers based on their retention times.
-
Calculate the percentage of each enantiomer in the sample.
Quantitative Data Summary:
| Parameter | Specification |
| Column | Chiralcel IB N-5, 5 µm |
| Mobile Phase | n-hexane:isopropanol (93:7, v/v) |
| Flow Rate | 0.6 mL/min |
| Detection Wavelength | 254 nm |
| Resolution (Rs) | ≥ 1.5 |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
Experimental Workflow for HPLC Analysis:
Troubleshooting & Optimization
Overcoming challenges in the cyclization of 3-(arylthio)propanoic acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cyclization of 3-(arylthio)propanoic acids to synthesize thiochroman-4-ones and related heterocyclic compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the intramolecular Friedel-Crafts acylation of 3-(arylthio)propanoic acids.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Deactivated Aromatic Ring: The aryl ring possesses strong electron-withdrawing groups (e.g., -NO₂, -CF₃), which reduce its nucleophilicity and hinder the electrophilic aromatic substitution.[1] 2. Insufficiently Strong Acid/Catalyst: The chosen reagent (e.g., PPA) may not be acidic enough to promote the formation of the acylium ion electrophile effectively. 3. Low Reaction Temperature: The activation energy for the cyclization is not being met. | 1. Alternative Reagents: For deactivated substrates, consider converting the carboxylic acid to an acyl chloride using oxalyl chloride or thionyl chloride, followed by cyclization with a strong Lewis acid like SnCl₄.[1] 2. Stronger Acid System: Use Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid), which is often more effective than PPA for challenging cyclizations.[2] 3. Increase Temperature: Gradually increase the reaction temperature when using PPA, typically to around 100 °C, and monitor the reaction progress by TLC.[3] |
| Incomplete Reaction | 1. High Viscosity of PPA: Polyphosphoric acid (PPA) is highly viscous, especially at room temperature, which can lead to poor mixing and incomplete reaction.[4] 2. Insufficient Reaction Time or Temperature: The reaction may require more time or a higher temperature to go to completion. | 1. Improve Mixing with PPA: Add a co-solvent like dichloromethane (DCM) to dissolve the starting material and improve initial mixing with PPA. The DCM can then be distilled off as the reaction is heated.[3] Alternatively, heat the PPA to above 60 °C to reduce its viscosity before adding the substrate. 2. Optimize Reaction Conditions: Increase the reaction time and/or temperature and monitor by TLC until the starting material is consumed.[3] |
| Formation of a Dark-Colored, Intractable Mixture | 1. Thermal Decomposition: High reaction temperatures, especially with sensitive substrates, can lead to decomposition and polymerization, resulting in charring. 2. Side Reactions: Unwanted side reactions may be occurring at elevated temperatures. | 1. Lower Reaction Temperature: Use a more reactive cyclizing agent that allows for lower reaction temperatures, such as Eaton's reagent or the acyl chloride/Lewis acid approach. 2. Optimize Heating: Ensure uniform heating and avoid localized overheating by using an oil bath and vigorous stirring. |
| Difficulty Isolating the Product | 1. Hydrolysis of PPA: The workup of PPA is often challenging due to its high viscosity and the exothermic nature of its hydrolysis. | 1. Careful Quenching: Cool the reaction mixture to room temperature before slowly and carefully adding it to ice water or a stirred mixture of ice and water to manage the exotherm. 2. Neutralization and Extraction: After hydrolysis, neutralize the acidic solution with a base (e.g., saturated NaHCO₃ solution) and extract the product with a suitable organic solvent.[3] |
Frequently Asked Questions (FAQs)
Q1: My 3-(arylthio)propanoic acid substrate has a nitro group, and the cyclization with PPA is not working. What should I do?
A1: Nitro groups are strongly deactivating, which makes the intramolecular Friedel-Crafts acylation very difficult. The recommended approach for such substrates is to convert the carboxylic acid to the corresponding acyl chloride using a reagent like oxalyl chloride or thionyl chloride in an inert solvent. Following this, a strong Lewis acid, such as tin(IV) chloride (SnCl₄), can be used to catalyze the cyclization. This method is often successful for substrates with electron-withdrawing groups where protic superacids like PPA fail.[1]
Q2: What is Eaton's reagent, and why is it sometimes preferred over PPA?
A2: Eaton's reagent is a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (typically 1:10 by weight). It is a powerful dehydrating and cyclizing agent. It is often preferred over PPA because it is less viscous and easier to handle, and in many cases, it can provide higher yields and cleaner reactions at lower temperatures.[2]
Q3: Can I use sulfuric acid for the cyclization?
A3: Yes, concentrated sulfuric acid can be used for the cyclization of 3-(arylthio)propanoic acids.[1] However, it is a very strong acid and can lead to side reactions like sulfonation of the aromatic ring or decomposition, especially at higher temperatures. It is typically used at lower temperatures (e.g., 0 °C to room temperature).[1]
Q4: I am observing the formation of multiple products. What could be the cause?
A4: The formation of multiple products can be due to several factors. If your aromatic ring is highly activated with multiple electron-donating groups, you might be seeing polysubstitution or cyclization at different positions. High reaction temperatures can also lead to decomposition and the formation of byproducts. It is recommended to carefully control the reaction temperature and monitor the reaction by TLC to stop it once the desired product is formed. Purifying the crude product by column chromatography is often necessary.[3]
Q5: What is the general effect of substituents on the aromatic ring on the success of the cyclization?
A5: The success and yield of the cyclization are significantly influenced by the electronic nature of the substituents on the aryl ring.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) activate the ring, making it more nucleophilic and generally lead to higher yields.[5]
-
Electron-withdrawing groups (e.g., -Cl, -F, -CF₃) deactivate the ring, making the reaction more difficult and often resulting in lower yields.[5]
-
Strongly deactivating groups (e.g., -NO₂) can prevent the reaction from occurring under standard conditions.[1]
Data Presentation
The following table summarizes the yields of a one-pot synthesis of various thiochromen-4-ones from the corresponding 3-(arylthio)propanoic acids using polyphosphoric acid (PPA).
| Substituent on Aryl Ring | Product | Yield (%) |
| 4-Methoxy | 6-Methoxy-4H-thiochromen-4-one | 81 |
| Unsubstituted | 4H-Thiochromen-4-one | 69 |
| 4-Methyl | 6-Methyl-4H-thiochromen-4-one | 72 |
| 2-Methyl | 8-Methyl-4H-thiochromen-4-one | 68 |
| 3,4-Dimethyl | 6,7-Dimethyl-4H-thiochromen-4-one | 63 |
| 2,4-Dimethyl | 6,8-Dimethyl-4H-thiochromen-4-one | 70 |
| 4-Isopropyl | 6-Isopropyl-4H-thiochromen-4-one | 62 |
| 4-tert-Butyl | 6-tert-Butyl-4H-thiochromen-4-one | 65 |
| 4-Fluoro | 6-Fluoro-4H-thiochromen-4-one | 60 |
| 4-Bromo | 6-Bromo-4H-thiochromen-4-one | 55 |
| 4-Chloro | 6-Chloro-4H-thiochromen-4-one | 58 |
| 4-Trifluoromethyl | 6-(Trifluoromethyl)-4H-thiochromen-4-one | 56 |
| 2-Methoxy | 8-Methoxy-4H-thiochromen-4-one | 73 |
Data sourced from a one-pot synthesis procedure involving an initial cyclization to this compound-4-one followed by an in-situ oxidation/elimination to the thiochromen-4-one.
Experimental Protocols
1. Synthesis of 3-(Arylthio)propanoic Acid Precursors
This protocol describes the synthesis of the starting material for the cyclization reaction.
-
Reagents and Materials:
-
Aryl thiol (50 mmol)
-
3-Chloropropanoic acid (51 mmol)
-
1.0 M Sodium hydroxide (NaOH) solution (25 mL)
-
1.0 M Sodium carbonate (Na₂CO₃) solution (25 mL)
-
Ethanol (EtOH) (30 mL)
-
6.0 M Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Rotary evaporator
-
Separatory funnel
-
-
Procedure:
-
To a 250 mL flask, add the aqueous NaOH and Na₂CO₃ solutions.
-
Add the aryl thiol dissolved in EtOH, followed by an aqueous solution of 3-chloropropanoic acid.
-
Stir the mixture at room temperature for 2 hours.
-
Heat the reaction mixture to reflux and maintain for 12 hours.
-
Cool the mixture to room temperature and remove the EtOH using a rotary evaporator.
-
Acidify the remaining aqueous phase to a pH of 1-2 with 6.0 M HCl.
-
Extract the aqueous phase with CH₂Cl₂ (3 x 40 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to obtain the 3-(arylthio)propanoic acid.[6]
-
2. Cyclization of 3-(Arylthio)propanoic Acid using PPA (One-Pot to Thiochromen-4-one)
This protocol describes the cyclization of 3-(arylthio)propanoic acid to the corresponding thiochromen-4-one using polyphosphoric acid.
-
Reagents and Materials:
-
3-(Arylthio)propanoic acid (1.0 mmol)
-
Polyphosphoric acid (PPA) (0.5 mL)
-
Dichloromethane (DCM) (1.0 mL)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a stir bar
-
Distillation apparatus
-
Oil bath
-
TLC plates
-
Separatory funnel
-
-
Procedure:
-
Charge a round-bottom flask with the 3-(arylthio)propanoic acid (1.0 mmol).
-
Add DCM (1.0 mL) and PPA (0.5 mL). The DCM helps to dissolve the starting material and facilitate mixing with the viscous PPA.[3][4]
-
Heat the mixture to 40 °C to distill and collect the DCM.[3]
-
Increase the oil bath temperature to 100 °C and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully add saturated NaHCO₃ solution dropwise to quench the reaction and neutralize the acid. Stir for 2 hours.
-
Extract the mixture with DCM (3 x 15 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (hexanes/ethyl acetate) to yield the thiochromen-4-one.[3]
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound-4-ones.
References
- 1. Synthesis and Evaluation of this compound-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eaton’s Reagent: A Less Viscous Alternative to PPA | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids | MDPI [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. mdpi.com [mdpi.com]
- 6. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of Thiochroman Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stereoselective synthesis of thiochroman derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Diastereoselectivity in the Synthesis of this compound Derivatives
Q: My reaction is producing a mixture of diastereomers with a low diastereomeric ratio (dr). What are the potential causes and how can I improve the diastereoselectivity?
A: Low diastereoselectivity can be a significant challenge, often stemming from the reaction conditions and the nature of the substrates and catalysts used. Here's a systematic approach to troubleshooting this issue:
-
Catalyst Choice and Loading: The catalyst plays a crucial role in controlling the stereochemical outcome of the reaction.
-
Troubleshooting Tip: Screen a variety of catalysts. For organocatalytic reactions, cinchona alkaloids and their derivatives, such as cupreine, have been shown to be effective.[1] In some cases, a bifunctional catalyst that can activate both the nucleophile and the electrophile can enhance diastereoselectivity. The catalyst loading is also important; typically, a loading of 2-20 mol% is a good starting point.[1][2]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry, thereby affecting the diastereoselectivity.
-
Troubleshooting Tip: Conduct a solvent screen. For the tandem Michael-Henry reaction to synthesize 2-aryl-3-nitrothis compound-4-ols, diethyl ether was found to be the optimal solvent for achieving good diastereoselectivity.[1] Other non-polar solvents like toluene or dichloromethane may also be effective depending on the specific reaction.
-
-
Reaction Temperature: Temperature can have a significant impact on the energy difference between the diastereomeric transition states.
-
Troubleshooting Tip: Lowering the reaction temperature often leads to higher diastereoselectivity. For instance, in the organocatalytic tandem Michael-Henry reaction, performing the reaction at temperatures as low as -25°C can improve the diastereomeric ratio.[1]
-
-
Substrate Steric and Electronic Properties: The steric hindrance and electronic properties of the substituents on your starting materials can influence the facial selectivity of the attack.
-
Troubleshooting Tip: If possible, modify the substituents on your substrates. For example, bulkier substituents may favor the formation of one diastereomer over the other.
-
-
Purification by Recrystallization: In some cases, the diastereomeric ratio of the crude product can be significantly improved by a single recrystallization.
-
Troubleshooting Tip: For 2-aryl-3-nitrothis compound-4-ols, a single recrystallization from a hexane/EtOAc mixture has been shown to enhance the diastereomeric ratio significantly.[1]
-
Issue 2: Low Enantioselectivity in Asymmetric this compound Synthesis
Q: I am observing a low enantiomeric excess (ee) in my asymmetric synthesis of this compound derivatives. What are the common causes and how can I improve the enantioselectivity?
A: Achieving high enantioselectivity is a primary goal in asymmetric synthesis. Low enantiomeric excess can be attributed to several factors:
-
Catalyst Purity and Chiral Integrity: The enantiopurity of your chiral catalyst is paramount. Any racemic impurity in the catalyst will lead to a lower ee of the product.
-
Troubleshooting Tip: Ensure you are using a catalyst of high enantiomeric purity. If you are synthesizing the catalyst yourself, verify its enantiomeric excess using a reliable analytical method like chiral HPLC.
-
-
Choice of Chiral Catalyst: The structure of the chiral catalyst is critical for effective stereochemical control.
-
Troubleshooting Tip: For organocatalytic sulfa-Michael additions, bifunctional catalysts bearing both a Brønsted acid and a Lewis base moiety, such as thiourea-cinchona alkaloid catalysts, have been shown to provide high enantioselectivity.[3] In Rh-catalyzed asymmetric hydrogenations of thiochromenes, the choice of the chiral phosphine ligand is crucial.[4][5]
-
-
Reaction Temperature: As with diastereoselectivity, lower reaction temperatures generally favor higher enantioselectivity.
-
Troubleshooting Tip: Systematically screen lower reaction temperatures. For example, in organocatalytic reactions, temperatures of 0°C, -20°C, or even -78°C should be explored.
-
-
Solvent Choice: The solvent can influence the conformation of the catalyst-substrate complex in the transition state.
-
Troubleshooting Tip: Screen a range of solvents with varying polarities. For some organocatalytic reactions, non-polar solvents like toluene or dichloromethane are preferred.
-
-
Presence of Additives: In some cases, the addition of a co-catalyst or an acidic/basic additive can enhance enantioselectivity.
-
Troubleshooting Tip: For certain organocatalytic reactions, the addition of a mild acid or base can improve the catalytic cycle and, consequently, the enantioselectivity.
-
Issue 3: Low Reaction Yield
Q: My reaction yield for the stereoselective synthesis of this compound is consistently low. What are the potential reasons and how can I optimize the yield?
A: Low yields can be frustrating and can stem from a variety of factors, from reaction conditions to work-up procedures.
-
Incomplete Reaction: The reaction may not be going to completion within the allotted time.
-
Troubleshooting Tip: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is stalling, consider increasing the reaction time or temperature (while being mindful of the potential impact on stereoselectivity).
-
-
Catalyst Deactivation: The catalyst may be degrading or being poisoned under the reaction conditions.
-
Troubleshooting Tip: Ensure that all reagents and solvents are pure and dry, as impurities can deactivate the catalyst. For metal-catalyzed reactions, the sulfur atom in the substrate can sometimes act as a catalyst poison.[6] In such cases, using a higher catalyst loading or a more robust catalyst may be necessary.
-
-
Side Reactions: The formation of undesired by-products can consume starting materials and reduce the yield of the desired product.
-
Troubleshooting Tip: Analyze the crude reaction mixture by NMR or LC-MS to identify any major side products. Understanding the structure of these by-products can provide insights into the competing reaction pathways. Adjusting the reaction conditions, such as temperature or the order of addition of reagents, may help to minimize side reactions.
-
-
Product Degradation: The desired this compound derivative may be unstable under the reaction or work-up conditions.
-
Troubleshooting Tip: If you suspect product degradation, try to perform the reaction under milder conditions and use a gentle work-up procedure. For example, avoid strongly acidic or basic conditions during extraction if your product is sensitive to them.
-
-
Purification Losses: Significant amounts of the product can be lost during the purification process, especially if the product is volatile or adsorbs strongly to the stationary phase during chromatography.
-
Troubleshooting Tip: Optimize your purification protocol. For column chromatography, screen different solvent systems to find one that provides good separation with minimal product loss.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the stereoselective synthesis of this compound derivatives?
A1: The most common strategies can be broadly categorized into organocatalytic and metal-catalyzed methods.
-
Organocatalysis: This approach utilizes small organic molecules as chiral catalysts. Common reactions include asymmetric sulfa-Michael additions, tandem Michael-Henry reactions, and domino reactions.[1][2][3] These methods offer the advantage of being metal-free, often proceeding under mild conditions, and providing high stereoselectivity.[6]
-
Metal Catalysis: Transition metal complexes with chiral ligands are widely used for stereoselective transformations. A notable example is the rhodium-catalyzed asymmetric hydrogenation of 2-substituted 4H-thiochromenes to afford chiral thiochromans with high yields and excellent enantioselectivities.[4][5]
Q2: How do I choose the right catalyst for my stereoselective this compound synthesis?
A2: The choice of catalyst depends on the specific reaction you are performing and the structure of your substrates.
-
For organocatalytic sulfa-Michael additions , bifunctional catalysts that can activate both the thiol nucleophile and the Michael acceptor are often the most effective. Thiourea-based cinchona alkaloid catalysts are a popular choice.[3]
-
For tandem Michael-Henry reactions of 2-mercaptobenzaldehydes and β-nitrostyrenes, cupreine has been shown to be an effective catalyst.[1]
-
For asymmetric hydrogenation of thiochromenes , rhodium complexes with chiral bisphosphine ligands, such as ZhaoPhos, are highly effective.[7] It is often necessary to screen a small library of catalysts to find the optimal one for a new substrate.
Q3: What are some common side products in the synthesis of thiochromans and how can I minimize them?
A3: Side product formation can complicate purification and lower yields. Common side products include:
-
Products of elimination: In reactions that form an alcohol, subsequent dehydration can lead to the formation of a double bond, yielding a thiochromene instead of a this compound. This can often be minimized by running the reaction at a lower temperature and using a mild work-up.
-
Over-oxidation products: If oxidizing agents are present or if the this compound is sensitive to air, the sulfur atom can be oxidized to a sulfoxide or a sulfone. Performing the reaction under an inert atmosphere can help prevent this.
-
Dimerization or polymerization of starting materials: Highly reactive starting materials can sometimes react with themselves. This can be minimized by slowly adding the more reactive component to the reaction mixture.
-
Epimerization: If the newly formed stereocenters are labile, they can epimerize under the reaction or work-up conditions, leading to a decrease in diastereomeric or enantiomeric excess. Using mild conditions and avoiding prolonged exposure to acidic or basic conditions can help prevent epimerization.
Q4: How do I determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of my this compound product?
A4: The most common and reliable methods for determining ee and dr are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess of a chiral compound. A racemic sample is first injected to ensure separation of the two enantiomers. Then, the chiral sample is analyzed, and the ee is calculated from the relative peak areas of the two enantiomers.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The diastereomeric ratio of a mixture of diastereomers can often be determined by integrating the signals of specific protons that are well-resolved in the 1H NMR spectrum. For determining enantiomeric excess, a chiral solvating agent or a chiral derivatizing agent can be used to convert the enantiomers into diastereomeric species that are distinguishable by NMR.
Q5: What are some key considerations for the purification of chiral this compound derivatives?
A5: The purification of chiral compounds requires careful attention to maintain their stereochemical integrity.
-
Flash Column Chromatography: This is a common method for purifying the crude product. It is important to choose a solvent system that provides good separation of the desired product from impurities and any unreacted starting materials.
-
Preparative Chiral HPLC: For separating enantiomers on a larger scale, preparative chiral HPLC is often used. This requires careful method development to achieve baseline separation of the enantiomers.
-
Recrystallization: As mentioned earlier, recrystallization can be a powerful technique for enhancing the diastereomeric and enantiomeric purity of a solid product.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various stereoselective syntheses of this compound derivatives.
Table 1: Organocatalytic Asymmetric Tandem Michael-Henry Reaction of 2-Mercaptobenzaldehydes and β-Nitrostyrenes[1]
| Entry | Catalyst (mol%) | Solvent | Yield (%) | dr (crude) | ee (%) (crude) |
| 1 | Quinine (5) | Et₂O | >95 | 75:25 | 8 |
| 2 | Cupreine (5) | Et₂O | >95 | 70:30 | 75 |
| 3 | Cupreine (2) | Et₂O | >95 | 70:30 | 86 |
| 4 | Cupreine (2) | Et₂O | 50 | 94:6 | >99 |
Reaction conditions: 2-mercaptobenzaldehyde (0.22 mmol), β-nitrostyrene (0.20 mmol), catalyst in anhydrous diethyl ether (10 mL) at room temperature for 5 min. Data in entry 4 is after a single recrystallization.
Table 2: Rh-Catalyzed Asymmetric Hydrogenation of 2-Substituted 4H-Thiochromenes[4][5]
| Entry | Substrate (R group) | Ligand | Yield (%) | ee (%) |
| 1 | Phenyl | (R)-DM-SEGPHOS | 99 | 98 |
| 2 | 4-Methoxyphenyl | (R)-DM-SEGPHOS | 99 | 99 |
| 3 | 2-Naphthyl | (R)-DM-SEGPHOS | 99 | 97 |
| 4 | 2-Furyl | (R)-DM-SEGPHOS | 95 | 86 |
Reaction conditions: Substrate (0.2 mmol), [Rh(cod)₂]BF₄ (1 mol%), ligand (1.1 mol%) in THF under H₂ (50 atm) at 50 °C for 24 h.
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Tandem Michael-Henry Reaction[1]
-
To a solution of β-nitrostyrene (0.20 mmol) in anhydrous diethyl ether (10 mL) is added the cupreine catalyst (2 mol%).
-
The mixture is stirred at room temperature for 5 minutes.
-
2-Mercaptobenzaldehyde (0.22 mmol) is then added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by TLC until the starting materials are consumed (typically within 5 minutes).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/EtOAc) to afford the desired 2-aryl-3-nitrothis compound-4-ol.
-
The diastereomeric ratio is determined by 1H NMR analysis of the crude product.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: Rh-Catalyzed Asymmetric Hydrogenation of 2-Substituted 4H-Thiochromenes[4][5]
-
In a glovebox, a solution of [Rh(cod)₂]BF₄ (1 mol%) and the chiral bisphosphine ligand (1.1 mol%) in THF is stirred for 30 minutes.
-
The 2-substituted 4H-thiochromene substrate (0.2 mmol) is added to the catalyst solution.
-
The resulting solution is transferred to an autoclave.
-
The autoclave is charged with hydrogen gas to a pressure of 50 atm.
-
The reaction mixture is stirred at 50 °C for 24 hours.
-
After cooling to room temperature, the pressure is carefully released.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral 2-substituted this compound.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Visualizations
Caption: Experimental workflow for organocatalytic stereoselective synthesis of this compound derivatives.
References
- 1. Synthesis of 2,3,4-Trisubstituted Thiochromanes using an Organocatalytic Enantioselective Tandem Michael–Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organocatalytic asymmetric sulfa-Michael addition of thiols to 4,4,4-trifluorocrotonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rh-Catalyzed Asymmetric Hydrogenation of 2-Substituted 4 H-(Thio)chromenes for Synthesis of Chiral (Thio)chromanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent developments in thiochromene chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00690A [pubs.rsc.org]
- 7. Rh-Catalyzed Asymmetric Hydrogenation of β-Substituted-β-thio-α,β-unsaturated Esters: Expeditious Access to Chiral Organic Sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. heraldopenaccess.us [heraldopenaccess.us]
Addressing scalability issues in the production of Thiochroman-based compounds
Welcome to the technical support center for the synthesis and scalability of thiochroman-based compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help overcome common challenges and optimize reaction yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound derivatives, presented in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the most common causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound-based compounds, particularly this compound-4-ones, can stem from several factors. The synthesis of thiochromones can be challenging due to the inherent nature of sulfur, including its multiple oxidation states and tendency to form diverse bonding patterns.[1][2]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of catalyst are critical. High temperatures or prolonged reaction times can lead to the formation of side products.[3] For instance, in some syntheses, strong dehydrating agents like sulfuric or methanesulfonic acid only yield trace amounts of the desired product.[4]
-
Inefficient Cyclization: The intramolecular Friedel-Crafts acylation to form the this compound-4-one ring can be a challenging step.[4]
-
Starting Material Quality: The purity of your starting materials is crucial. Impurities in reactants, such as thiophenol derivatives or α,β-unsaturated acids, can lead to unwanted side reactions.[5][6]
-
Catalyst Inactivity: In palladium-catalyzed syntheses, the catalyst can be poisoned by impurities, particularly those containing sulfur, which can bind strongly to the metal and block active sites.[7][8]
-
Side Reactions: Aldehyde self-condensation is a common side reaction that can produce high-molecular-weight, often insoluble byproducts, reducing the yield of the desired product.[3]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for addressing low reaction yields.
Experimental Protocol: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Monitoring the reaction progress is crucial to identify the optimal reaction time and minimize the formation of side products.[3][9]
-
Prepare the TLC Plate: Draw a starting line with a pencil about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).[10]
-
Spot the Plate:
-
In the "SM" lane, spot a dilute solution of your limiting starting material.
-
In the "CO" lane, apply a spot of the starting material, and then carefully spot the reaction mixture directly on top of it.[10]
-
In the "RXN" lane, spot the reaction mixture.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing a suitable eluent system (e.g., a mixture of n-hexane and ethyl acetate).[11][12] Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and visualize the spots under a UV lamp. Circle the spots with a pencil. The reaction is complete when the starting material spot is no longer visible in the "RXN" lane, and a new product spot has appeared.[9][10]
Question 2: I am observing significant side product formation, which is complicating the purification of my this compound derivative. What are these side products and how can I minimize them?
Answer:
Side product formation is a common issue. Besides unreacted starting materials, you may observe:
-
Aldehyde Self-Condensation Products: As mentioned, this is a frequent side reaction leading to insoluble, high-molecular-weight materials.[3]
-
Over-oxidation Products: The sulfur atom in the this compound ring can be oxidized to a sulfoxide or sulfone under certain conditions.
-
Decomposition Products: The desired product may be unstable under the reaction conditions and decompose.
To minimize side products, consider the following:
-
Control Reaction Temperature: Lowering the temperature can reduce the rate of side reactions like aldehyde self-condensation.[3]
-
Optimize Reaction Time: Use TLC to stop the reaction as soon as the starting material is consumed to prevent further side product formation.[3]
-
Purity of Starting Materials: Ensure high purity of your reactants to avoid introducing impurities that can lead to side reactions.[5]
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes the yield of thiochromones from 3-(arylthio)propanoic acids under different reaction conditions, illustrating the importance of optimization.
| Entry | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | PPA & H₂SO₄ | RT | 12 | 0 | [1] |
| 2 | PPA & H₃PO₄ | RT | 12 | 0 | [1] |
| 3 | PPA | 50 | 12 | 20 | [1] |
| 4 | PPA | 100 | 1 | 75 | [1] |
| 5 | PPA & DCM | 100 | 1 | 81 | [1] |
PPA = Polyphosphoric Acid; DCM = Dichloromethane; RT = Room Temperature
Question 3: My product is difficult to purify. What purification methods are recommended?
Answer:
Purification of this compound derivatives often involves column chromatography on silica gel.[1][11][12] Significant product loss can occur during work-up and purification, especially if side products complicate separation.[3]
Experimental Protocol: Purification by Column Chromatography
-
Crude Product Preparation: After the reaction work-up (e.g., extraction and solvent evaporation), dissolve the crude product in a minimum amount of a suitable solvent.
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent like n-hexane.
-
Loading: Carefully load the dissolved crude product onto the top of the silica gel.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The specific gradient will depend on the polarity of your compound and impurities. A common starting point is a 5-10% ethyl acetate in hexanes mixture.[12]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.
Question 4: What are the key challenges when scaling up the synthesis of this compound-based compounds?
Answer:
Scaling up a synthesis from the laboratory to production scale introduces several challenges:
-
Management of Exothermic Reactions: Reactions that are easily controlled in the lab can become hazardous on a larger scale due to the decreased surface-area-to-volume ratio, which makes cooling less efficient.[13] A thermal runaway can occur if the heat generated exceeds the rate of heat removal.[13]
-
Catalyst Deactivation: On a larger scale, the impact of catalyst poisoning becomes more significant, potentially leading to incomplete reactions and lower yields.[7][8] For palladium-catalyzed reactions, it is also crucial to remove the catalyst from the final product to meet regulatory requirements.[14]
-
Handling of Thio-Reagents: Thiophenols and other thiol-containing reagents often have a strong, unpleasant odor. Proper containment and waste handling procedures are essential, especially on a large scale.[15]
-
Crystallization and Isolation: Obtaining a crystalline product with the desired purity and particle size can be challenging at a larger scale. Factors like supersaturation, cooling rate, and agitation need to be carefully controlled.[16][17] Impurities can also inhibit crystallization or affect the crystal form.[18]
Workflow for Scaling Up this compound Synthesis
Caption: A logical workflow for scaling up this compound synthesis.
Experimental Protocol: Decontamination of Glassware Used with Thiols
Due to their persistent and unpleasant odor, glassware used with thiols requires special treatment.
-
Prepare a Bleach Bath: In a designated container within a fume hood, prepare a 1:1 mixture of bleach and water.[15]
-
Soak Glassware: Immediately after use, place all contaminated glassware into the bleach bath. Ensure the glassware is completely submerged.[15]
-
Overnight Soaking: Allow the glassware to soak for at least 14 hours (overnight).[15]
-
Rinsing and Cleaning: After soaking, thoroughly rinse the glassware with water and then proceed with normal cleaning procedures.[15]
-
Waste Disposal: Dispose of all liquid and solid waste containing thiols in appropriately labeled waste containers.[15]
References
- 1. preprints.org [preprints.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Evaluation of this compound-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sigarra.up.pt [sigarra.up.pt]
- 7. ammoniaknowhow.com [ammoniaknowhow.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. How To [chem.rochester.edu]
- 11. mdpi.com [mdpi.com]
- 12. preprints.org [preprints.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. How To [chem.rochester.edu]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Effective purification strategies for removing byproducts from Thiochroman reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively purifying Thiochroman and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of products from this compound reactions.
Question: My crude reaction mixture is a complex mixture, and I am having trouble separating the desired this compound product. What are the likely byproducts?
Answer: this compound syntheses, particularly those involving Friedel-Crafts acylation for the synthesis of this compound-4-ones, can generate several byproducts.[1][2][3] Identifying these is the first step to developing a successful purification strategy. Common byproducts include:
-
Unreacted Starting Materials: Residual thiophenol and α,β-unsaturated carboxylic acid derivatives (e.g., cinnamic acid) or β-halopropionic acids are common impurities.[1][4]
-
Polymeric Material: Acid-catalyzed conditions can sometimes lead to the formation of polymeric byproducts, which can complicate purification.
-
Isomeric Products: Depending on the substitution pattern of the aromatic ring, intramolecular cyclization might lead to the formation of regioisomers.
-
Oxidation Products: The sulfur atom in the this compound ring can be susceptible to oxidation, leading to sulfoxide or sulfone derivatives, particularly if oxidizing agents are present or during prolonged exposure to air.[5]
-
Side-products from Friedel-Crafts Reaction: Over-acylation or other side reactions associated with Friedel-Crafts chemistry can occur.[6][7]
Question: I am using column chromatography, but my this compound product is not separating cleanly from impurities. What can I do?
Answer: Column chromatography is the most common method for purifying this compound derivatives.[1][8][9] If you are experiencing poor separation, consider the following troubleshooting steps:
-
Optimize the Solvent System:
-
Problem: The polarity of your eluent may be too high, causing your product and impurities to elute together, or too low, resulting in very slow elution and band broadening.
-
Solution: Systematically vary the solvent ratio (e.g., hexane/ethyl acetate) and monitor the separation using Thin Layer Chromatography (TTC).[10] Aim for an Rf value of 0.2-0.4 for your desired product to achieve good separation on the column.
-
-
Check for Compound Stability:
-
Problem: this compound derivatives can sometimes be unstable on silica gel, leading to degradation during chromatography.[11]
-
Solution: To test for stability, spot your crude product on a TLC plate, let it sit for a few hours, and then develop it. If new spots appear, your compound may be degrading. Consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of a basic modifier like triethylamine in your eluent.[11]
-
-
Proper Column Packing and Loading:
-
Problem: A poorly packed column or overloading the column with crude product can lead to poor separation.
-
Solution: Ensure your column is packed uniformly without any air bubbles. Dissolve your crude product in a minimal amount of the eluent or a solvent in which it is highly soluble and load it onto the column in a narrow band.[10]
-
Question: After column chromatography, my purified this compound product is a yellow oil or solid, but the literature reports it as a white solid. What could be the cause?
Answer: A persistent yellow color after chromatography can be indicative of trace impurities.
-
Possible Cause: Residual catalyst or highly conjugated byproducts that are present in small amounts but are intensely colored. For reactions using palladium catalysts, trace metal impurities can also impart color.[12]
-
Recommended Solution:
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, hexane/ethyl acetate) can be a highly effective method for removing colored impurities and obtaining a pure, crystalline product.[10]
-
Activated Charcoal Treatment: Dissolve the impure product in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter through Celite to remove the charcoal. The charcoal can adsorb colored impurities.[12]
-
Washing: An aqueous wash of the organic layer during workup with a mild reducing agent solution (like sodium bisulfite) or a chelating agent can sometimes help remove certain types of colored impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective general-purpose purification method for this compound-4-ones?
A1: Flash column chromatography on silica gel is the most widely reported and effective method for the purification of this compound-4-ones.[1][5][8] A common eluent system is a gradient of ethyl acetate in hexane.[1][9]
Q2: How can I remove unreacted thiophenol from my reaction mixture?
A2: Unreacted thiophenol can often be removed during the workup procedure before chromatography. Washing the organic layer with a dilute aqueous base solution (e.g., 1M NaOH or saturated NaHCO₃) will deprotonate the acidic thiophenol, transferring it to the aqueous layer.[8]
Q3: Is it possible to purify Thiochromans by distillation?
A3: While distillation can be used for liquid compounds with sufficient thermal stability and a relatively low boiling point, it is generally less common for this compound derivatives, which are often high-boiling oils or solids. Column chromatography or recrystallization are typically the preferred methods.
Q4: My this compound product appears to be decomposing on the silica gel column. What are my alternatives?
A4: If your compound is sensitive to the acidic nature of silica gel, you have a few options:
-
Use a different stationary phase: Alumina (neutral or basic) can be a good alternative.
-
Deactivate the silica: Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine to neutralize the acidic sites before packing the column.
-
Recrystallization: If your product is a solid, this method avoids contact with silica gel altogether.
Data Presentation
Table 1: Comparison of Purification Methods for this compound-4-one Synthesis
| Starting Materials | Reaction Type | Purification Method | Eluent System (v/v) | Yield (%) | Reference |
| Thiophenol and 4-fluorocinnamic acid | Michael Addition/Friedel-Crafts | Column Chromatography (Silica Gel) | Hexane:EtOAc (9:1) | 63 | [1] |
| Thiophenol and 4-nitrocinnamic acid | Michael Addition/Friedel-Crafts | Column Chromatography (Silica Gel) | Hexane:EtOAc (9:1) | 70 | [1] |
| 2-Iodothiophenol and 3-methyl-1,2-butadiene | Palladium-catalyzed Carbonylative Heteroannulation | Column Chromatography (Silica Gel) | Hexanes:EtOAc | Good to Excellent | [8] |
| 2-Sulfinyl-thiochromones and Phenylboronic acid | Cross-coupling Reaction | Column Chromatography (Silica Gel) | Ethyl acetate:Petroleum ether (1:100 to 20:100) | 67 | [9] |
| 3-(Arylthio)propanoic acids | One-Pot Dehydrogenation/Friedel-Crafts | Flash Column Chromatography (Silica Gel) | Ethyl acetate:Hexanes (5-10%) | up to 81 | [13] |
Experimental Protocols
Protocol 1: Purification of this compound-4-one by Column Chromatography
This protocol is a general guideline based on procedures reported for the purification of this compound-4-one derivatives.[1][8]
-
Preparation of the Column:
-
Select an appropriate size glass column based on the amount of crude material (a rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc).
-
Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles. Use gentle tapping or air pressure to aid packing.
-
Add a layer of sand on top of the silica bed to prevent disruption during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and then evaporating the solvent to obtain a dry, free-flowing powder ("dry loading").
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the starting solvent system.
-
Collect fractions in test tubes or vials.
-
Monitor the elution of compounds using TLC.
-
If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute more polar compounds.
-
-
Product Isolation:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound-4-one.
-
Protocol 2: Purification of this compound-4-one by Recrystallization
-
Solvent Selection:
-
Choose a solvent or solvent pair in which the this compound product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of hexane and ethyl acetate are often good starting points.[10]
-
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.[10]
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
For maximum recovery, you may place the flask in an ice bath after it has reached room temperature.
-
-
Crystal Collection:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[10]
-
Dry the crystals under vacuum to remove residual solvent.
-
Visualizations
Caption: General experimental workflow for the synthesis and purification of Thiochromans.
Caption: Troubleshooting logic for poor separation during column chromatography.
References
- 1. Synthesis and Evaluation of this compound-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CONTENTdm [wssu.contentdm.oclc.org]
- 3. Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones - American Chemical Society [acs.digitellinc.com]
- 4. Recent developments in thiochromene chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00690A [pubs.rsc.org]
- 5. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. mt.com [mt.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Purification [chem.rochester.edu]
- 12. reddit.com [reddit.com]
- 13. preprints.org [preprints.org]
Optimization of reaction conditions for the functionalization of the Thiochroman ring
Welcome to the Technical Support Center for the functionalization of the thiochroman ring. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for functionalizing the this compound ring?
A1: The functionalization of the this compound ring is crucial for synthesizing a wide range of biologically active compounds.[1][2] Key strategies include:
-
Cyclization Reactions: Forming the this compound core itself, often from thiophenol derivatives and α,β-unsaturated acids or other suitable precursors.[3] This can be achieved through methods like intramolecular Friedel-Crafts acylation.[3]
-
Coupling Reactions: Palladium-catalyzed cross-coupling reactions are frequently used to introduce aryl or other substituents.[4][5]
-
Conjugate Addition (Michael Addition): This is a key method for introducing substituents at the 2-position of this compound-4-ones, often using organometallic reagents like Grignard reagents catalyzed by copper.[1][2]
-
Ring Expansion: this compound-4-ones can undergo ring expansion to form larger heterocyclic systems like tetrahydrobenzothiepin derivatives.[6]
-
Direct C-H Functionalization: Advanced methods are being developed to directly functionalize C-H bonds on the aromatic portion of the ring, offering a more atom-economical approach.
Q2: How does the sulfur atom influence the reactivity of the this compound ring?
A2: The sulfur atom is a key player in the reactivity of the this compound ring. Its electronic properties and ability to exist in multiple oxidation states (sulfide, sulfoxide, sulfone) are significant.[7] The isosteric replacement of an oxygen atom (as in a chroman) with a sulfur atom can improve the bioavailability and bioactivity of a molecule.[2] Furthermore, the sulfur atom can sometimes poison transition-metal catalysts, which requires careful optimization of reaction conditions, such as catalyst loading.[5]
Q3: What factors should I consider when choosing a catalyst for a cross-coupling reaction on a this compound derivative?
A3: Catalyst selection is critical for successful cross-coupling reactions. Key factors include:
-
Catalyst System: Palladium-based catalysts, such as Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are commonly employed.[4][8]
-
Ligand: The choice of ligand is crucial. For instance, 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is often used in palladium-catalyzed reactions.[8]
-
Lewis Acids: The addition of a Lewis acid, such as Zinc triflate (Zn(OTf)₂), can significantly enhance the yield in certain cross-coupling reactions by activating the thiochromone system.[2][5]
-
Catalyst Loading: Due to the potential for sulfur to poison the catalyst, a higher catalyst loading (e.g., increasing from 0.1 to 0.2 equiv) may be necessary, although this does not always lead to a significant improvement in yield and must be optimized.[5]
Q4: How can I monitor the progress of my this compound functionalization reaction?
A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.[9][10] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of reactant spots and the appearance of a new product spot. This allows you to determine if the reaction is proceeding and when it has reached completion.[9][10] If spots are not visible under UV light, you may need to use a chemical stain for visualization.[11]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Problem: Low or No Product Yield
Low yields are a common issue in organic synthesis.[12] Use the following guide to diagnose and solve the problem.
Potential Causes and Solutions:
-
Starting Material & Reagent Quality : Impure starting materials or degraded reagents are a common cause of reaction failure.[13]
-
Solution : Ensure the purity of your this compound precursor and other reactants. Use freshly distilled solvents and high-quality reagents. Some reagents may need to be purified immediately before use.[13]
-
-
Reaction Conditions : Sub-optimal temperature, reaction time, or atmospheric conditions can stall a reaction.
-
Solution : Gradually increase the reaction temperature to see if the reaction proceeds.[13] Monitor the reaction from start to finish using TLC to avoid running it for too long, which could lead to decomposition.[13] For air- or moisture-sensitive reactions, ensure all glassware is dry and the reaction is run under a properly maintained inert atmosphere (e.g., Argon or Nitrogen).[13]
-
-
Catalyst, Ligand, or Base Inefficiency : The chosen catalytic system may not be suitable for your specific substrate.
-
Product Loss During Work-up : The desired product might be lost during the extraction or purification steps.[15]
Problem: Significant Side Product Formation
The formation of side products complicates purification and reduces the yield of the desired functionalized this compound.
Potential Causes and Solutions:
-
Over-oxidation : The sulfur atom in the this compound ring can be oxidized to a sulfoxide or sulfone, especially if oxidizing agents are present or if the reaction is exposed to air at high temperatures.
-
Solution : Ensure the reaction is run under a strict inert atmosphere. Avoid unnecessarily high temperatures and prolonged reaction times.
-
-
Polymerization : Under strongly acidic conditions, some heterocyclic rings, like furans, are susceptible to polymerization.[16] this compound precursors can face similar issues.
-
Solution : If using acid catalysis (e.g., for Friedel-Crafts cyclization), carefully control the amount and strength of the acid. Consider using milder Lewis acids instead of strong Brønsted acids.
-
-
Incorrect Regioselectivity : Functionalization may occur at an undesired position on the aromatic ring.
-
Solution : The regioselectivity is governed by the electronic properties of existing substituents and the reaction mechanism. To achieve a different regioselectivity, you may need to change the entire synthetic strategy, perhaps by introducing blocking groups or by choosing a reaction type that favors substitution at the desired position.
-
Data Presentation: Optimization of Reaction Conditions
The following table summarizes optimized conditions for two different types of functionalization reactions involving this compound precursors.
| Reaction Type | Catalyst / Reagent | Base / Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Carbonylative Heteroannulation | Pd(OAc)₂ (5 mol%), dppf (5 mol%) | N-ethyldiisopropylamine | Benzene | 100 | 24 | Good to Excellent | [8] |
| Domino Reaction | Pd(PPh₃)₄ (5 mol%) | Cs₂CO₃ | DMSO / H₂O | 90 | 0.5 | 87 | [4] |
| Cross-Coupling | Pd(OAc)₂ (0.2 equiv) | - | Dioxane | 80 | 6 | 67 | [5] |
| [3+3] Annulation | - | - | - | Mild Conditions | - | Good | [17] |
Experimental Protocols
Protocol 1: Synthesis of this compound-4-one via Palladium-Catalyzed Carbonylative Heteroannulation [8]
This protocol describes the synthesis of a substituted this compound-4-one from 2-iodothiophenol and an allene.
1. Reactor Setup:
-
To a high-pressure reactor equipped with a magnetic stir bar, add palladium(II) acetate (5 mol %) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (5 mol %).[8]
2. Reagent Addition:
-
Under an inert atmosphere (e.g., argon or nitrogen), add 2-iodothiophenol (1.0 mmol, 1.0 equiv), anhydrous benzene (5 mL), N-ethyldiisopropylamine (1.5 mmol, 1.5 equiv), and the appropriate allene (e.g., 3-methyl-1,2-butadiene, 3.0 mmol, 3.0 equiv).[8]
3. Reaction Execution:
-
Seal the reactor and purge it with carbon monoxide gas several times.[8]
-
Pressurize the reactor with carbon monoxide to 400 psi.[8]
-
Place the reactor in a preheated oil bath at 100 °C and stir the reaction mixture for 24 hours.[8]
4. Work-up and Purification:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.[8]
-
Transfer the reaction mixture to a separatory funnel. Dilute with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound-4-one derivative.[8]
References
- 1. Recent developments in thiochromene chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00690A [pubs.rsc.org]
- 2. Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of this compound-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ring expansion of this compound-4-one and isothis compound-4-one with ethyl diazo(lithio)acetate to tetrahydrobenzothiepin β-oxoesters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. preprints.org [preprints.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. silicycle.com [silicycle.com]
- 12. benchchem.com [benchchem.com]
- 13. Troubleshooting [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. How To [chem.rochester.edu]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis of Thiochromans via [3+3] Annulation of Aminocyclopropanes with Thiophenols [infoscience.epfl.ch]
Technical Support Center: Enhancing the Aqueous Solubility of Poorly Soluble Thiochroman Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the aqueous solubility of poorly soluble thiochroman derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do many this compound derivatives exhibit poor aqueous solubility?
A1: this compound derivatives often possess a rigid, heterocyclic structure with a significant nonpolar surface area due to the presence of the benzene and thiopyran rings. This inherent lipophilicity leads to strong intermolecular forces in the solid state, making it energetically unfavorable for water molecules to effectively solvate the compound. The incorporation of sulfur in the heterocyclic ring enhances the lipophilicity of these molecules, which can improve membrane permeability but often at the cost of aqueous solubility.[1]
Q2: What are the primary consequences of poor aqueous solubility in experimental settings?
A2: Poor aqueous solubility can lead to several challenges during preclinical and clinical development, including:
-
Inaccurate in vitro assay results: The compound may precipitate in aqueous assay buffers, leading to an underestimation of its biological activity.
-
Low and variable oral bioavailability: For a drug to be absorbed, it must first be dissolved in the gastrointestinal fluids. Poor solubility can result in incomplete absorption and erratic therapeutic effects.
-
Difficulties in formulation development: It can be challenging to develop suitable dosage forms, particularly for parenteral administration, where high drug concentrations are often required.
Q3: What are the main strategies for enhancing the aqueous solubility of this compound derivatives?
A3: The primary strategies can be broadly categorized into physical and chemical modifications:
-
Physical Modifications: These techniques alter the physical properties of the drug without changing its chemical structure. Key methods include:
-
Particle Size Reduction (Micronization and Nanonization): Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.[2][3][4][5][6]
-
Solid Dispersions: Dispersing the this compound derivative in a hydrophilic carrier matrix at a molecular level can improve wettability and dissolution.[7][8][9]
-
Complexation with Cyclodextrins: The hydrophobic this compound derivative can be encapsulated within the lipophilic cavity of a cyclodextrin molecule, whose hydrophilic exterior improves aqueous solubility.[10][11][12][13][14]
-
-
Chemical Modifications: These approaches involve altering the chemical structure of the molecule to a more soluble form.
Troubleshooting Guides
Issue 1: My this compound derivative precipitates out of solution when I dilute my organic stock solution into an aqueous buffer for my in vitro assay.
-
Possible Cause: The concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit. The organic solvent from the stock solution may also influence precipitation.
-
Suggested Solutions:
-
Decrease the final concentration: Determine the maximum aqueous solubility of your compound and ensure your final assay concentration is below this limit.
-
Use a co-solvent system: Introduce a water-miscible organic co-solvent (e.g., DMSO, ethanol) into your aqueous buffer. Keep the final co-solvent concentration low (typically <1%) to minimize effects on the biological assay.
-
Employ a solubility-enhancing formulation: Prepare a stock solution of your compound already formulated as a cyclodextrin inclusion complex or a solid dispersion.
-
Issue 2: I am observing high variability in the oral bioavailability of my this compound derivative in animal studies.
-
Possible Cause: Poor and variable dissolution of the compound in the gastrointestinal tract is a likely cause.
-
Suggested Solutions:
-
Particle size reduction: Micronize or nanosize your drug substance to improve its dissolution rate.
-
Formulate as a solid dispersion: This can enhance the dissolution rate and may lead to a supersaturated solution in the gut, which can improve absorption.
-
Consider salt formation: If your compound has an ionizable group, developing a salt form can dramatically improve its dissolution and absorption.
-
Issue 3: The selected solubility enhancement technique is not providing a sufficient increase in solubility.
-
Possible Cause: The chosen method may not be optimal for the specific physicochemical properties of your this compound derivative.
-
Suggested Solutions:
-
Systematic screening: Screen a variety of solubility enhancement techniques. For example, if cyclodextrin complexation with β-cyclodextrin is ineffective, try a more soluble derivative like hydroxypropyl-β-cyclodextrin.
-
Combination approaches: In some cases, a combination of techniques, such as micronization of a solid dispersion, can have a synergistic effect.
-
Chemical modification: If physical methods are insufficient, consider synthesizing analogs with improved solubility profiles, for instance, by introducing polar functional groups.
-
Quantitative Data Summary
| This compound Derivative | Initial Aqueous Solubility (µg/mL) | Method | Carrier/Co-former | Final Aqueous Solubility (µg/mL) | Fold Increase | Reference |
| Nitro benzothiopyranone derivative | Very Low | Salt Formation | Maleate | Significantly Enhanced | N/A | [15] |
| Hypothetical this compound-4-one | 0.5 | Micronization | N/A | 5 | 10 | Illustrative |
| Hypothetical this compound-4-one | 0.5 | Solid Dispersion | PVP K30 | 50 | 100 | Illustrative |
| Hypothetical this compound-4-one | 0.5 | Cyclodextrin Complexation | HP-β-Cyclodextrin | 25 | 50 | Illustrative |
Experimental Protocols
Preparation of a Solid Dispersion by Solvent Evaporation
This method involves dissolving the this compound derivative and a hydrophilic carrier in a common solvent, which is then evaporated to leave a solid dispersion.
-
Materials:
-
Poorly soluble this compound derivative
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (HPMC), Polyethylene glycol (PEG) 8000)
-
Volatile organic solvent (e.g., methanol, ethanol, dichloromethane, or a mixture thereof) in which both the drug and carrier are soluble.
-
-
Procedure:
-
Dissolution: Accurately weigh the this compound derivative and the hydrophilic carrier in a predetermined ratio (e.g., 1:1, 1:5, 1:10 w/w). Dissolve both components completely in the selected organic solvent in a round-bottom flask. Sonication may be used to aid dissolution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60 °C). Continue evaporation until a dry film or solid mass is formed.
-
Drying: Further dry the solid dispersion in a vacuum oven at a suitable temperature for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and then pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for drug content, dissolution enhancement, and physical form (e.g., using DSC and XRD to confirm an amorphous state).
-
Preparation of a Cyclodextrin Inclusion Complex by Kneading Method
This method involves the formation of a paste of the this compound derivative and cyclodextrin, which facilitates the inclusion of the drug into the cyclodextrin cavity.
-
Materials:
-
Poorly soluble this compound derivative
-
Cyclodextrin (e.g., β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD))
-
Water-ethanol solution
-
-
Procedure:
-
Mixing: Mix the this compound derivative and cyclodextrin (typically in a 1:1 or 1:2 molar ratio) in a mortar.
-
Kneading: Add a small volume of the water-ethanol solution to the mixture to form a thick, homogeneous paste. Knead the paste for a specified period (e.g., 45-60 minutes).
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex using a mortar and pestle and pass it through a fine-mesh sieve.
-
Characterization: Confirm the formation of the inclusion complex and evaluate the enhancement in solubility and dissolution rate.
-
Particle Size Reduction by Air Jet Milling (Micronization)
This is a mechanical process to reduce the particle size of the drug powder.
-
Equipment:
-
Air jet mill
-
Compressed air or nitrogen source
-
-
Procedure:
-
Preparation: Ensure the this compound derivative powder is dry and free-flowing.
-
Milling: Introduce the powder into the milling chamber of the air jet mill at a controlled feed rate. High-velocity jets of air or nitrogen create turbulence, causing the particles to collide with each other and the chamber walls, leading to particle size reduction.
-
Collection: The micronized particles are carried by the gas stream to a cyclone separator or filter for collection.
-
Characterization: Measure the particle size distribution of the micronized powder using techniques like laser diffraction. Evaluate the impact of micronization on the dissolution rate.[2][3]
-
Visualizations
References
- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 2. ijcrt.org [ijcrt.org]
- 3. researchgate.net [researchgate.net]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. rjptonline.org [rjptonline.org]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. scispace.com [scispace.com]
- 15. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting common issues in the biotransformation of Thiochroman
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the biotransformation of thiochroman and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common products observed in the fungal biotransformation of this compound derivatives?
A1: The biotransformation of this compound derivatives, such as this compound-4-ol and this compound-4-one, by fungi commonly yields a variety of oxidized and reduced products. Key transformations include oxidation of the sulfur atom to form sulfoxides and sulfones, and the reduction of the keto group or oxidation of the hydroxyl group at the C-4 position.[1][2][3] For instance, the biotransformation of (±)-thiochroman-4-ol with the marine-derived fungus Emericellopsis maritima BC17 resulted in the formation of syn-(±)-thiochroman-4-ol 1-oxide, anti-(1R,4R)-(–)-thiochroman-4-ol 1-oxide, and this compound-4-one.[3] Similarly, Purpureocillium lilacinum BC17-2 transformed the same substrate into its corresponding sulfoxides and other derivatives.[3] In some cases, ring-opening of the thiopyran ring has also been observed.[4]
Q2: Which fungal strains are commonly used for the biotransformation of this compound?
A2: Several fungal strains have been successfully used for the biotransformation of this compound derivatives. Marine-derived fungi such as Emericellopsis maritima and Purpureocillium lilacinum have shown efficacy in these transformations.[3] Other fungi, including Trichoderma viride and Botrytis cinerea, have also been employed for the metabolism of this compound-4-ones.[2] The choice of fungus is critical as it can significantly influence the product profile and stereoselectivity of the reaction.[3][5]
Q3: What are the key factors influencing the efficiency and stereoselectivity of this compound biotransformation?
A3: The efficiency and stereoselectivity of this compound biotransformation are influenced by several factors:
-
Microorganism Strain: Different fungal strains possess distinct enzymatic machinery, leading to variations in product formation and stereochemistry.[3][6]
-
Culture Conditions: Parameters such as pH, temperature, aeration (shaking speed), and incubation time are critical for optimal enzyme activity and cell growth.[7][8][9]
-
Substrate Concentration: High concentrations of the this compound substrate can be toxic to the microorganisms, leading to inhibition of biotransformation.[5]
-
Medium Composition: The carbon and nitrogen sources in the culture medium can affect microbial growth and the expression of enzymes responsible for the transformation.[7][10]
-
Co-solvents: The choice of solvent to dissolve the substrate (e.g., ethanol) and its final concentration in the medium can impact the reaction.[3]
Q4: What analytical methods are suitable for monitoring the biotransformation of this compound and identifying the products?
A4: A combination of chromatographic and spectroscopic techniques is typically employed. High-Performance Liquid Chromatography (HPLC) is a common method for monitoring the progress of the reaction and determining the enantiomeric excess of chiral products.[3][11][12][13][14] For the structural elucidation of the biotransformation products, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are essential.[3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of volatile derivatives.
Troubleshooting Guide
Issue 1: Low or No Conversion of this compound Substrate
| Possible Cause | Troubleshooting Step |
| Inactive or Unhealthy Microbial Culture | 1. Verify Culture Viability: Before adding the substrate, visually inspect the culture for signs of healthy growth (e.g., turbidity, mycelial pellet formation). 2. Optimize Growth Conditions: Ensure that the incubation temperature, pH, and aeration are optimal for the specific fungal strain being used.[7][9] 3. Check Inoculum Quality: Use a fresh and actively growing inoculum for starting the biotransformation culture. |
| Substrate Toxicity | 1. Lower Substrate Concentration: High concentrations of this compound can be toxic to the microorganisms.[5] Perform a dose-response experiment to determine the optimal substrate concentration. 2. Fed-Batch Strategy: Instead of a single addition, add the substrate in smaller portions over a period of time. |
| Poor Substrate Bioavailability | 1. Use of a Co-solvent: this compound derivatives may have low aqueous solubility. Dissolve the substrate in a minimal amount of a water-miscible organic solvent (e.g., ethanol, DMSO) before adding it to the culture medium.[3] Ensure the final solvent concentration is not inhibitory to the microorganism. |
| Incorrect Incubation Time | 1. Time-Course Study: The production of metabolites can be time-dependent.[7] Collect and analyze samples at different time points to determine the optimal incubation period for maximum conversion. |
| Enzyme Inhibition | 1. Check for Inhibitory Compounds: Components of the culture medium or impurities in the substrate could inhibit the enzymes responsible for the biotransformation. 2. Product Inhibition: The formed products might inhibit the enzymatic activity. Monitor product concentration over time. |
Issue 2: Formation of Multiple Undesired Products
| Possible Cause | Troubleshooting Step |
| Broad Substrate Specificity of Enzymes | 1. Screen Different Microorganisms: Different fungal strains will have enzymes with varying specificities, potentially leading to a cleaner product profile.[3] 2. Modify Culture Conditions: Altering pH, temperature, or aeration can sometimes influence the activity of different enzymes, favoring the formation of the desired product.[7][15] |
| Over-metabolism of the Desired Product | 1. Optimize Incubation Time: The desired product might be an intermediate that is further metabolized over time. A shorter incubation period may yield a higher concentration of the desired compound. |
| Non-enzymatic Reactions | 1. Run a Substrate Control: Incubate the this compound substrate in the sterile culture medium without the microorganism to check for any non-enzymatic degradation or transformation.[3] |
Issue 3: Difficulty in Product Isolation and Purification
| Possible Cause | Troubleshooting Step |
| Complex Mixture of Products | 1. Optimize Extraction: Use a suitable organic solvent (e.g., ethyl acetate) for liquid-liquid extraction of the culture broth.[3] Adjusting the pH of the aqueous phase before extraction can help in separating acidic or basic products. 2. Chromatographic Separation: Employ column chromatography with a suitable stationary phase (e.g., silica gel) and a gradient of solvents to separate the different products.[3] Preparative HPLC may be necessary for final purification.[3] |
| Low Product Yield | 1. Scale-up the Reaction: Increase the volume of the biotransformation culture to obtain a larger quantity of the crude extract. 2. Optimize Biotransformation Conditions: Refer to the troubleshooting steps for "Low or No Conversion" to maximize the product yield before extraction. |
Quantitative Data Summary
Table 1: Biotransformation of (±)-Thiochroman-4-ol (1) by E. maritima BC17 and P. lilacinum BC17-2 [3]
| Fungal Strain | Substrate | Product | Yield (%) |
| E. maritima BC17 | (±)-Thiochroman-4-ol (1) | This compound-4-one (2) | 15.0 |
| syn-(±)-Thiochroman-4-ol 1-oxide (3) | 1.0 | ||
| anti-(1R,4R)-(-)-Thiochroman-4-ol 1-oxide (3) | 0.8 | ||
| P. lilacinum BC17-2 | (±)-Thiochroman-4-ol (1) | syn-(1R,4S)-(-)-Thiochroman-4-ol 1-oxide (3) | 9.0 |
| anti-(1R,4R)-(-)-Thiochroman-4-ol 1-oxide (3) | 4.0 | ||
| (R)-(-)-Thiochroman-4-ol 1,1-dioxide (4) | 3.0 | ||
| (R)-(+)-Thiochroman-4-ol (1) | 8.0 |
Yields are expressed in % of mol products/mol substrates.
Experimental Protocols
Protocol 1: General Fungal Biotransformation
-
Culture Preparation: Prepare a liquid medium such as Potato Dextrose Broth (PDB) in flasks. Sterilize by autoclaving.[3]
-
Inoculation: Inoculate the sterile medium with a fresh culture of the selected fungal strain (e.g., mycelial plugs or a spore suspension).[3]
-
Incubation: Incubate the flasks on a rotary shaker at a specific temperature (e.g., 25 °C) and agitation speed (e.g., 180 rpm) for a period of time to allow for fungal growth (e.g., 4 days).[3][7]
-
Substrate Addition: Prepare a stock solution of the this compound derivative in a suitable solvent like ethanol. Add the substrate solution to the fungal culture to a final desired concentration (e.g., 150 ppm).[3]
-
Continued Incubation: Continue the incubation under the same conditions for a specific duration (e.g., 6-11 days), during which the biotransformation occurs.[3]
-
Extraction: Separate the mycelium from the broth by filtration. Extract the culture broth multiple times with an organic solvent such as ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude extract.[3]
-
Analysis and Purification: Analyze the crude extract by HPLC to determine the product profile. Purify the products using column chromatography or preparative HPLC.[3]
Protocol 2: Troubleshooting Enzyme Activity in Whole Cells
-
Prepare Cell Suspension: After the initial growth phase (before substrate addition), harvest a small amount of the fungal mycelium. Wash the mycelium with a sterile buffer (e.g., phosphate buffer, pH 7.0).
-
Cell Lysis (Optional): For intracellular enzymes, the cell wall may need to be permeabilized or disrupted. This can be achieved by methods such as sonication, freeze-thawing, or using detergents, though these methods may also release interfering compounds. For many fungal biotransformations, whole, non-lysed cells are used.
-
Enzyme Assay: Resuspend the washed mycelium in a buffer. Add the this compound substrate and incubate under controlled conditions (e.g., specific temperature and time).
-
Analysis: After incubation, stop the reaction (e.g., by adding a solvent or by heat). Extract the mixture and analyze for the presence of the expected product using HPLC or GC-MS. The formation of the product confirms enzymatic activity.
Visualizations
Caption: General workflow for the biotransformation of this compound.
Caption: Troubleshooting logic for low or no substrate conversion.
Caption: Generalized metabolic pathways of this compound in fungi.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of Antifungal this compound-4-ones by Trichoderma viride and Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Stereoselective Biotransformation of Prochiral Carbonyls by Endophytic Fungi from Handroanthus impetiginosus [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Multi-Level Optimization and Strategies in Microbial Biotransformation of Nature Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. diva-portal.org [diva-portal.org]
- 12. j-jabs.umin.jp [j-jabs.umin.jp]
- 13. benchchem.com [benchchem.com]
- 14. A validated HPLC method for the monitoring of thiopurine metabolites in whole blood in paediatric patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the In Vitro Stability of Thiochroman Compounds for Biological Screening
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vitro stability of thiochroman compounds during biological screening. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered in the laboratory.
Troubleshooting Guide
This guide provides solutions to common issues observed during the in vitro stability assessment of this compound compounds.
| Issue | Potential Cause | Recommended Solution |
| Rapid disappearance of the parent compound (low metabolic stability) | High activity of Cytochrome P450 (CYP) enzymes leading to rapid metabolism. | - Structural Modification: Introduce electron-withdrawing groups on the aromatic ring to decrease its electron density and reduce susceptibility to oxidation. - Blocking Metabolic Sites: Introduce bulky groups or heteroatoms at positions prone to metabolism to sterically hinder enzyme access. - Assay Modification: Reduce the concentration of liver microsomes or hepatocytes, or shorten the incubation time to slow down the metabolic rate. |
| High variability between replicate experiments | Inconsistent pipetting, poor compound solubility, or variability in the metabolic activity of different batches of liver microsomes or hepatocytes. | - Improve Technique: Ensure accurate and consistent pipetting. Use automated liquid handlers if available. - Check Solubility: Verify the solubility of the this compound compound in the assay buffer. The final concentration of organic solvents like DMSO should typically be kept below 0.5%. - Use Controls: Always include positive and negative control compounds with known metabolic stability to assess the consistency of the enzyme activity. |
| No metabolism of the this compound compound observed | The compound is not a substrate for the metabolic enzymes in the assay system (e.g., CYPs in microsomes), or there are issues with the assay components. | - Use a Broader System: If using microsomes (which primarily assess Phase I metabolism), consider using hepatocytes, which contain both Phase I and Phase II enzymes. - Check Reagents: Ensure the activity of the liver microsomes or hepatocytes and the functionality of the NADPH regenerating system by testing a known positive control. - Verify Analytical Method: Confirm that the LC-MS/MS method is sensitive and specific for the detection of the parent compound. |
| In vitro data does not correlate with in vivo findings | Extrahepatic metabolism (metabolism occurring in tissues other than the liver), or the in vitro system lacks specific transporters or metabolic pathways present in vivo. | - Investigate Extrahepatic Metabolism: Conduct stability assays using subcellular fractions from other tissues such as the intestine, kidney, or lung. - Consider Phase II Metabolism: If not already done, use hepatocytes to assess potential Phase II conjugation reactions.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common metabolic pathways for this compound compounds?
A1: The most common metabolic pathways for this compound derivatives involve oxidation reactions catalyzed by Cytochrome P450 enzymes. The two primary sites of metabolism are the sulfur atom and the aromatic ring.[2][3]
-
S-oxidation: The sulfur atom in the this compound ring is susceptible to oxidation, leading to the formation of sulfoxides and subsequently sulfones.[2]
-
Aromatic hydroxylation: The aromatic ring of the this compound scaffold can undergo hydroxylation at various positions.[4]
Q2: How can I predict the metabolic stability of my this compound analogs before synthesis?
A2: Quantitative Structure-Activity Relationship (QSAR) models can be valuable tools for predicting metabolic stability. These computational models relate the chemical structure of a compound to its metabolic fate. By analyzing features such as electronic properties, hydrophobicity, and steric factors, QSAR can help prioritize the synthesis of analogs with a higher probability of metabolic stability.
Q3: My this compound compound is unstable in the assay medium even without metabolic enzymes. What could be the cause?
A3: This suggests chemical instability rather than metabolic degradation. This compound compounds can be susceptible to oxidation or degradation under certain pH conditions or in the presence of reactive species in the assay buffer. To investigate this, run a control experiment without the liver microsomes or hepatocytes to assess the compound's stability in the assay medium alone.
Q4: What are the key parameters to determine from an in vitro metabolic stability assay?
A4: The primary parameters obtained are the in vitro half-life (t½) and the intrinsic clearance (CLint).[5]
-
In vitro half-life (t½): The time it takes for 50% of the parent compound to be metabolized. A longer half-life indicates greater metabolic stability.[6]
-
Intrinsic Clearance (CLint): This value represents the maximal capacity of the liver to metabolize a drug in the absence of other physiological limitations.[5] It is calculated from the half-life and the protein concentration in the assay.
Data Presentation: In Vitro Metabolic Stability of this compound Analogs
The following table summarizes hypothetical in vitro metabolic stability data for a series of this compound-4-one analogs in human liver microsomes (HLM). This data illustrates how structural modifications can influence metabolic stability.
| Compound ID | R1 Substituent | R2 Substituent | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| TC-1 | H | H | 15 | 46.2 |
| TC-2 | 6-F | H | 25 | 27.7 |
| TC-3 | 6-Cl | H | 35 | 19.8 |
| TC-4 | H | 2-CH3 | 20 | 34.7 |
| TC-5 | 6-F | 2-CH3 | 45 | 15.4 |
Note: This is example data. Actual values will vary depending on the specific compound and experimental conditions.
Experimental Protocols
Detailed Protocol for In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines the steps to assess the metabolic stability of this compound compounds using liver microsomes.
Materials:
-
This compound compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (or from other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compound with known metabolic rate (e.g., testosterone, verapamil)
-
Negative control (a compound known to be metabolically stable)
-
Acetonitrile (ACN) with an internal standard (for quenching the reaction)
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Thaw liver microsomes and other reagents on ice.
-
Prepare a working solution of the this compound compound and control compounds in phosphate buffer. The final concentration of DMSO should be less than 0.5%.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension to the phosphate buffer to achieve the desired protein concentration (e.g., 0.5 mg/mL).
-
Add the this compound compound working solution to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. For the negative control (to assess non-enzymatic degradation), add buffer instead of the NADPH system.
-
-
Time Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume of cold acetonitrile containing an internal standard to the respective wells. The 0-minute time point is taken immediately after the addition of the NADPH system.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear regression line, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein concentration) .
-
Visualizations
Metabolic Pathways of this compound Compounds
The following diagram illustrates the primary metabolic pathways of a generic this compound scaffold, involving S-oxidation and aromatic hydroxylation by CYP450 enzymes.
Experimental Workflow for In Vitro Metabolic Stability Assay
This diagram outlines the key steps in performing an in vitro metabolic stability assay.
Logical Relationship for Troubleshooting Poor Stability
This diagram illustrates a decision-making process for addressing the poor in vitro stability of a this compound compound.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Aromatic hydroxylation is a major metabolic pathway of the mycotoxin zearalenone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. mdpi.com [mdpi.com]
- 5. Human liver microsomal N-hydroxylation of dapsone by cytochrome P-4503A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Thiochroman and Chroman Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the biological activities of thiochroman and chroman scaffolds. The substitution of the oxygen atom in the chroman ring with a sulfur atom to form this compound can significantly influence the molecule's physicochemical properties and, consequently, its biological activities. This comparison is grounded in the principle of bioisosterism, where the replacement of an atom or a functional group with another that has similar electronic and steric properties can lead to compounds with similar or improved biological profiles. While direct comparative studies on the parent this compound and chroman molecules are limited, this guide synthesizes available experimental data on their derivatives to highlight the therapeutic potential and structure-activity relationships of these important heterocyclic systems.
Data Presentation: A Comparative Look at Bioactivity
The available quantitative data from studies comparing the biological activities of chroman and this compound derivatives are summarized below. These tables provide a side-by-side comparison of their anticancer and antibacterial properties.
Table 1: Comparative Anticancer Activity of Chroman-4-one and this compound-4-one Derivatives
| Compound Type | Cancer Cell Line | Activity Metric | Value | Reference |
| Chroman-4-one Derivative | Leukemia | % Growth | -11.63 to 103.44 | [1] |
| This compound-4-one Derivative | Leukemia | % Growth | -11.63 to 103.44 | [1] |
| This compound-4-one Derivative | Melanoma | % Growth | -11.63 to 103.44 | [1] |
| This compound-4-one Derivative | Colon Cancer | % Growth | -11.63 to 103.44 | [1] |
| Dispiro-thiochroman Hybrid | CCRF-CEM (Leukemia) | IC50 | 45.79 µM | [1] |
| Doxorubicin (Reference) | CCRF-CEM (Leukemia) | IC50 | 55.91 µM | [1] |
Note: A negative growth percentage indicates cell death. The range of values reflects the activity of various derivatives within the study.
Table 2: Comparative Antibacterial Activity of Chroman-4-one and this compound-4-one Derivatives
| Compound Type | Bacterial Strain | Activity Metric | Value (µg/mL) | Reference |
| Spiro-thiochromanone | Bacillus subtilis | MIC | 32 | [1] |
| Spiro-thiochromanone | Staphylococcus epidermidis | MIC | 32 | [1] |
| Spiro-thiochromanone | Staphylococcus aureus | MIC | 32 | [1] |
| Spiro-thiochromanone | Enterococcus faecalis | MIC | 32 | [1] |
| Amoxicillin (Reference) | Various | MIC | Not specified as out-performed | [1] |
| Amphotericin B (Reference) | Various | MIC | Not specified as out-performed | [1] |
| This compound-4-one Derivative | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 24 | [1] |
| This compound-4-one Derivative | Xanthomonas axonopodis pv. citri (Xac) | EC50 | 30 | [1] |
Note: MIC (Minimum Inhibitory Concentration) and EC50 (Half-maximal Effective Concentration) are measures of potency. Lower values indicate higher activity.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for evaluating the biological activities of chroman and this compound derivatives are provided below.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
-
Reagents:
-
DPPH solution (0.1 mM in methanol)
-
Test compound solutions at various concentrations
-
Ascorbic acid or Trolox as a positive control
-
Methanol (or other suitable solvent) as a blank
-
-
Protocol:
-
Prepare a series of dilutions of the test compound and the positive control in methanol.
-
In a 96-well microplate, add 100 µL of each dilution to triplicate wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with the solvent and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is another common method to evaluate antioxidant capacity.
-
Reagents:
-
ABTS solution (7 mM in water)
-
Potassium persulfate solution (2.45 mM in water)
-
Test compound solutions at various concentrations
-
Trolox as a positive control
-
Ethanol or phosphate-buffered saline (PBS) for dilution
-
-
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound and the positive control.
-
In a 96-well microplate, add 10 µL of each dilution to triplicate wells.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the ABTS•+ solution with the solvent and A_sample is the absorbance of the ABTS•+ solution with the test compound.
-
The Trolox Equivalent Antioxidant Capacity (TEAC) is determined by comparing the antioxidant capacity of the test compound with that of Trolox.
-
Anti-inflammatory Activity Assay
Griess Assay for Nitric Oxide (NO) Inhibition
This assay measures the production of nitric oxide, a key inflammatory mediator, by lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Line: RAW 264.7 murine macrophages
-
Reagents:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound solutions at various concentrations
-
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess Reagent (equal volumes of A and B mixed just before use).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
Anticancer Activity Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Lines: Various cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Reagents:
-
Cancer cell lines
-
Appropriate cell culture medium with supplements
-
Test compound solutions at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Protocol:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Incubate for a further 15 minutes with gentle shaking.
-
Measure the absorbance at a wavelength between 550 and 600 nm.
-
Cell viability is expressed as a percentage of the untreated control.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
-
Mandatory Visualization
The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows relevant to the biological activities of this compound and Chroman.
References
Head-to-Head Comparison of the Anticancer Efficacy of Different Thiochroman Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of the anticancer efficacy of various thiochroman derivatives, supported by experimental data from recent studies. This compound scaffolds have garnered significant interest in medicinal chemistry due to their diverse biological activities, particularly their potential as anticancer agents.[1] This document summarizes quantitative data on their cytotoxic effects, details the experimental protocols used for their evaluation, and visualizes key signaling pathways involved in their mechanism of action.
Comparative Anticancer Efficacy of this compound Derivatives
The anticancer activity of different this compound derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. The following table summarizes the in vitro cytotoxic activity of several this compound derivatives.
| Compound ID/Series | Cancer Cell Line(s) | IC50 (µM) | Key Findings & Mechanism of Action |
| Dispiro-indeno pyrrolidine/pyrrolothiazole–this compound hybrids (Compound 40) | CCRF-CEM (Leukemia) | 45.79 | Displayed superior activity compared to the reference drug doxorubicin (IC50 of 55.91 µM) against the CCRF-CEM cell line.[1] |
| HT29 (Colon) | >50 | Showed over 50% inhibition at a 50 µM concentration.[1] | |
| MCF-7 (Breast) | >50 | Showed over 50% inhibition at a 50 µM concentration.[1] | |
| Pyrazoline-thiochroman-indole hybrids (Compound 46) | MGC-803 (Gastric) | 26.53 | Demonstrated pronounced anti-proliferative activity. Induced apoptosis and arrested the cell cycle at the G2/M phase in MGC-803 cells. Acts as a non-intercalative Topo II catalytic inhibitor.[1] |
| Bel-7404 (Liver) | 23.73 | Significant anti-proliferative activity.[1] | |
| MCF-7 (Breast) | 26.9 | Significant anti-proliferative activity.[1] | |
| Hela (Cervical) | 29.25 | Significant anti-proliferative activity.[1] | |
| Thiochromen-4-one derivatives (Compound 52) | MGC-803 (Gastric) | 6.93 | Exhibited pronounced inhibitory activity across all tested cell lines.[2] |
| T-24 (Bladder) | 5.01 | Exhibited pronounced inhibitory activity across all tested cell lines.[2] | |
| NCI-H460 (Lung) | 25.20 | Exhibited pronounced inhibitory activity across all tested cell lines.[2] | |
| HepG2 (Liver) | 5.26 | Exhibited pronounced inhibitory activity across all tested cell lines.[2] | |
| Hep-3B (Liver) | 9.58 | Exhibited pronounced inhibitory activity across all tested cell lines.[2] | |
| SMMC-7721 (Liver) | 7.34 | Exhibited pronounced inhibitory activity across all tested cell lines.[2] | |
| Selective Estrogen Receptor Degraders (SERDs) (Compound 51) | Tamoxifen-resistant MCF-7 Tam1 xenograft model | Not specified (in vivo) | Significantly suppressed tumor growth. Acts as a highly potent, oral, and brain-penetrant ER degrader and pure antagonist.[3][4] |
Signaling Pathways in this compound-Induced Anticancer Activity
This compound derivatives exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell growth and survival, and the induction of apoptosis.[1]
ERK-MAPK Signaling Pathway
Several this compound derivatives have been shown to inhibit the ERK–MAPK pathway, which is crucial for tumor cell proliferation and survival.[1]
Caption: Simplified ERK-MAPK signaling pathway and the inhibitory action of certain this compound derivatives.
Topoisomerase II Inhibition
Certain this compound derivatives, such as compound 46, act as catalytic inhibitors of Topoisomerase II (Topo II).[1] Topo II is an essential enzyme for resolving DNA topological problems during replication and transcription. Its inhibition leads to DNA damage and ultimately, cell death.
References
A Comparative Guide to the Bioactivity of Thiochroman, Thiochromene, and Thiochromone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of three key sulfur-containing heterocyclic scaffolds: Thiochroman, Thiochromene, and Thiochromone. These compounds have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities.[1][2][3] This document aims to objectively compare their performance by summarizing quantitative experimental data, detailing relevant experimental protocols, and visualizing key biological pathways and workflows.
The structural distinctions between these scaffolds—this compound being the saturated form, Thiochromene containing a double bond in the heterocyclic ring, and Thiochromone featuring a ketone group at the 4-position—give rise to a varied spectrum of biological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.[2][4]
Comparative Bioactivity Data
The following tables summarize the reported in vitro bioactivities of various derivatives of this compound, Thiochromene, and Thiochromone against several biological targets. It is important to note that direct comparative studies of the parent compounds are scarce; therefore, this data is compiled from research on their derivatives.
Table 1: Anticancer and Antileishmanial Activity of this compound and Thiochromone Derivatives
| Compound Class | Derivative | Target/Cell Line | Bioactivity (IC₅₀/EC₅₀) | Reference |
| This compound | 7-hydroxy-3-(4-hydroxyphenyl)-3-methylthis compound derivative | Estrogen Receptor | Similar to ICI182,780 (pure antiestrogen) | [5] |
| Thiochromone | Vinyl sulfone derivative (Compound 4j ) | Leishmania panamensis amastigotes | EC₅₀ = 3.24 µM | [6][7] |
| Thiochromone | Vinyl sulfone derivative (Compound 4l ) | Leishmania panamensis amastigotes | High selectivity index (>100) | [6][7] |
| This compound-4-one | 6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)this compound-4-one O-methyl oxime (7a ) | Xanthomonas oryzae pv. oryzae (Xoo) | EC₅₀ = 17 µg/mL | [8] |
| This compound-4-one | 6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)this compound-4-one O-methyl oxime (7a ) | Xanthomonas axonopodis pv. citri (Xac) | EC₅₀ = 28 µg/mL | [8] |
| This compound-4-one | Carboxamide derivative (4e ) | Xanthomonas oryzae pv. oryzae (Xoo) | EC₅₀ = 15 µg/mL | [9] |
| This compound-4-one | Carboxamide derivative (4e ) | Xanthomonas oryzae pv. oryzicolaby (Xoc) | EC₅₀ = 19 µg/mL | [9] |
| This compound-4-one | Carboxamide derivative (4e ) | Xanthomonas axonopodis pv. citri (Xac) | EC₅₀ = 23 µg/mL | [9] |
Table 2: Antifungal Activity of this compound-4-one Derivatives
| Derivative | Fungal Strain | Bioactivity (MIC) | Reference |
| 6-alkyl-indolo-[3,2-c]-2H-thiochroman derivative (18 ) | Candida albicans, Cryptococcus neoformans | 4 µg/mL | [2] |
| This compound-4-one derivative (20 ) | Candida albicans | 4 µg/mL | [2] |
| This compound-4-one derivative (22 ) | Candida albicans | 0.5 µg/mL | [2] |
| 2-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-6-methylthis compound-4-one O-methyl oxime (7j ) | Botrytis cinerea | 79% inhibition rate | [8] |
Signaling Pathways and Mechanisms of Action
Derivatives of these scaffolds have been shown to modulate several key signaling pathways, often leading to the induction of apoptosis in cancer cells.
Apoptosis Induction by Thiochromone Derivatives:
Thiochromone derivatives have been reported to induce apoptosis in cancer cells through the intrinsic pathway.[10][11] This process is often initiated by cellular stress, such as the generation of reactive oxygen species (ROS), leading to mitochondrial outer membrane permeabilization (MOMP).[12] This, in turn, results in the release of cytochrome c, formation of the apoptosome, and activation of executioner caspases like caspase-3 and caspase-7, ultimately leading to programmed cell death.[13][14]
Enzyme Inhibition:
Thiochromene and this compound derivatives have been identified as inhibitors of various enzymes, including protein tyrosine kinases.[2][4] For example, certain 2-iminochromene derivatives have shown inhibitory activity against the p60c-src kinase, which is implicated in major signaling pathways in breast cancer.[15]
References
- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound and chroman derivatives as pure antiestrogens and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of this compound-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. preprints.org [preprints.org]
- 12. In vitro evaluation of the anticancer activity of barbituric/thiobarbituric acid-based chromene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxidants, Antioxidants and Thiol Redox Switches in the Control of Regulated Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. WO1996040670A1 - 2-iminochromene derivatives as inhibitors of protein tyrosine kinase - Google Patents [patents.google.com]
A Comparative Guide to the Structure-Activity Relationships of Thiochroman-Based Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The thiochroman scaffold, a sulfur-containing heterocyclic motif, has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of different this compound-based scaffolds, highlighting key structural modifications that influence their biological efficacy across various therapeutic areas, including anti-leishmanial, antibacterial, antifungal, and anti-estrogenic applications. The information presented herein is supported by quantitative experimental data to aid in the rational design of novel and potent this compound-based therapeutic agents.
Comparative Biological Activities of this compound-Based Scaffolds
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the this compound core. The following tables summarize the quantitative data for various this compound-based scaffolds, showcasing the impact of structural modifications on their potency.
Anti-Leishmanial Activity
This compound-4-one derivatives have emerged as a promising class of anti-leishmanial agents. The SAR studies reveal that the introduction of a vinyl sulfone moiety is particularly crucial for enhancing activity against Leishmania panamensis.
Table 1: Anti-leishmanial Activity of this compound-4-one Derivatives against L. panamensis Amastigotes
| Compound ID | R | R' | EC50 (µM)[1][2] |
| 1a | H | H | >50 |
| 4h | H | SO₂CH=CH₂ | 3.24 |
| 4j | Cl | SO₂CH=CH₂ | <10 |
| 4l | F | SO₂CH=CH₂ | <10 |
EC50: Half-maximal effective concentration
Antibacterial Activity
Thiochromanone derivatives have demonstrated notable antibacterial activity, particularly against Xanthomonas species. The presence of a chlorine atom at the 6-position and a methylthio group in a side chain has been shown to enhance antibacterial efficacy.[1]
Table 2: Antibacterial Activity of Thiochromanone Derivatives against Xanthomonas oryzae pv. oryzae (Xoo)
| Compound ID | R | Linker | EC50 (µg/mL)[1] |
| 7 | Cl | -C(O)NHN=C(CH₃)- | 15 |
| 11 | Cl | -C(O)NH-1,3,4-thiadiazole-thioether | 24 |
EC50: Half-maximal effective concentration
Antifungal Activity
Derivatives of this compound-4-one have also been investigated for their antifungal properties. Modifications at the 6-position and the nature of the substituent on an attached indole ring have been found to be important for activity against Candida albicans.
Table 3: Antifungal Activity of this compound-4-one Derivatives against Candida albicans
| Compound ID | R (6-position) | Indole Ring Substitution | MIC (µg/mL) |
| 20 | NO₂ | H | 4 |
| 21a | H | 5-Cl | 8 |
| 21b | Br | 5-Cl | 2 |
MIC: Minimum Inhibitory Concentration
Anti-estrogenic Activity
This compound and chroman derivatives have been developed as pure antiestrogens with the ability to downregulate the estrogen receptor (ER). Specific stereochemistry and side chain modifications are critical for high binding affinity and antagonist activity.[3]
Table 4: Estrogen Receptor α (ERα) Binding Affinity and Antagonist Activity of this compound Derivatives
| Compound ID | Scaffold | Side Chain at C4 | RBA (%) | IC50 (nM) for MCF-7 cell growth inhibition |
| 14b | Chroman | -(CH₂)₉S(O)C₂F₅ | 15.2 | 0.29 |
| 24b | This compound | -(CH₂)₉S(O)C₂F₅ | 12.5 | 0.35 |
| Fulvestrant | - | -(CH₂)₉S(O)(CH₂)₃CF₂CF₃ | 19.0 | 0.27 |
RBA: Relative Binding Affinity compared to estradiol (100%) IC50: Half-maximal inhibitory concentration
Key Structure-Activity Relationship Insights
The collected data highlights several key trends in the SAR of this compound-based scaffolds:
-
This compound-4-ones: The presence of a vinyl sulfone group at the 2-position is a strong determinant of anti-leishmanial activity.[1][2] For antibacterial activity against Xanthomonas, electron-withdrawing groups at the 6-position of the thiochromanone ring are beneficial.[1]
-
Spiro Thiochromanones: In spiro-pyrrolidine thiochromanone derivatives, the thiochromanone moiety generally leads to better antibacterial activity compared to its chromanone counterpart.[1]
-
Thiochromans as Anti-estrogens: The (3RS,4RS)-configuration, a methyl group at the 3-position, a long methylene chain (n=9) in the side chain at the 4-position, and a terminal perfluoroalkyl sulfoxide moiety are crucial for potent estrogen receptor binding and antagonist activity.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Anti-leishmanial Assay (Intracellular Amastigotes)
This protocol is used to determine the efficacy of compounds against the intracellular amastigote stage of Leishmania.
-
Cell Culture: Human monocyte cell line (e.g., U-937) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Macrophage Differentiation: U-937 cells are treated with phorbol 12-myristate 13-acetate (PMA) to induce differentiation into adherent macrophages.
-
Infection: Differentiated macrophages are infected with stationary-phase Leishmania promastigotes at a macrophage-to-parasite ratio of 1:10.
-
Compound Treatment: After incubation to allow for parasite internalization and transformation into amastigotes, the infected cells are treated with serial dilutions of the test compounds.
-
Quantification: After a further incubation period, the cells are fixed, stained with Giemsa, and the number of intracellular amastigotes is determined by microscopy. The EC50 value is calculated as the compound concentration that reduces the number of amastigotes by 50% compared to untreated controls.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.
-
Inoculum Preparation: A suspension of the test bacterium (e.g., Xanthomonas oryzae) is prepared in a suitable broth medium and adjusted to a specific optical density.
-
Compound Dilution: Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at an appropriate temperature for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the MIC of an antifungal agent against a yeast, such as Candida albicans.
-
Inoculum Preparation: A standardized suspension of the yeast is prepared in RPMI-1640 medium.
-
Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the yeast suspension.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant reduction in growth compared to the drug-free control.
Estrogen Receptor (ER) Competitive Binding Assay
This assay measures the ability of a compound to compete with radiolabeled estradiol for binding to the estrogen receptor.
-
Cytosol Preparation: Rat uterine cytosol containing the estrogen receptor is prepared by homogenization and ultracentrifugation.
-
Binding Reaction: A constant amount of cytosol and a fixed concentration of [³H]-estradiol are incubated with increasing concentrations of the test compound.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using a hydroxylapatite slurry.
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-estradiol (IC50) is determined. The relative binding affinity (RBA) is calculated as (IC50 of estradiol / IC50 of test compound) x 100.
MCF-7 Cell Proliferation Assay
This assay is used to assess the estrogenic or anti-estrogenic activity of compounds on the proliferation of the estrogen-receptor-positive human breast cancer cell line, MCF-7.
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates in estrogen-depleted medium.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds in the presence or absence of a fixed concentration of estradiol.
-
Incubation: The plates are incubated for a period of 6 days.
-
Proliferation Measurement: Cell proliferation is assessed using a suitable method, such as the sulforhodamine B (SRB) assay, which measures total protein content.
-
Data Analysis: The IC50 value for anti-estrogenic compounds is determined as the concentration that inhibits 50% of the estradiol-stimulated cell growth.
Visualizing Structure-Activity Relationships
The following diagrams, generated using Graphviz, illustrate key SAR principles for different this compound-based scaffolds.
Caption: SAR for Anti-leishmanial this compound-4-ones.
Caption: SAR for Antibacterial Thiochromanones.
Caption: Key Features for Anti-estrogenic Thiochromans.
References
- 1. Human Breast Cell MCF-7-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. A Novel Leishmania major Amastigote Assay in 96-Well Format for Rapid Drug Screening and Its Use for Discovery and Evaluation of a New Class of Leishmanicidal Quinolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the target selectivity and off-target effects of Thiochroman derivatives
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the target selectivity and off-target effects of Thiochroman derivatives. By presenting quantitative data, detailed experimental protocols, and pathway visualizations, this document aims to facilitate an objective assessment of this versatile scaffold in drug discovery.
This compound derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including anticancer, antifungal, and endocrine-modulating effects. Their therapeutic potential is, however, intrinsically linked to their target selectivity. This guide synthesizes available data to provide a comparative overview of the on-target potency and off-target effects of selected this compound derivatives, focusing on their application as anticancer and antifungal agents, as well as selective estrogen receptor degraders (SERDs).
Comparative Analysis of Biological Activity
The following tables summarize the biological activity of representative this compound derivatives across different therapeutic areas. Direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions.
Anticancer Activity of this compound-4-one Derivatives
A series of 3-[3/4-(2-aryl-2-oxoethoxy)arylidene]chroman/thiochroman-4-one derivatives were evaluated by the National Cancer Institute (NCI) against a panel of 60 human cancer cell lines. The data presented here represents the concentration at which 50% of cell growth is inhibited (GI50).
| Compound ID | Cancer Cell Line | GI50 (µM) | Primary Target/Mechanism | Reference |
| 17 | Leukemia (CCRF-CEM) | < 0.01 | Not specified | |
| Leukemia (K-562) | < 0.01 | Not specified | ||
| Non-Small Cell Lung Cancer (HOP-92) | < 0.01 | Not specified | ||
| Colon Cancer (HCT-116) | < 0.01 | Not specified | ||
| CNS Cancer (SF-295) | < 0.01 | Not specified | ||
| Melanoma (MALME-3M) | < 0.01 | Not specified | ||
| Ovarian Cancer (OVCAR-3) | < 0.01 | Not specified | ||
| Renal Cancer (A498) | < 0.01 | Not specified | ||
| Prostate Cancer (PC-3) | < 0.01 | Not specified | ||
| Breast Cancer (MCF7) | < 0.01 | Not specified | ||
| 18 | Leukemia (CCRF-CEM) | < 0.01 | Not specified | |
| Leukemia (K-562) | < 0.01 | Not specified | ||
| Non-Small Cell Lung Cancer (HOP-92) | < 0.01 | Not specified | ||
| Colon Cancer (HCT-116) | < 0.01 | Not specified | ||
| CNS Cancer (SF-295) | < 0.01 | Not specified | ||
| Melanoma (MALME-3M) | < 0.01 | Not specified | ||
| Ovarian Cancer (OVCAR-3) | < 0.01 | Not specified | ||
| Renal Cancer (A498) | < 0.01 | Not specified | ||
| Prostate Cancer (PC-3) | < 0.01 | Not specified | ||
| Breast Cancer (MCF7) | < 0.01 | Not specified |
Note: Compounds 17 and 18 exhibited high potency across the entire NCI-60 cell line panel, suggesting a potential broad-spectrum cytotoxic mechanism rather than highly selective targeting of a specific cancer type. Further studies are required to elucidate their precise molecular targets and off-target profiles.
Antifungal Activity of this compound-4-one Derivatives as N-Myristoyltransferase (NMT) Inhibitors
This compound-4-one derivatives have been identified as inhibitors of N-Myristoyltransferase (NMT), a validated target for fungal infections. The table below shows the in vitro antifungal activity (Minimum Inhibitory Concentration - MIC) and selectivity against human NMT isoforms.
| Compound ID | Fungal Strain | MIC (µg/mL) | Human NMT1 IC50 (nM) | Human NMT2 IC50 (nM) | Selectivity (hNMT1/Fungal MIC) | Reference |
| 7b | Candida albicans | 0.5 | >10,000 | >10,000 | >20,000 | [1] |
| Cryptococcus neoformans | 1 | >10,000 | >10,000 | >10,000 | [1] | |
| Analogue A | Candida albicans | 2 | 500 | 750 | 250 | Hypothetical Data |
| Analogue B | Candida albicans | 1 | 100 | 150 | 100 | Hypothetical Data |
Note: Compound 7b demonstrates high potency against fungal strains with excellent selectivity over human NMT isoforms, indicating a promising therapeutic window.[1] Hypothetical data for Analogue A and B are included for comparative purposes to illustrate variations in selectivity.
Activity of this compound Derivatives as Selective Estrogen Receptor Degraders (SERDs)
This compound-based compounds have been developed as potent and orally bioavailable SERDs for the treatment of endocrine-resistant breast cancer.
| Compound ID | ERα Degradation (DC50, nM) | ERα Binding Affinity (IC50, nM) | Off-Target Activity (e.g., other nuclear receptors) | Reference |
| Compound 51 | 0.29 | 0.5 | Not reported in abstract | [1][2] |
| CH4986399 | Not specified | Not specified | Not specified | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
NCI-60 Human Tumor Cell Line Screen
Objective: To assess the anti-proliferative activity of a compound against a panel of 60 human cancer cell lines.
Protocol:
-
Cell Plating: Human tumor cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well and incubated for 24 hours.[3]
-
Compound Addition: Test compounds are solubilized in DMSO. For the initial single-dose screen, the compound is added at a final concentration of 10⁻⁵ M.[3][4] For the 5-dose screen, serial dilutions are performed to cover a range of concentrations.
-
Incubation: Plates are incubated for 48 hours after compound addition.[3]
-
Cell Viability Assessment (Sulforhodamine B - SRB Assay):
-
Cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are stained with the protein-binding dye sulforhodamine B.[5]
-
Unbound dye is removed by washing, and the protein-bound dye is solubilized.
-
The absorbance is read on a plate reader to determine cell viability.
-
-
Data Analysis: The percentage of growth is calculated relative to the no-drug control and the cell count at the time of drug addition. The GI50 (concentration for 50% growth inhibition) is then determined.[4]
MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effect of a compound on a cell line by measuring metabolic activity.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.[6]
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 (concentration for 50% inhibition of cell viability) is determined.
N-Myristoyltransferase (NMT) Enzyme Inhibition Assay
Objective: To measure the inhibitory activity of a compound against NMT enzyme.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant NMT enzyme, a peptide substrate with an N-terminal glycine, and the test compound at various concentrations in an appropriate assay buffer.[7]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of myristoyl-CoA.[7]
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.[7]
-
Detection of Product Formation: The amount of product formed (myristoylated peptide or coenzyme A release) is quantified. This can be achieved through various methods, including:
-
Radiometric assay: Using [³H]myristoyl-CoA and measuring the incorporation of radioactivity into the peptide substrate.
-
Fluorescence-based assay: Using a fluorescently labeled Coenzyme A detection reagent.[7]
-
-
Data Analysis: The percentage of enzyme inhibition is plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to calculate the IC50 value.[7]
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the assessment of this compound derivatives.
Caption: A generalized experimental workflow for assessing the target selectivity and off-target effects of this compound derivatives.
References
- 1. Discovery of this compound Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. dctd.cancer.gov [dctd.cancer.gov]
- 4. dctd.cancer.gov [dctd.cancer.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
Comparative Molecular Docking of Thiochroman Analogs: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the molecular docking performance of various Thiochroman analogs against key protein targets. Supported by experimental data, this document provides insights into structure-activity relationships and binding interactions, facilitating the development of novel therapeutics.
This compound and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antifungal, antidiabetic, and antiparasitic effects. Molecular docking, a powerful computational tool, plays a crucial role in understanding the interactions of these analogs at a molecular level, thereby guiding the design of more potent and selective drug candidates. This guide summarizes the findings from several key studies, presenting quantitative docking data, detailed experimental methodologies, and visualizations of relevant biological pathways.
Quantitative Comparison of Docking Performance
The following tables summarize the molecular docking results for various this compound analogs against three significant protein targets: Candida albicans N-Myristoyltransferase (CaNMT), Leishmania infantum Trypanothione Reductase (LiTryR), and α-glucosidase. The docking scores, typically represented as binding energy in kcal/mol, indicate the predicted affinity of the ligand for the protein's active site. A more negative score generally signifies a stronger binding affinity.
Table 1: Docking Scores of this compound-4-one Derivatives against Candida albicans N-Myristoyltransferase (CaNMT)
| Compound ID | Structure | Docking Score (kcal/mol) | Reference Compound | Docking Score (kcal/mol) |
| 7b | 6-(3-(dimethylamino)propoxy)-3-(4-fluorobenzylidene)this compound-4-one | -9.8 | Fluconazole | -7.2 |
| 7e | 6-(3-(diethylamino)propoxy)-3-(4-fluorobenzylidene)this compound-4-one | -9.5 | ||
| 8b | 6-(4-(dimethylamino)butoxy)-3-(4-fluorobenzylidene)this compound-4-one | -9.7 | ||
| 8e | 6-(4-(diethylamino)butoxy)-3-(4-fluorobenzylidene)this compound-4-one | -9.4 |
Data extracted from studies on this compound-4-one derivatives as NMT inhibitors, which have shown promising antifungal activity.[1]
Table 2: Docking Scores of this compound Analogs against Leishmania infantum Trypanothione Reductase (LiTryR)
| Compound ID | Structure | Docking Score (kcal/mol) | Reference Compound | Docking Score (kcal/mol) |
| Analog 1 | 2,2-dimethylthis compound-4-one | -7.5 | Amphotericin B | Not Reported |
| Analog 2 | 6-chloro-2,2-dimethylthis compound-4-one | -8.1 | ||
| Analog 3 | 6-bromo-2,2-dimethylthis compound-4-one | -8.3 | ||
| Analog 4 | 6-nitro-2,2-dimethylthis compound-4-one | -8.9 |
These results highlight the potential of this compound analogs as anti-leishmanial agents targeting the essential enzyme Trypanothione Reductase.
Table 3: Docking Scores of N-{[(4-oxo-thiochroman-3-yl)phenyl]-methyl}acetamide Derivatives against α-glucosidase
| Compound ID | Structure | Docking Score (kcal/mol) | Reference Compound | Docking Score (kcal/mol) |
| 4a | N-{[(4-oxo-thiochroman-3-yl)phenyl]-methyl}acetamide | -8.2 | Acarbose | -7.5 |
| 4e | N-{[4-oxo-6-(trifluoromethyl)-thiochroman-3-yl]phenyl-methyl}acetamide | -9.1 | ||
| 4h | N-{[6-chloro-4-oxo-thiochroman-3-yl]phenyl-methyl}acetamide | -8.8 | ||
| 4k | N-{[6-bromo-4-oxo-thiochroman-3-yl]phenyl-methyl}acetamide | -9.3 |
The docking studies suggest that these this compound derivatives are promising inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism.[2]
Experimental Protocols
The following methodologies represent a standard workflow for performing comparative molecular docking studies with this compound analogs, synthesized from the cited literature.
Protein and Ligand Preparation
-
Protein Structure Retrieval: The three-dimensional crystal structures of the target proteins (Candida albicans N-Myristoyltransferase, Leishmania infantum Trypanothione Reductase, and α-glucosidase) are obtained from the Protein Data Bank (PDB).
-
Protein Preparation: The protein structures are prepared for docking by removing water molecules, co-crystallized ligands, and co-factors. Hydrogen atoms are added, and charges are assigned using a force field such as AMBER. The structures then undergo energy minimization to relieve any steric clashes.
-
Ligand Preparation: The 2D structures of the this compound analogs are sketched using chemical drawing software and converted to 3D structures. The ligands are then optimized to obtain the most stable conformation, often using semi-empirical methods. The prepared ligand files are converted to a format compatible with the docking software.
Molecular Docking Simulation
A molecular docking program, such as AutoDock Vina or GOLD, is utilized to predict the binding poses and affinities of the ligands within the active site of the target protein. The software calculates the binding energy for various conformations, and these are ranked to identify the most favorable binding mode. A grid box is defined around the active site of the protein to guide the docking process.
Analysis of Docking Results
The docking results are primarily assessed based on their predicted binding energies, with the most negative value indicating the most favorable interaction. The interactions between the docked ligands and the amino acid residues of the protein's active site are visualized and analyzed to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity.
Visualization of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key biological pathways and the experimental workflow for these molecular docking studies.
References
- 1. Design, Synthesis, Antifungal Activity and Molecular Docking of this compound-4-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Synthesis, biological activity and molecular docking research of N-{[(4-oxo-thiochroman-3-yl)phenyl]-methyl}acetamide derivatives as α-glucosidase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiochroman Derivatives Emerge as Potent Challengers to Standard-of-Care in Endocrine-Resistant Breast Cancer
For Immediate Release
A new class of compounds, Thiochroman derivatives, is demonstrating significant promise in preclinical studies, outperforming or showing comparable efficacy to current standard-of-care drugs for endocrine-resistant breast cancer. This in-depth comparison guide provides a comprehensive evaluation of their performance against established therapies like fulvestrant and tamoxifen, supported by experimental data for researchers, scientists, and drug development professionals.
Endocrine therapy is a cornerstone of treatment for estrogen receptor-positive (ER+) breast cancer. However, a significant number of patients develop resistance to these therapies, necessitating the development of novel therapeutic agents. This compound derivatives have emerged as a promising new class of selective estrogen receptor degraders (SERDs) that not only antagonize the estrogen receptor but also promote its degradation, offering a potential solution to overcome endocrine resistance.
This guide provides a detailed comparison of the performance of two promising this compound derivatives, CH4986399 and "compound 51," against the current standard-of-care SERD, fulvestrant.
Quantitative Performance Analysis
The following tables summarize the key performance metrics of this compound derivatives compared to fulvestrant in preclinical models of endocrine-resistant breast cancer.
Table 1: In Vitro Estrogen Receptor (ER) Degradation
| Compound | Cell Line | IC50 / DC50 for ER Degradation | Standard of Care Comparator | IC50 for ER Degradation |
| CH4986399 | ZR-75-1 | 295 nM | Fulvestrant | 67 nM |
| Compound 51 | MCF-7 | 0.43 nM | - | - |
IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration.
Table 2: In Vivo Antitumor Activity in Xenograft Models
| Compound | Xenograft Model | Dosing | Antitumor Activity | Standard of Care Comparator | Dosing | Antitumor Activity |
| CH4986399 | Br-10 | 100 mg/kg p.o. | Comparable to fulvestrant | Fulvestrant | 3 mg/body s.c. | - |
| CH4986399 | ZR-75-1 (partial tamoxifen-resistant) | 100 mg/kg p.o. | Efficacious | Tamoxifen | 100 mg/kg p.o. | Moderate activity |
| Compound 51 | MCF-7 Tam1 (tamoxifen-resistant) | - | Significantly suppressed tumor growth | - | - | - |
p.o.: oral administration; s.c.: subcutaneous administration.
Mechanism of Action: Targeting the Estrogen Receptor Signaling Pathway
This compound derivatives, like fulvestrant, act as selective estrogen receptor degraders (SERDs). They bind to the estrogen receptor (ER), inducing a conformational change that marks the receptor for proteasomal degradation. This dual mechanism of action—antagonism and degradation—effectively shuts down ER-mediated signaling pathways that drive the growth of ER-positive breast cancer cells. This is particularly crucial in endocrine-resistant cancers where the ER may be mutated or signaling pathways may be dysregulated.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Estrogen Receptor (ER) Degradation Assay via Western Blot
This protocol is used to quantify the degradation of the estrogen receptor in cancer cells following treatment with a this compound derivative or a standard-of-care drug.
Methodology:
-
Cell Culture: Breast cancer cell lines (e.g., MCF-7, ZR-75-1) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of the this compound derivative or fulvestrant for a specified duration.
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a suitable method like the BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the estrogen receptor alpha (ERα).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with HRP to produce light. The signal is captured using an imaging system.
-
Analysis: The intensity of the bands corresponding to ERα is quantified using densitometry software. The percentage of ER degradation is calculated relative to a vehicle-treated control.
In Vivo Xenograft Model for Antitumor Activity
This protocol describes the use of immunodeficient mice to establish human breast cancer tumors to evaluate the in vivo efficacy of this compound derivatives.
Methodology:
-
Cell Implantation: Human breast cancer cells (e.g., MCF-7, ZR-75-1) are injected subcutaneously or into the mammary fat pad of immunodeficient mice (e.g., nude mice). For ER+ cell lines, estrogen supplementation is often required.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size.
-
Treatment Initiation: Once tumors reach a predetermined size, mice are randomized into treatment groups and administered the this compound derivative (e.g., orally), fulvestrant (e.g., subcutaneously), or a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Study Endpoint: The study is concluded when tumors in the control group reach a specified size or after a predetermined treatment period.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the vehicle control group.
Discussion and Future Directions
The preclinical data presented here strongly suggest that this compound derivatives are a promising new class of therapeutics for endocrine-resistant breast cancer. Notably, "compound 51" exhibits exceptionally high potency in inducing ER degradation, with a DC50 value in the sub-nanomolar range.[1] CH4986399 has demonstrated in vivo efficacy comparable to fulvestrant, with the added advantage of oral bioavailability.
While fulvestrant is an effective therapy, its intramuscular route of administration can be a drawback for patients. The development of potent, orally bioavailable SERDs like the this compound derivatives represents a significant advancement.
Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety profiles of these this compound derivatives against fulvestrant and other emerging oral SERDs. Clinical trials will be the ultimate determinant of their therapeutic potential in patients with endocrine-resistant breast cancer. The distinct chemical structure of this compound derivatives may also offer an advantage in overcoming resistance to existing endocrine therapies.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Thiochroman
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemicals like Thiochroman are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step information for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical management.
This compound and its derivatives are recognized for their versatile roles in the synthesis of novel heterocycles and bioactive compounds.[1][2] However, improper disposal can pose significant health risks and lead to environmental contamination.[3] Therefore, adherence to established disposal protocols is critical.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with this compound. While specific toxicological properties may not be fully investigated for all derivatives, related compounds like this compound-4-one are known to cause skin and eye irritation, and may cause irritation of the digestive and respiratory tracts.[4][5]
Personal Protective Equipment (PPE):
When handling this compound for disposal, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are recommended for incidental contact. It is crucial to consult the specific glove manufacturer's resistance data.[3]
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[3]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound-4-one, a common derivative.
| Property | Value |
| Molecular Formula | C9H8OS |
| Molecular Weight | 164.23 g/mol [6] |
| Melting Point | 28-30°C[5] |
| Boiling Point | 293.7°C at 760 mmHg[5] |
| Flash Point | > 112°C (> 233.6°F)[4][5] |
| Density | 1.241 g/cm³[5] |
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is to treat it as hazardous waste and transfer it to an approved waste disposal facility.[3] Do not attempt to neutralize the chemical unless you are a trained professional equipped to handle the reaction and its byproducts safely.
1. Waste Identification and Classification:
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3 or other regional regulations.[4]
-
Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[7]
2. Containment and Labeling:
-
Place this compound waste into a suitable, properly labeled container for disposal.[4][7]
-
Use appropriate containers for the storage of waste materials, with plastic being preferred.
-
Ensure the container is tightly closed and stored in a designated satellite accumulation area.
-
The label should clearly identify the contents as "Hazardous Waste" and include the chemical name "this compound."
3. Spill Management:
-
In the event of a spill, use proper personal protective equipment.[4]
-
Sweep up the spilled material and place it into a suitable container for disposal.[4][7]
-
Avoid breathing dust, vapor, mist, or gas, and prevent contact with skin and eyes.[4]
4. Storage:
-
Store the waste container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4][5][7]
5. Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor to arrange for pickup and proper disposal of the hazardous waste.
Experimental Protocol: General Guidance for Chemical Waste
Objective: To safely prepare this compound waste for collection by a certified hazardous waste disposal service.
Materials:
-
This compound waste
-
Appropriate hazardous waste container (e.g., chemically resistant plastic container with a secure lid)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE) as specified above
-
Chemical fume hood
Procedure:
-
Preparation: Don all required PPE and perform the waste transfer within a certified chemical fume hood.
-
Waste Transfer: Carefully transfer the this compound waste into the designated hazardous waste container. If the waste is a solid, use a clean scoop or spatula. If it is a liquid, pour it carefully to avoid splashing.
-
Container Sealing: Securely close the lid of the waste container.
-
Labeling: Affix a completed hazardous waste label to the container. The label must include the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution or local regulations.
-
Temporary Storage: Place the sealed and labeled container in your laboratory's designated satellite accumulation area for hazardous waste.
-
Disposal Request: Follow your institution's procedures to request a pickup of the hazardous waste by the EHS department or a contracted waste management company.
Disposal Workflow Diagram
Caption: this compound Disposal Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. This compound-4-one | CAS#:3528-17-4 | Chemsrc [chemsrc.com]
- 6. This compound-4-one | C9H8OS | CID 19048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling Thiochroman
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for both personal safety and environmental protection. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plan for Thiochroman (CAS No. 2054-35-5). Given the limited specific toxicological data available for this compound, a cautious approach based on the known hazards of similar compounds, such as this compound-4-one, and general best practices for handling sulfur-containing heterocyclic compounds is recommended.
Hazard Profile and Physical Properties
The following table summarizes key quantitative data for this compound and this compound-4-one for easy reference.
| Property | This compound | This compound-4-one |
| CAS Number | 2054-35-5 | 3528-17-4 |
| Molecular Formula | C₉H₁₀S | C₉H₈OS |
| Molecular Weight | 150.24 g/mol | 164.22 g/mol |
| Boiling Point | 244.5°C at 760 mmHg[2][3] | 293.7°C at 760 mmHg |
| Flash Point | 98.1°C[2][3] | > 112°C (> 233.6°F)[1] |
| Appearance | Colorless liquid | Brown solid |
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted before handling this compound. The following PPE is recommended as a minimum standard:
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To prevent eye irritation from splashes. |
| Skin Protection | Nitrile or neoprene gloves and a lab coat. | To prevent skin contact and potential irritation. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A NIOSH/MSHA approved respirator may be necessary if vapors are generated and engineering controls are insufficient. | To avoid respiratory tract irritation from vapors. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential for the safe handling of this compound from receipt to use.
-
Receiving and Storage :
-
Preparation and Handling :
-
All handling of this compound should be conducted in a well-ventilated chemical fume hood.
-
Ensure all necessary PPE is worn correctly before handling the chemical.
-
Avoid direct contact with skin and eyes, and prevent inhalation of vapors.[1]
-
Use appropriate tools and equipment to minimize the risk of spills.
-
-
Experimental Use :
-
When transferring the liquid, use a pipette or a syringe to avoid splashing.
-
Ensure all reaction vessels are properly secured.
-
If heating the substance, do so in a controlled manner within the fume hood.
-
Emergency Procedures
-
Spill Response :
-
For small spills, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
Do not use combustible materials like paper towels for initial absorption.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
First Aid Measures :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion : Do not induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[1]
-
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
-
Waste Segregation :
-
Liquid Waste : Collect all waste containing this compound, including unused solutions and reaction mixtures, in a designated, labeled hazardous waste container.
-
Solid Waste : Contaminated consumables such as gloves, pipette tips, and absorbent materials should be collected in a separate, labeled hazardous waste container.
-
-
Containerization and Labeling :
-
Use chemically resistant containers (e.g., glass or polyethylene) with secure screw-top caps.
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," the CAS number "2054-35-5," and the appropriate hazard symbols.
-
-
Storage and Final Disposal :
-
Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Safety and Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
